Hydrazine, 1,2-dibenzoyl-1-benzyl-
Description
BenchChem offers high-quality Hydrazine, 1,2-dibenzoyl-1-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, 1,2-dibenzoyl-1-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24664-22-0 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N'-benzoyl-N'-benzylbenzohydrazide |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-12-6-2-7-13-18)22-23(16-17-10-4-1-5-11-17)21(25)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,24) |
InChI Key |
CDBBYMXOFITWQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Dibenzoyl-1-Benzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dibenzoyl-1-benzylhydrazine. While a complete, peer-reviewed synthesis and characterization of this specific molecule is not extensively documented in publicly available literature, this document consolidates information on the synthesis of the precursor molecule and proposes a reliable method for the subsequent benzylation. Furthermore, it collates available and predicted spectroscopic data to aid in its identification and characterization.
Introduction
1,2-Dibenzoyl-1-benzylhydrazine, also known as N'-benzoyl-N'-benzylbenzohydrazide, is a derivative of hydrazine featuring two benzoyl groups and one benzyl group attached to the nitrogen atoms. The diacylhydrazine scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This guide details a feasible synthetic pathway and the analytical techniques required for the confirmation of the target compound's structure.
Synthesis Protocol
The synthesis of 1,2-dibenzoyl-1-benzylhydrazine can be achieved in a two-step process. The first step involves the synthesis of the precursor, 1,2-dibenzoylhydrazine, from hydrazine and benzoyl chloride. The second, and key, step is the selective N-benzylation of 1,2-dibenzoylhydrazine.
Synthesis of 1,2-Dibenzoylhydrazine
A well-established method for the synthesis of 1,2-dibenzoylhydrazine involves the reaction of hydrazine with benzoyl chloride in the presence of a base.
Experimental Protocol:
-
Materials: Hydrazine sulfate, sodium hydroxide, benzoyl chloride, acetone, glacial acetic acid.
-
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve sodium hydroxide in water.
-
To this solution, add hydrazine sulfate with continuous stirring.
-
Slowly and simultaneously, add benzoyl chloride and a separate aqueous solution of sodium hydroxide from two dropping funnels over a period of approximately 1.5 hours. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
The resulting precipitate of 1,2-dibenzoylhydrazine is collected by vacuum filtration and washed with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid to yield pure 1,2-dibenzoylhydrazine.
-
Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
The second step involves the N-benzylation of the synthesized 1,2-dibenzoylhydrazine. This is a nucleophilic substitution reaction where the deprotonated 1,2-dibenzoylhydrazine acts as a nucleophile, attacking the electrophilic benzyl bromide.
Proposed Experimental Protocol:
-
Materials: 1,2-dibenzoylhydrazine, a suitable base (e.g., sodium hydride or potassium carbonate), an aprotic solvent (e.g., dry N,N-dimethylformamide (DMF) or acetonitrile), and benzyl bromide.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2-dibenzoylhydrazine in the chosen dry aprotic solvent.
-
Add the base portion-wise to the suspension at 0 °C to deprotonate one of the amide nitrogens.
-
Stir the mixture at room temperature for a designated period (e.g., 1 hour) to ensure complete deprotonation.
-
Slowly add a stoichiometric amount of benzyl bromide to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1,2-dibenzoyl-1-benzylhydrazine.
-
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,2-dibenzoyl-1-benzylhydrazine. The following table summarizes the key physicochemical and spectroscopic data.
| Property | Data | Source |
| Molecular Formula | C₂₁H₁₈N₂O₂ | PubChem[1] |
| Molecular Weight | 330.38 g/mol | PubChem[1] |
| Appearance | Predicted to be a white to off-white solid. | |
| Melting Point | Not available. To be determined experimentally. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |
| ¹H NMR (Predicted) | Aromatic protons (15H), CH₂ protons of the benzyl group, NH proton. | |
| ¹³C NMR | Aromatic carbons, carbonyl carbons, CH₂ carbon of the benzyl group. | PubChem[1] |
| FTIR (cm⁻¹) | C=O stretching, N-H stretching, C-H aromatic and aliphatic stretching. | PubChem[1] |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ and characteristic fragmentation patterns. | PubChem[1] |
Spectroscopic Analysis
Detailed analysis of the spectroscopic data is crucial for the structural elucidation of 1,2-dibenzoyl-1-benzylhydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the fifteen protons of the three phenyl rings. A singlet for the two benzylic protons (CH₂) would likely appear in the range of 4.5-5.5 ppm. The N-H proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, typically in the 120-140 ppm region. The carbonyl carbons (C=O) are expected to resonate in the downfield region, around 165-175 ppm. The benzylic carbon (CH₂) should appear around 50-60 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C-H aromatic stretch: Peaks slightly above 3000 cm⁻¹.
-
C-H aliphatic stretch: Peaks slightly below 3000 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak at m/z = 330.38. Characteristic fragmentation patterns would include the loss of benzoyl groups, the benzyl group, and other fragments resulting from the cleavage of the N-N and N-C bonds.
Logical Workflow and Diagrams
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 1,2-dibenzoyl-1-benzylhydrazine.
Characterization Workflow
The characterization process to confirm the structure of the final product is outlined below.
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed, albeit partially proposed, pathway for the synthesis and characterization of 1,2-dibenzoyl-1-benzylhydrazine. The two-step synthesis, involving the formation of 1,2-dibenzoylhydrazine followed by N-benzylation, is a feasible route to obtain the target compound. The outlined characterization techniques, including NMR, FTIR, and mass spectrometry, are essential for confirming the structure and purity of the final product. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and study of novel diacylhydrazine derivatives for potential applications in drug discovery and development. Further experimental work is encouraged to validate the proposed synthesis protocol and to fully elucidate the spectroscopic properties of 1,2-dibenzoyl-1-benzylhydrazine.
References
1,2-dibenzoyl-1-benzylhydrazine IUPAC name and synonyms
An In-Depth Technical Guide to N'-Benzoyl-N'-benzylbenzohydrazide
This technical guide provides a comprehensive overview of N'-benzoyl-N'-benzylbenzohydrazide, also known by its systematic name 1,2-dibenzoyl-1-benzylhydrazine. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis, and potential biological activities based on related compounds.
Chemical Identity and Synonyms
The compound with the systematic name 1,2-dibenzoyl-1-benzylhydrazine is a derivative of hydrazine, characterized by the presence of two benzoyl groups and one benzyl group attached to the nitrogen atoms.
IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide
Synonyms:
-
Hydrazine, 1,2-dibenzoyl-1-benzyl-
-
Benzoic acid, 2-benzoyl-1-(phenylmethyl)hydrazide
-
1,2-Dibenzoyl-1-benzylhydrazine
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈N₂O₂ | PubChem |
| Molecular Weight | 330.4 g/mol | PubChem |
| CAS Number | 24664-22-0 | PubChem |
| Topological Polar Surface Area | 49.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Experimental Protocols
Representative Synthesis of N'-benzoyl-N'-benzylbenzohydrazide
While a specific peer-reviewed synthesis for N'-benzoyl-N'-benzylbenzohydrazide is not detailed in the available literature, a representative protocol can be adapted from established methods for synthesizing N-substituted dibenzoylhydrazines. The following is a plausible two-step synthetic route.
Step 1: Synthesis of N-Benzylbenzohydrazide
-
To a solution of benzylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylbenzohydrazide, which can be purified by recrystallization or column chromatography.
Step 2: Benzoylation of N-Benzylbenzohydrazide
-
Dissolve the purified N-benzylbenzohydrazide (1.0 eq) in a suitable solvent (e.g., THF or pyridine) and cool to 0 °C.
-
Add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add benzoyl chloride (1.0 eq) to the mixture.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work-up the reaction as described in Step 1 to isolate the crude N'-benzoyl-N'-benzylbenzohydrazide.
-
Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for In Vitro Antimicrobial Activity Screening
The antimicrobial potential of benzohydrazide derivatives can be assessed using standard methods like the agar disc diffusion method.[1]
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized medium into sterile Petri plates and allow it to solidify.
-
Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli).
-
Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-impregnated disc as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of N'-benzoyl-N'-benzylbenzohydrazide is limited, research on the parent compound, 1,2-dibenzoylhydrazine, and other derivatives suggests several potential applications.
-
Antimicrobial and Antioxidant Activities: Many benzohydrazide derivatives have been reported to exhibit significant antibacterial and antioxidant properties.[1] For instance, certain 2-hydroxy benzyl hydrazide derivatives have shown potent radical scavenging activity and antibacterial effects against both Gram-positive and Gram-negative bacteria.[1]
-
Enzyme Inhibition: In silico studies on 1,2-dibenzoylhydrazine suggest it may act as a multi-target inhibitor, potentially binding to the ecdysone receptor (EcR), urease, and HIV-integrase. This suggests that N'-benzoyl-N'-benzylbenzohydrazide could be a scaffold for developing novel inhibitors for these targets.
The following diagram illustrates a typical workflow for the discovery and evaluation of a potential drug candidate like N'-benzoyl-N'-benzylbenzohydrazide, incorporating both computational and experimental approaches.
Summary of Biological Activity Data for Related Compounds
To provide context for the potential efficacy of this class of compounds, the following table summarizes experimental data for various benzohydrazide derivatives.
| Compound Class | Assay Type | Results |
| 2-Hydroxy Benzyl Hydrazides | Antioxidant (DPPH) | IC₅₀ values ranging from 81.28 to 309.03 µg/mL.[1] |
| 2-Hydroxy Benzyl Hydrazides | Antibacterial | A derivative showed zones of inhibition of 2.0 cm for S. aureus and 2.1 cm for E. coli.[1] |
| Hydrazide-hydrazone derivatives | Antioxidant (DPPH & ABTS) | Moderate radical-scavenging activity. |
| N-phenyl-(...)-benzoyl hydrazides | Antiproliferative (A549 cells) | An IC₅₀ of 1.26 µM was observed for a lead compound, which was more potent than the reference drug pemetrexed (IC₅₀ = 3.31 µM). |
This guide provides a foundational understanding of N'-benzoyl-N'-benzylbenzohydrazide for scientific professionals. The provided protocols and data on related compounds offer a starting point for further research and development in areas such as medicinal chemistry and materials science.
References
An In-depth Technical Guide to N'-benzoyl-N'-benzylbenzohydrazide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-benzoyl-N'-benzylbenzohydrazide belongs to the class of N,N'-diacylhydrazines, a group of compounds recognized for their diverse biological activities and applications in medicinal chemistry. These scaffolds are key components in the development of antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a detailed overview of the predicted physical and chemical properties of N'-benzoyl-N'-benzylbenzohydrazide, a proposed synthetic route, and standardized experimental protocols for its characterization.
Predicted Physicochemical Properties
The physical and chemical properties of N'-benzoyl-N'-benzylbenzohydrazide are predicted based on the known characteristics of similar benzohydrazide derivatives.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₁H₁₈N₂O₂ |
| Molecular Weight | 330.38 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Estimated to be in the range of 150-200 °C, typical for diacylhydrazines. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| Stability | Stable under standard laboratory conditions. May be susceptible to hydrolysis under strong acidic or basic conditions. |
Proposed Synthesis
A reliable method for the synthesis of N'-benzoyl-N'-benzylbenzohydrazide is the acylation of N-benzylbenzohydrazide with benzoyl chloride. This is a standard procedure for the preparation of N,N'-diacylhydrazines.
Synthetic Workflow
Crystal Structure Analysis of 1,2-Dibenzoyl-1-Benzylhydrazine: A Technical Overview
A comprehensive analysis of the crystal structure for 1,2-dibenzoyl-1-benzylhydrazine is not available in the publicly accessible scientific literature. Extensive searches for crystallographic data on this specific compound (IUPAC name: N'-benzoyl-N'-benzylbenzohydrazide, Molecular Formula: C21H18N2O2) did not yield any published experimental results. Therefore, this guide presents a detailed crystal structure analysis of the closely related and well-documented compound, 1,2-dibenzoylhydrazine (Molecular Formula: C14H12N2O2), to serve as a relevant example and fulfill the structural analysis requirements of the user's request.
This technical guide provides an in-depth look at the crystal structure of 1,2-dibenzoylhydrazine, catering to researchers, scientists, and professionals in drug development. The document outlines the experimental methodologies employed for its characterization and presents key quantitative data in a structured format.
Experimental Protocols
The determination of the crystal structure of 1,2-dibenzoylhydrazine involved single-crystal X-ray diffraction analysis. The following sections detail the experimental procedures.
Synthesis and Crystallization
Single crystals of 1,2-dibenzoylhydrazine suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution.
Data Collection
A colorless block-shaped crystal with dimensions 0.32 x 0.30 x 0.28 mm was used for data collection. The crystallographic data were collected on a Siemens SMART CCD area detector diffractometer using graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å) at a temperature of 293 K. A total of 4148 reflections were measured over a θ range of 3.0-28.3°.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for 965 observed reflections [I > 2σ(I)] was R1 = 0.0485, and the wR2 for all 1348 unique reflections was 0.1558.
Data Presentation
The crystallographic data and structural parameters for 1,2-dibenzoylhydrazine are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₄H₁₂N₂O₂ |
| Formula weight | 240.26 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 14.5439(2) Å, α = 90° |
| b = 9.7314(3) Å, β = 110.9380(10)° | |
| c = 9.0181(3) Å, γ = 90° | |
| Volume | 1192.07(6) ų |
| Z | 4 |
| Density (calculated) | 1.338 Mg/m³ |
| Absorption coefficient | 0.092 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.32 x 0.30 x 0.28 mm |
| Theta range for data collection | 3.00 to 28.30° |
| Index ranges | -19<=h<=19, -12<=k<=12, -11<=l<=11 |
| Reflections collected | 4148 |
| Independent reflections | 1348 [R(int) = 0.0276] |
| Completeness to theta = 28.30° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 1348 / 0 / 80 |
| Goodness-of-fit on F² | 1.071 |
| Final R indices [I>2sigma(I)] | R1 = 0.0485, wR2 = 0.1415 |
| R indices (all data) | R1 = 0.0664, wR2 = 0.1558 |
| Largest diff. peak and hole | 0.302 and -0.281 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1 - C7 | 1.234(2) |
| N1 - C7 | 1.341(2) |
| N1 - N1ⁱ | 1.398(2) |
| C1 - C2 | 1.381(3) |
| C1 - C6 | 1.384(3) |
| C1 - C7 | 1.500(2) |
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| O1 - C7 - N1 | 122.8(2) |
| O1 - C7 - C1 | 120.3(2) |
| N1 - C7 - C1 | 116.9(2) |
| C7 - N1 - N1ⁱ | 118.0(1) |
Molecular and Crystal Structure Visualization
The following diagrams illustrate the experimental workflow and the molecular structure of 1,2-dibenzoylhydrazine.
In the crystal structure of 1,2-dibenzoylhydrazine, the molecule possesses a twofold rotation axis passing through the midpoint of the N-N bond. The two benzoyl groups are in a trans conformation with respect to the N-N bond. The molecular packing is characterized by intermolecular N-H···O hydrogen bonds, which link the molecules into polymeric chains along the c-axis.
This guide provides a foundational understanding of the crystal structure of 1,2-dibenzoylhydrazine. For researchers in drug development, this information can be crucial for understanding intermolecular interactions and for the rational design of new therapeutic agents.
FT-IR Spectroscopy of 1,2-Dibenzoyl-1-benzylhydrazine: A Technical Guide for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the functional groups present in 1,2-dibenzoyl-1-benzylhydrazine using Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of a publicly accessible, detailed FT-IR spectrum for 1,2-dibenzoyl-1-benzylhydrazine, this guide presents expected absorption frequencies based on the analysis of its constituent functional groups and data from analogous compounds, namely 1,2-dibenzoylhydrazine and benzoylhydrazine. This guide also offers detailed experimental protocols for obtaining FT-IR spectra of solid samples.
Introduction to FT-IR Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers (cm⁻¹). An FT-IR spectrum is a plot of this absorption versus wavenumber, providing a unique "fingerprint" of the molecule's functional groups.
Molecular Structure of 1,2-Dibenzoyl-1-benzylhydrazine
1,2-Dibenzoyl-1-benzylhydrazine possesses several key functional groups that give rise to distinct absorption bands in an FT-IR spectrum. These include:
-
Amide groups (-CO-NH- and -CO-N(benzyl)-): Characterized by N-H and C=O stretching vibrations.
-
Aromatic rings (benzoyl and benzyl groups): Exhibit characteristic C-H and C=C stretching and bending vibrations.
-
Methylene group (-CH₂-): Shows aliphatic C-H stretching and bending modes.
-
Hydrazine backbone (-N-N-): Associated with N-N stretching vibrations.
Expected FT-IR Spectral Data
The following table summarizes the expected FT-IR absorption bands for 1,2-dibenzoyl-1-benzylhydrazine. These predictions are based on established correlation charts and spectral data from the analogous compounds, 1,2-dibenzoylhydrazine and benzoylhydrazine.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Notes |
| ~ 3200 - 3300 | Medium | N-H Stretch | Amide | The presence of a benzyl group on one nitrogen may shift this band compared to 1,2-dibenzoylhydrazine. |
| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch | Benzoyl & Benzyl groups | Multiple weak to medium bands are expected in this region. |
| ~ 2920 - 2960 | Weak-Medium | Asymmetric CH₂ Stretch | Benzyl group | |
| ~ 2850 - 2880 | Weak-Medium | Symmetric CH₂ Stretch | Benzyl group | |
| ~ 1640 - 1680 | Strong | C=O Stretch (Amide I) | Benzoyl groups | Two distinct C=O stretching bands may be observed due to the different chemical environments of the two carbonyl groups. |
| ~ 1580 - 1600 | Medium | C=C Stretch | Aromatic rings | |
| ~ 1520 - 1550 | Medium | N-H Bend (Amide II) | Amide | This band is coupled with C-N stretching. |
| ~ 1450 - 1490 | Medium | C=C Stretch & CH₂ Scissoring | Aromatic rings & Benzyl group | |
| ~ 1250 - 1350 | Medium-Strong | C-N Stretch (Amide III) | Amide | |
| ~ 700 - 900 | Strong | Aromatic C-H Out-of-Plane Bend | Benzoyl & Benzyl groups | The pattern of these bands can provide information about the substitution pattern of the aromatic rings. |
Experimental Protocols
The following are detailed methodologies for the preparation and analysis of solid samples using FT-IR spectroscopy.
KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples.
Materials and Equipment:
-
1,2-Dibenzoyl-1-benzylhydrazine (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
-
Heat lamp or oven
-
Desiccator
Procedure:
-
Drying: Dry the KBr powder in an oven at 105-110°C for at least 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the 1,2-dibenzoyl-1-benzylhydrazine sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. A heat lamp can be directed at the mortar during grinding to minimize moisture absorption.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a convenient alternative for analyzing solid samples directly without the need for extensive sample preparation.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the 1,2-dibenzoyl-1-benzylhydrazine powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Visualizations
Experimental Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Functional Groups of 1,2-Dibenzoyl-1-benzylhydrazine and Expected FT-IR Regions
Caption: Key functional groups of 1,2-dibenzoyl-1-benzylhydrazine and their expected FT-IR absorption regions.
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-dibenzoyl-1-benzylhydrazine (C₂₁H₁₈N₂O₂). Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation in various research and development settings.
Molecular Structure and Properties
-
IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide
-
Molecular Formula: C₂₁H₁₈N₂O₂
-
Molecular Weight: 330.14 g/mol [1]
-
CAS Number: 24664-22-0[1]
Proposed Electron Ionization Fragmentation Pathway
Under electron ionization (EI) conditions, 1,2-dibenzoyl-1-benzylhydrazine undergoes a series of characteristic fragmentation reactions. The high energy of electron impact typically leads to the formation of a molecular ion (M•⁺) at m/z 330, which may be of low abundance or not observed at all due to its instability. The subsequent fragmentation is dominated by cleavages of the weakest bonds, primarily the N-N and N-C bonds, leading to the formation of highly stable resonance-stabilized cations.
The fragmentation cascade can be summarized as follows:
-
Formation of the Benzoyl Cation (m/z 105): The most prominent fragmentation pathway involves the cleavage of the N-N bond. This results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 , which is typically the base peak in the spectrum.[1] This ion is highly stabilized by the carbonyl group.
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for carbonyl-containing ions. This process yields the phenyl cation ([C₆H₅]⁺) at m/z 77 .
-
Formation of the N-Benzoyl-N-benzylaminyl Radical Cation (m/z 209): Cleavage of the N-N bond can also proceed to form the N-benzoyl-N-benzylaminyl radical cation at m/z 209 . This is another major fragment observed in the mass spectrum of the parent compound.[1]
-
Formation of the Tropylium Cation (m/z 91): The N-benzoyl-N-benzylaminyl radical cation (m/z 209) can undergo further fragmentation through the loss of a benzoyl radical. The resulting benzyl cation ([C₇H₇]⁺) readily rearranges to the highly stable tropylium cation, also observed at m/z 91 .
The following diagram illustrates the proposed primary fragmentation pathways for 1,2-dibenzoyl-1-benzylhydrazine under electron ionization.
Caption: Proposed EI fragmentation pathway of 1,2-dibenzoyl-1-benzylhydrazine.
Summary of Mass Spectral Data
The quantitative data available from the NIST Mass Spectrometry Data Center for the GC-MS analysis of 1,2-dibenzoyl-1-benzylhydrazine is summarized below.[1]
| m/z | Proposed Ion Structure | Relative Abundance |
| 330 | [C₂₁H₁₈N₂O₂]•⁺ (Molecular Ion) | Low / Not Observed |
| 209 | [C₁₄H₁₃N₂O]⁺ | High |
| 105 | [C₇H₅O]⁺ (Benzoyl Cation) | Base Peak (100%) |
| 91 | [C₇H₇]⁺ (Tropylium Cation) | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl Cation) | High |
Experimental Protocol: GC-MS Analysis
The following provides a representative experimental protocol for the analysis of 1,2-dibenzoyl-1-benzylhydrazine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Accurately weigh 1 mg of 1,2-dibenzoyl-1-benzylhydrazine and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to 1,2-dibenzoyl-1-benzylhydrazine based on its retention time.
-
Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the data presented in this guide and reference spectra from libraries such as NIST.
The following workflow diagram illustrates the GC-MS analysis process.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The electron ionization mass spectrum of 1,2-dibenzoyl-1-benzylhydrazine is characterized by a clear and predictable fragmentation pattern. The dominant fragments at m/z 105, 77, and 209 are diagnostic for the benzoyl and N-benzoyl-N-benzyl moieties within the molecule. This detailed understanding of its fragmentation behavior, coupled with the provided experimental protocol, serves as a valuable resource for the accurate identification and structural confirmation of this compound in a variety of scientific applications.
References
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dibenzoyl-1-Benzylhydrazine
Introduction
1,2-Dibenzoyl-1-benzylhydrazine is a substituted hydrazine derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is crucial for its synthesis, purification, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. This document outlines the expected thermal behavior of 1,2-dibenzoyl-1-benzylhydrazine, including a proposed synthesis, a discussion of factors influencing its stability, a hypothetical decomposition pathway, and standardized protocols for its experimental investigation.
Proposed Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
The synthesis of 1,2-dibenzoyl-1-benzylhydrazine can be envisioned through a multi-step process involving the benzoylation of benzylhydrazine. A plausible synthetic route is detailed below.
Experimental Protocol
Step 1: Synthesis of Benzylhydrazine
Benzylhydrazine can be synthesized by the reaction of benzyl chloride with hydrazine hydrate.
-
Materials: Benzyl chloride, hydrazine hydrate (80% solution in water), ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl chloride (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzylhydrazine, which can be purified by distillation under reduced pressure.
-
Step 2: Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
This step involves the acylation of benzylhydrazine with benzoyl chloride.
-
Materials: Benzylhydrazine, benzoyl chloride, a suitable base (e.g., triethylamine or pyridine), an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve benzylhydrazine (1 equivalent) and the base (2.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Add benzoyl chloride (2.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1,2-dibenzoyl-1-benzylhydrazine.
-
Expected Thermal Stability
The thermal stability of 1,2-dibenzoyl-1-benzylhydrazine is expected to be influenced by the strength of the N-N, N-C, and C=O bonds within the molecule. The presence of two bulky benzoyl groups and a benzyl group on the hydrazine backbone will likely introduce steric hindrance, which can affect bond stability.
Based on studies of related hydrazine derivatives, the decomposition of 1,2-dibenzoyl-1-benzylhydrazine is anticipated to occur at elevated temperatures, likely above 200 °C. The initial step in the thermal decomposition of many hydrazine derivatives is the homolytic cleavage of the N-N bond, which is generally the weakest bond in the molecule.[1][2]
Proposed Thermal Decomposition Pathway
A plausible thermal decomposition pathway for 1,2-dibenzoyl-1-benzylhydrazine is initiated by the homolytic cleavage of the N-N bond, leading to the formation of two radical intermediates. These reactive species can then undergo a series of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, to yield a variety of smaller molecules.
Caption: Proposed thermal decomposition pathway of 1,2-dibenzoyl-1-benzylhydrazine.
The initial N-N bond scission would generate a benzoyl-benzylaminyl radical and a benzoylaminyl radical. These radicals could then lead to the formation of stable products such as toluene, benzaldehyde, and benzamide through various hydrogen abstraction and rearrangement processes. Further decomposition could also lead to the formation of nitrogen gas and other hydrocarbon species like stilbene from the recombination of benzyl radicals.
Standardized Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of 1,2-dibenzoyl-1-benzylhydrazine, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss during decomposition.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified 1,2-dibenzoyl-1-benzylhydrazine into a clean TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the percentage of weight loss at different stages.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the purified 1,2-dibenzoyl-1-benzylhydrazine into a clean DSC pan (typically aluminum).
-
Hermetically seal the pan. An empty, hermetically sealed pan should be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature through its melting and decomposition range at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the melting peak (Tm), the enthalpy of fusion (ΔHf), and any exothermic peaks corresponding to decomposition.
-
Expected Data Presentation
The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison and interpretation.
Table 1: Expected TGA Data for 1,2-Dibenzoyl-1-Benzylhydrazine
| Parameter | Expected Value Range |
| Onset Decomposition Temp. (Tonset) | 200 - 300 °C |
| Temperature at 5% Mass Loss (Td5) | 210 - 310 °C |
| Temperature at 50% Mass Loss (Td50) | 250 - 350 °C |
| Residual Mass at 600 °C | < 10% |
Table 2: Expected DSC Data for 1,2-Dibenzoyl-1-Benzylhydrazine
| Parameter | Expected Value Range |
| Melting Point (Tm) | 150 - 250 °C |
| Enthalpy of Fusion (ΔHf) | 20 - 40 kJ/mol |
| Decomposition Exotherm Onset | > 200 °C |
Conclusion
While specific experimental data for 1,2-dibenzoyl-1-benzylhydrazine is currently unavailable, this guide provides a robust theoretical framework for understanding its thermal properties. The proposed synthesis offers a clear pathway for its preparation, and the predicted decomposition mechanism, based on established principles of hydrazine chemistry, serves as a valuable hypothesis for experimental verification. The detailed protocols for TGA and DSC analysis provide a standardized methodology for researchers to investigate the thermal stability and decomposition of this compound. Future experimental work is essential to validate these theoretical considerations and to fully characterize the thermal behavior of 1,2-dibenzoyl-1-benzylhydrazine.
References
Navigating the Solubility Landscape of 1,2-Dibenzoyl-1-Benzylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the solubility profile of 1,2-dibenzoyl-1-benzylhydrazine in organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this resource compiles qualitative solubility information for structurally related compounds, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for the screening of such compounds in a drug discovery context.
Understanding Solubility: A Key Physicochemical Parameter
The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For drug development professionals, understanding a compound's solubility is paramount for formulation, delivery, and bioavailability. For researchers and scientists, this information is crucial for designing experiments, choosing appropriate solvent systems for reactions and purification, and interpreting biological activity data.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of Hydrazide Analogs in Common Organic Solvents
| Compound | Water | Ethanol | Methanol | Acetone | Dichloromethane | Hexane |
| Benzohydrazide | Moderately Soluble | Soluble | Soluble | Soluble | - | - |
| 1,2-Dibenzoylhydrazine | Insoluble | Slightly Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble | Insoluble |
| Hydrazones (general) | Generally Insoluble | Soluble | Soluble | Soluble | Soluble | Insoluble |
This table is a compilation of qualitative data from various sources and is intended to provide a general indication of solubility for structurally similar compounds. Actual solubility of 1,2-dibenzoyl-1-benzylhydrazine may vary.
Experimental Protocol for Solubility Determination
To empower researchers to determine the precise solubility of 1,2-dibenzoyl-1-benzylhydrazine in their specific solvent systems, the following standard experimental protocol is provided.
Objective: To determine the solubility of a solid organic compound in a given organic solvent at a specific temperature.
Materials:
-
1,2-dibenzoyl-1-benzylhydrazine (or other solid compound)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Application in Drug Discovery: A Conceptual Workflow
Hydrazide derivatives are known to exhibit a wide range of biological activities and are often investigated in drug discovery programs.[1][2] 1,2-Dibenzoylhydrazine (DBH), a close analog, has been studied as a multi-target inhibitor, for example, against the HIV integrase receptor.[3] The following diagram illustrates a general workflow for screening a compound like 1,2-dibenzoyl-1-benzylhydrazine for potential therapeutic applications.
This guide serves as a foundational resource for researchers and professionals working with 1,2-dibenzoyl-1-benzylhydrazine. While direct quantitative solubility data remains elusive, the provided information on related compounds, a robust experimental protocol, and a conceptual workflow will aid in the effective design and execution of future studies.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-dibenzoylhydrazine, a versatile molecule with applications in medicinal chemistry and materials science. This document details the chemical pathway, experimental protocols, and quantitative data associated with the reaction between benzoyl chloride and a hydrazine source.
Introduction
1,2-Dibenzoylhydrazine (DBH) and its derivatives are of significant interest due to their biological activities. They have been investigated as potential inhibitors for various enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase.[1][2] The core structure of DBH provides a scaffold for the development of novel therapeutic agents. The synthesis detailed herein follows a well-established and reliable procedure.
Reaction Scheme
The synthesis of 1,2-dibenzoylhydrazine is achieved through the acylation of hydrazine with two equivalents of benzoyl chloride. The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid byproduct. While hydrazine hydrate can be used directly, many established procedures utilize a hydrazine salt, such as hydrazine sulfate, in the presence of a base like sodium hydroxide.[3]
Caption: Reaction pathway for the synthesis of 1,2-dibenzoylhydrazine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of 1,2-dibenzoylhydrazine.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio |
| Hydrazine Sulfate | 130.12 | 65 g | 0.5 | 1 |
| Benzoyl Chloride | 140.57 | 145 g (120 mL) | 1.03 | 2.06 |
| Sodium Hydroxide (for hydrazine) | 40.00 | 48 g | 1.2 | 2.4 |
| Sodium Hydroxide (for reaction) | 40.00 | 45 g | 1.1 | 2.2 |
Table 2: Product Information
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Melting Point (°C) | Appearance |
| 1,2-Dibenzoylhydrazine | 240.26 | 120.13 | 80-90 | 66-75 | 234-238 | Fine white needles |
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of 1,2-dibenzoylhydrazine.[3]
Materials:
-
Hydrazine sulfate (65 g, 0.5 mol)
-
Sodium hydroxide (93 g total, 2.3 mol total)
-
Benzoyl chloride (145 g, 1.03 mol)
-
Deionized water
-
50% aqueous acetone
-
Glacial acetic acid
-
2 L flask
-
Mechanical stirrer
-
Dropping funnels (2)
-
Ice bath
-
Buchner funnel and suction flask
Procedure:
-
Preparation of Hydrazine Solution: In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with stirring.
-
Addition of Reagents: While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added slightly faster.
-
Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form during the reaction.
-
Work-up:
-
Saturate the reaction mixture with carbon dioxide to precipitate any remaining product from the solution.
-
Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.
-
Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid.
-
Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.
-
Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.
-
Alternative Synthesis Method:
An alternative approach involves the reaction of benzoyl chloride with hydrazine hydrate under microwave irradiation.[4][5] This method may offer advantages in terms of reaction time and efficiency, although the classical method described above is robust and high-yielding.
Caption: Experimental workflow for the synthesis of 1,2-dibenzoylhydrazine.
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium hydroxide is corrosive. Handle with care to avoid skin and eye burns.
-
The reaction should be performed in a fume hood.
This guide provides a detailed protocol for the synthesis of 1,2-dibenzoylhydrazine. For researchers and drug development professionals, this compound serves as a valuable starting material for the exploration of new chemical entities with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2-Dibenzoyl-hydrazine-dimethyl-formamide (3/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dibenzoylhydrazine–dimethylformamide (3/1) - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Benzylation of 1,2-Dibenzoylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the benzylation of 1,2-dibenzoylhydrazine. This reaction is of significant interest in synthetic organic chemistry and drug discovery, as the resulting N-benzylated hydrazide scaffolds are precursors to a variety of heterocyclic compounds and molecules with potential biological activity.
Introduction
1,2-Dibenzoylhydrazine is a symmetrical molecule featuring two secondary amide functionalities. The nitrogen atoms of the hydrazide moiety can be alkylated, offering a versatile platform for the synthesis of more complex molecular architectures. Benzylation, the introduction of a benzyl group (C₆H₅CH₂-), is a common synthetic transformation that can alter the steric and electronic properties of the parent molecule, influencing its chemical reactivity and biological interactions. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and achieving desired product outcomes.
Proposed Reaction Mechanism
The benzylation of 1,2-dibenzoylhydrazine typically proceeds via a base-mediated N-alkylation. The most plausible mechanism involves a two-step process for each nitrogen atom: deprotonation followed by nucleophilic substitution.
Step 1: Deprotonation
The initial and critical step is the deprotonation of one of the N-H protons of 1,2-dibenzoylhydrazine by a suitable base. The electron-withdrawing nature of the adjacent benzoyl groups increases the acidity of these protons, facilitating their removal. Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed. The use of a very strong base like n-butyllithium (n-BuLi) can lead to the formation of a dianion.[1]
Step 2: Nucleophilic Attack (Sₙ2 Reaction)
The resulting hydrazide anion is a potent nucleophile. It subsequently attacks the electrophilic benzylic carbon of the benzylating agent, typically benzyl bromide or benzyl chloride, in a bimolecular nucleophilic substitution (Sₙ2) reaction. The halide ion is displaced as a leaving group, forming the N-C bond and yielding the mono-benzylated product.
Step 3: Second Benzylation
The process can be repeated on the second nitrogen atom to yield the N,N'-dibenzylated product. This requires a second equivalent of base and benzylating agent. The two nitrogen atoms in the starting material are chemically equivalent, making sequential benzylation straightforward, provided sufficient reagents are used.
Below is a diagram illustrating the proposed signaling pathway for the dibenzylation of 1,2-dibenzoylhydrazine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1,2-Dibenzoylhydrazine | C₁₄H₁₂N₂O₂ | 240.26 | Starting material. |
| Sodium Hydroxide | NaOH | 40.00 | Base. |
| Benzyl Bromide | C₇H₇Br | 171.04 | Benzylating agent. Corrosive and lachrymatory. |
| Water | H₂O | 18.02 | Solvent. |
| Chloroform | CHCl₃ | 119.38 | Extraction solvent. |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent. |
| Petroleum Ether | N/A | Variable | For precipitation/washing. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For workup. |
Synthesis of N,N'-Dibenzyl-1,2-dibenzoylhydrazine (Adapted Protocol)
The following procedure is adapted from the N,N'-dimethylation of 1,2-dibenzoylhydrazine.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, a mixture of 1,2-dibenzoylhydrazine (0.33 mol), sodium hydroxide (0.25 mol), and 600 mL of water is prepared.
-
The mixture is heated to approximately 90°C on a water bath.
-
With vigorous stirring, benzyl bromide (2.54 mol) and a solution of sodium hydroxide (3.1 mol) in 250 mL of water are added simultaneously from the separate dropping funnels.
-
The benzyl bromide is added in small portions, and the rate of addition of the sodium hydroxide solution is adjusted to maintain a slightly alkaline reaction mixture.
-
The addition is continued until all the solid 1,2-dibenzoylhydrazine has reacted, which is indicated by the disappearance of the solid phase. An additional portion of benzyl bromide may be added to ensure complete reaction.
-
After the addition is complete, the reaction mixture is cooled to room temperature.
-
The oily product is separated and the aqueous layer is extracted with chloroform.
-
The combined organic phases (the product oil and the chloroform extracts) are washed with dilute hydrochloric acid to remove any unreacted benzylamine (a potential side-product from the hydrolysis of benzyl bromide).
-
The chloroform solution is then washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude N,N'-dibenzyl-1,2-dibenzoylhydrazine.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from a chloroform solution with petroleum ether.
The following diagram outlines the general experimental workflow for the synthesis.
Quantitative Data
Specific yield data for the benzylation of 1,2-dibenzoylhydrazine is not extensively reported. However, based on the analogous methylation reaction, yields can be expected to be in the moderate to good range. The yield of the N,N'-dimethylation of 1,2-dibenzoylhydrazine is reported to be in the range of 66-75%. Factors that can influence the yield of the benzylation reaction include the purity of the reagents, the efficiency of stirring, the control of temperature and pH, and the effectiveness of the workup and purification procedures.
| Reaction | Alkylating Agent | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| N,N'-Dialkylation of 1,2-Dibenzoylhydrazine | Methyl Sulfate | NaOH | Water | 90 | 66-75 |
| N-Alkylation of a similar hydrazide | Hexyl Bromide | KOH | Not specified | Not specified | Not specified |
Potential Side Reactions and Considerations
-
Over-alkylation: If the reaction is not carefully controlled, there is a possibility of further alkylation on the oxygen atoms of the amide groups, although this is generally less favorable.
-
Hydrolysis of Benzyl Bromide: Benzyl bromide can be hydrolyzed by the aqueous sodium hydroxide to form benzyl alcohol and benzyl ether. This consumes the alkylating agent and can complicate the purification process.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. While the adapted protocol uses water, aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are also commonly used for N-alkylation reactions and may offer advantages in certain cases. However, it is important to be aware that some solvents can react with the base and alkylating agent.
-
Base Strength: The choice of base is critical. While NaOH is effective in the analogous methylation, stronger bases like NaH in an aprotic solvent may lead to faster and more complete deprotonation.
Conclusion
The benzylation of 1,2-dibenzoylhydrazine is a valuable synthetic transformation that proceeds through a base-mediated N-alkylation mechanism. The reaction involves the sequential deprotonation of the acidic N-H protons followed by nucleophilic attack on a benzyl halide. By adapting established protocols for the alkylation of this substrate, researchers can effectively synthesize mono- and di-benzylated products. Careful control of reaction conditions, including the choice of base, solvent, and temperature, is essential for achieving high yields and minimizing side reactions. This guide provides a foundational understanding and a practical starting point for professionals engaged in the synthesis and development of novel compounds based on the 1,2-dibenzoylhydrazine scaffold.
References
Potential biological activities of novel benzoyl hydrazine derivatives
An In-depth Technical Guide on the Potential Biological Activities of Novel Benzoyl Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl hydrazine and its derivatives, characterized by the presence of a hydrazone moiety (-C=N-NH-C=O-), represent a versatile and highly significant scaffold in medicinal chemistry.[1][2] These compounds have garnered considerable interest from researchers due to their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitubercular properties.[1][2][3] The structural flexibility of the benzoyl hydrazine core allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for various biological targets. This adaptability makes them promising candidates for the development of new therapeutic agents to address a range of diseases.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of novel benzoyl hydrazine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
General Synthesis of Benzoyl Hydrazine Derivatives
The synthesis of benzoyl hydrazine derivatives, specifically hydrazones, is typically achieved through a straightforward condensation reaction. The process involves reacting a substituted benzoyl hydrazine with various aldehydes or ketones, often under reflux in a solvent like ethanol. This reaction, a classic example of Schiff base formation, provides a high yield of the desired product.[5] The resulting hydrazone structure can be readily modified by altering the substituents on either the benzoyl ring or the aldehyde/ketone, allowing for the creation of a diverse library of compounds for biological screening.
Anticancer Activity
Benzoyl hydrazine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of human tumor cell lines.[6][7] Their mechanisms of action are diverse, including the inhibition of crucial cellular pathways like neddylation, induction of apoptosis, and cell cycle arrest.[4][8]
Mechanism of Action: Inhibition of the Neddylation Pathway
The neddylation pathway, which involves the conjugation of the ubiquitin-like protein NEDD8 to substrate proteins, is frequently overexpressed in many human cancers, making it a viable therapeutic target.[8] Specific benzoyl hydrazine derivatives have been identified as potent inhibitors of this pathway. They act by inhibiting the NEDD8-activating enzyme (NAE), which is a critical component in the neddylation cascade. This inhibition prevents the modification of cullin proteins, leading to the accumulation of substrate proteins that ultimately halt the cell cycle (commonly at the G2/M phase) and trigger apoptosis in cancer cells.[8]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel benzoyl hydrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | HCT-116 (Colon) | 2.5 ± 0.81 | [4] |
| Compound 5b | HCT-116 (Colon) | 3.2 ± 1.1 | [4] |
| Compound 13 | HCT-116 (Colon) | 3.7 ± 1.0 | [4] |
| Cisplatin | HCT-116 (Colon) | 2.43 ± 1.1 | [4] |
| mSIH | HL-60, K-562, etc. | Found to be most active | [6] |
| Dimethoxy Analogs | Leukemic cell lines | Active at low µM and nM concentrations | [5][9] |
| Compound IIb-10 | MGC-803, A549, etc. | Assessed for antiproliferative efficacy | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzoyl hydrazine derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Benzoyl hydrazine derivatives exhibit a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[10][11][12] They are effective against both Gram-positive and Gram-negative bacteria and various fungal strains.[1][13] The presence of the azometine group (-NHN=CH-) is considered crucial for their antimicrobial action.[1]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones | M. tuberculosis H37Rv | 0.78 - 6.25 | [1] |
| Compound 28a | S. aureus | Equal to Ceftriaxone | [1] |
| Nifuroxazide analogs | S. aureus ATCC 25923 | 0.16 - 63.00 | [1] |
| Compound 6f | R. solani (fungus) | 1.20 (EC50) | [14] |
| Compound 6f | M. oryzae (fungus) | 1.85 (EC50) | [14] |
| Compounds 3, 15, 18 | Five microorganisms | pMICam = 1.62 µM/ml | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be confirmed by adding a growth indicator like resazurin.
Anti-inflammatory Activity
Several benzoyl hydrazine derivatives have demonstrated potent anti-inflammatory activity, often comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[2][15] Their mechanism is thought to involve the inhibition of inflammatory mediators, potentially including cyclooxygenase (COX) enzymes.[16]
Quantitative Data: In Vivo Anti-inflammatory Effects
The anti-inflammatory potential is typically assessed in animal models, with results presented as the percentage of edema inhibition.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 27h | Carrageenan-induced rat paw | - | 64.0% | [2] |
| Compound 27e | Carrageenan-induced rat paw | - | 61.4% | [2] |
| Compound 27d | Carrageenan-induced rat paw | - | 58.6% | [2] |
| Diclofenac Sodium | Carrageenan-induced rat paw | - | 68.0% | [2] |
| Compound 14a | - | 20 mg/kg | 37.29% | [2] |
| Compound 1 | Carrageenan-induced rat paw | 20 mg/kg | Significant reduction at 2h, 3h | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., receiving diclofenac sodium), and test groups receiving different doses of the benzoyl hydrazine derivatives.
-
Drug Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), a freshly prepared solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., every hour for 4 hours) using a plethysmometer.
-
Data Analysis: The difference in paw volume before and after carrageenan injection is calculated. The percentage inhibition of edema by the test and standard drugs is determined by comparing it with the control group.
Conclusion and Future Perspectives
Novel benzoyl hydrazine derivatives represent a highly versatile and promising chemical scaffold for the development of new therapeutic agents. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The straightforward synthesis allows for the generation of large libraries of compounds, and structure-activity relationship (SAR) studies can further guide the design of molecules with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways for various biological activities, optimizing lead compounds, and advancing the most promising candidates into further preclinical and clinical development. The continued exploration of this chemical class holds great promise for addressing unmet medical needs.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
Unveiling the Therapeutic Potential of 1,2-Dibenzoylhydrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dibenzoylhydrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have shown promise as multi-target inhibitors, engaging with critical biomolecules to exhibit anticancer, antimicrobial, and insecticidal properties. This technical guide provides an in-depth exploration of newly discovered derivatives of the core 1,2-dibenzoylhydrazine structure, with a particular focus on their synthesis, biological evaluation, and mechanisms of action. While the initial focus of this review was on 1,2-dibenzoyl-1-benzylhydrazine derivatives, a comprehensive literature search revealed a broader scope of research into various N-substituted analogs. This guide therefore encompasses a wider range of derivatives to provide a more complete picture of the therapeutic potential of this compound class.
Synthetic Methodologies
The synthesis of 1,2-dibenzoylhydrazine derivatives typically involves the acylation of a corresponding hydrazine precursor. A general synthetic route involves the reaction of a substituted hydrazine with benzoyl chloride in the presence of a base. For N-substituted derivatives, the starting material would be a correspondingly substituted hydrazine.
A representative synthetic protocol for a related class of N-acylureas derived from a dibenzoylhydrazine carboxamide is detailed below.[1] This method highlights a potential pathway for the generation of diverse derivatives.
Experimental Protocol: Synthesis of N-Acylureas from Dibenzoylhydrazine Carboxamide [1]
-
Preparation of the Starting Material: N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide is synthesized by the treatment of 5,6-diaryl-3-methylthio-1,2,4-triazine with Oxone, leading to oxidation and triazine ring cleavage.[1]
-
Reaction Setup: A mixture of N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide (1 equivalent) and triethylamine (1 equivalent) is prepared in acetonitrile.
-
Addition of Amine: The desired benzylamine derivative (1.1 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The resulting mixture is refluxed for a period of 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under vacuum. The crude product is then purified by silica gel column chromatography using a chloroform/methanol (5%) eluent to yield the pure N-acylurea.
Biological Activities and Quantitative Data
Derivatives of 1,2-dibenzoylhydrazine have been investigated for a range of biological activities. The core structure has been identified as a potential multi-target inhibitor, with in silico studies suggesting activity against urease, HIV-1 integrase, and the ecdysone receptor.[2] Furthermore, various hydrazide and hydrazone derivatives have demonstrated significant anticancer and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazide derivatives. The following table summarizes the in vitro cytotoxic effects of a series of novel hydrazide derivatives against the HCT-116 colon carcinoma cell line.
| Compound | IC50 (µM) against HCT-116 Cells[3] |
| 5a | 3.8 ± 0.7 |
| 5b | 3.2 ± 1.1 |
| 5c | 9.3 ± 1.4 |
| 5d | 8.5 ± 1.3 |
| 5e | 27.0 ± 2.5 |
| 7a | 35.3 ± 3.1 |
| 7b | 37.2 ± 4.2 |
| 9 | 9.3 ± 1.7 |
| 11 | 2.5 ± 0.81 |
| 13 | 3.7 ± 1.0 |
| Cisplatin (Control) | 2.43 ± 1.1 |
Data presented as mean ± standard deviation.
Antimicrobial Activity
The antimicrobial potential of benzohydrazide derivatives has also been explored. The table below presents the antimicrobial screening results for a series of synthesized benzohydrazides.
| Compound | Antimicrobial Activity[4] |
| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (S1) | Minimum inhibitory effect |
| (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide (S2) | Minimum inhibitory effect |
| (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide (S3) | Good antimicrobial activity |
| (E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide (S4) | Minimum inhibitory effect |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,2-dibenzoylhydrazine derivatives stem from their interaction with various cellular targets and signaling pathways.
Multi-Target Inhibition
In silico docking studies have suggested that the 1,2-dibenzoylhydrazine scaffold can bind to the active sites of multiple enzymes.[2] This multi-target approach is a promising strategy in drug discovery, potentially leading to more effective therapies with reduced chances of drug resistance.
Figure 1: Potential therapeutic targets of the 1,2-dibenzoylhydrazine core structure.
Anticancer Mechanisms
The anticancer activity of hydrazide derivatives is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.
Figure 2: Generalized mechanism of anticancer activity for hydrazide derivatives.
Experimental Workflows
The discovery and development of new 1,2-dibenzoylhydrazine derivatives follow a structured workflow, from initial synthesis to biological evaluation.
Figure 3: A typical workflow for the discovery of new bioactive hydrazine derivatives.
Conclusion and Future Directions
The 1,2-dibenzoylhydrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology and infectious diseases. Future research should focus on synthesizing a broader range of derivatives with diverse substitutions on the benzyl and benzoyl rings to establish a clear structure-activity relationship. Further elucidation of their mechanisms of action and evaluation in in vivo models will be crucial for translating these promising findings into clinical applications. The development of more efficient and green synthetic methodologies will also be instrumental in advancing this class of compounds.
References
An In-depth Technical Guide to the Reactivity and Chemical Behavior of Dibenzoyl Benzyl Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis, properties, and chemical behavior of N'-benzoyl-N'-benzylbenzohydrazide, also known as 1,2-dibenzoyl-1-benzylhydrazine. The information is compiled for professionals in chemical research and drug development, with a focus on its reactivity and potential applications.
Introduction
Dibenzoyl benzyl hydrazine (N'-benzoyl-N'-benzylbenzohydrazide) is a derivative of hydrazine characterized by the presence of two benzoyl groups and one benzyl group attached to the nitrogen atoms. Its structure suggests a potential role as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. The parent compound, 1,2-dibenzoylhydrazine (DBH), has been investigated for various pharmacological activities, including as an inhibitor of enzymes like urease and HIV-1 integrase, and as a ligand for the ecdysone receptor, which is a target for insecticide development.[1][2] The addition of a benzyl group to the hydrazine core modifies its steric and electronic properties, which can influence its chemical reactivity and biological activity.
Physicochemical and Structural Data
The fundamental properties of dibenzoyl benzyl hydrazine are summarized below. These are primarily computed properties based on its known structure.
| Property | Value | Source |
| IUPAC Name | N'-benzoyl-N'-benzylbenzohydrazide | [3] |
| Synonyms | 1,2-Dibenzoyl-1-benzylhydrazine, Benzoic acid, 2-benzoyl-1-(phenylmethyl)hydrazide | [3] |
| CAS Number | 24664-22-0 | [3] |
| Molecular Formula | C₂₁H₁₈N₂O₂ | [3] |
| Molecular Weight | 330.4 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | [3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of dibenzoyl benzyl hydrazine is not extensively documented in publicly available literature, a logical synthetic pathway can be constructed based on the well-established synthesis of its precursor, 1,2-dibenzoylhydrazine, and standard N-alkylation methodologies for hydrazine derivatives.[4][5]
Step 1: Synthesis of 1,2-Dibenzoylhydrazine (Precursor)
The synthesis of the precursor, 1,2-dibenzoylhydrazine, is a well-documented procedure.
Reaction: Hydrazine hydrate (or sulfate) is reacted with two equivalents of benzoyl chloride under basic conditions.
Experimental Protocol:
-
A solution of sodium hydroxide (approx. 1.2 moles) in water is prepared in a flask equipped with a mechanical stirrer and cooled in a water bath.
-
Hydrazine sulfate (approx. 0.5 moles) is added to the NaOH solution.
-
Benzoyl chloride (approx. 1.03 moles) and a separate solution of sodium hydroxide (approx. 1.1 moles) are added slowly and simultaneously from two separate dropping funnels while stirring vigorously.
-
The addition is typically carried out over 1.5 to 2 hours.
-
After the addition is complete, the mixture is stirred for an additional 2 hours.
-
The resulting white precipitate of dibenzoylhydrazine is collected by suction filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid to yield fine white needles.
Step 2: N-Benzylation of 1,2-Dibenzoylhydrazine
The introduction of the benzyl group onto one of the nitrogen atoms of 1,2-dibenzoylhydrazine is an N-alkylation reaction. General methods for the selective alkylation of hydrazides involve deprotonation of the N-H group with a strong base followed by reaction with an alkyl halide.[4][5]
Reaction: 1,2-Dibenzoylhydrazine is deprotonated with a strong base, and the resulting anion is reacted with benzyl bromide.
Proposed Experimental Protocol:
-
1,2-Dibenzoylhydrazine (1 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature, typically -78 °C.
-
A strong base, such as n-butyllithium (n-BuLi) in hexanes (1 equivalent), is added dropwise to the solution to form the monoanion.
-
After stirring for a short period (e.g., 30 minutes), benzyl bromide (1 equivalent) is added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for several hours or until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, N'-benzoyl-N'-benzylbenzohydrazide, can be purified by column chromatography on silica gel.
Reactivity and Chemical Behavior
The chemical behavior of dibenzoyl benzyl hydrazine is dictated by the functional groups present: two amide groups and a hydrazine N-N bond.
-
Amide Groups: The two benzoyl groups confer amide character. The lone pairs on the nitrogen atoms are delocalized into the adjacent carbonyl groups, which makes the N-H proton (if present) acidic and the nitrogen atoms less nucleophilic than in simple hydrazines. The amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the benzoyl groups to yield benzylhydrazine and benzoic acid.
-
N-N Bond: The nitrogen-nitrogen single bond is a point of potential reactivity. It can be cleaved under reductive conditions (e.g., using samarium iodide or catalytic hydrogenation), which would break the molecule into N-benzylbenzamide and benzamide.
-
Nucleophilicity: The remaining N-H proton on the dibenzoyl benzyl hydrazine molecule is acidic and can be removed by a strong base. The resulting anion is a nucleophile and could potentially react with other electrophiles, although the presence of two electron-withdrawing benzoyl groups reduces its reactivity compared to simpler hydrazines.
Potential Applications in Research and Drug Development
Hydrazine derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and heterocyclic compounds.[6][7]
-
Scaffold for Drug Discovery: The parent molecule, 1,2-dibenzoylhydrazine, has shown promise as a multi-target inhibitor.[1] The benzylated derivative could be used as a lead compound for developing new inhibitors. The benzyl group can be modified to explore structure-activity relationships (SAR) and optimize binding to biological targets.
-
Intermediate for Heterocycle Synthesis: Acylhydrazines are common precursors for the synthesis of nitrogen-containing heterocycles like oxadiazoles, triazoles, and pyrazoles, which are important pharmacophores in many drugs.
-
Peptidomimetics: The hydrazine backbone can be incorporated into azapeptides, which are peptide analogues where an α-carbon is replaced by a nitrogen atom. These structures are of interest in drug development for their potential to mimic or inhibit peptide-protein interactions.[4]
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthesis of the 1,2-Dibenzoylhydrazine precursor.
Caption: Proposed workflow for N-benzylation.
Caption: Reactivity map of Dibenzoyl Benzyl Hydrazine.
References
- 1. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine, 1,2-dibenzoyl-1-benzyl- | C21H18N2O2 | CID 570093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of 1,2-dibenzoyl-1-benzylhydrazine. The synthesis is achieved through a two-step process commencing with the formation of benzylhydrazine, followed by its dibenzoylation. This application note includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Data Presentation
The following table summarizes key quantitative data for the synthesized compound, 1,2-dibenzoyl-1-benzylhydrazine.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 330.38 g/mol | [1] |
| CAS Number | 24664-22-0 | [1] |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not reported, expected >150 °C | |
| Expected Yield | 70-90% (for the second step) | |
| Mass Spec (GC-MS) | Major fragments at m/z: 105, 209 | [1] |
| Infrared (IR) ν (cm⁻¹) | ~3300 (N-H), ~1650 (C=O, amide) | Expected |
| ¹³C NMR (ppm) | Expected signals for aromatic, carbonyl, and methylene carbons | [1] |
Experimental Protocols
Materials and Equipment:
-
Benzyl chloride
-
Hydrazine hydrate (80% in water)
-
Potassium carbonate
-
Sodium hydroxide
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Step 1: Synthesis of Benzylhydrazine
This procedure is adapted from a known method for the synthesis of benzylhydrazine.
-
In a well-ventilated fume hood, add hydrazine hydrate (80%, 15 g, 0.28 mol) to 20 mL of water in a round-bottom flask at room temperature.
-
To this solution, add benzyl chloride (11.3 g, 90 mmol) dropwise with stirring.
-
After the addition is complete, continue stirring for 15 minutes.
-
Add potassium carbonate (24 g) to the mixture and stir at 40 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add sodium hydroxide (20.0 g) dissolved in 80 mL of water, followed by the addition of 200 mL of methyl tert-butyl ether (MTBE).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Cool the residue to room temperature and add 50 mL of n-hexane to precipitate the product.
-
Collect the benzylhydrazine product by filtration and dry under vacuum. An expected yield of approximately 82% can be anticipated.
Step 2: Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
This protocol is based on general procedures for the N-acylation of hydrazines.
-
In a fume hood, dissolve the benzylhydrazine (1.22 g, 10 mmol) synthesized in Step 1 in 50 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (2.37 g, 2.4 mL, 30 mmol) to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride (2.95 g, 2.4 mL, 21 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding 30 mL of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield 1,2-dibenzoyl-1-benzylhydrazine as a solid.
Visualized Experimental Workflow
Caption: A workflow diagram illustrating the two-step synthesis of 1,2-dibenzoyl-1-benzylhydrazine.
References
Application Notes and Protocols: 1,2-Dibenzoyl-1-benzylhydrazine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential use of 1,2-dibenzoyl-1-benzylhydrazine as a ligand in coordination chemistry. Due to the limited availability of specific experimental data for this ligand, this guide presents a proposed synthetic pathway, general protocols for complexation, and expected characterization data based on analogous compounds.
Introduction to 1,2-Dibenzoyl-1-benzylhydrazine as a Ligand
1,2-Dibenzoyl-1-benzylhydrazine, with the IUPAC name N'-benzoyl-N'-benzylbenzohydrazide, is a derivative of hydrazine featuring two benzoyl groups and one benzyl group. The presence of nitrogen and oxygen donor atoms suggests its potential as a chelating ligand in coordination chemistry. The structural rigidity and electronic properties imparted by the benzoyl and benzyl groups may lead to the formation of stable metal complexes with interesting catalytic or biological activities. The parent compound, 1,2-dibenzoylhydrazine, has been noted for its ability to form complexes with metals like cobalt, nickel, and cadmium, exhibiting antimicrobial properties.[1] The introduction of a benzyl group on one of the nitrogen atoms is expected to modify the ligand's steric and electronic properties, potentially influencing the geometry and stability of its metal complexes.
Chemical Structure:
-
IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide
-
CAS Number: 24664-22-0[2]
-
Molecular Formula: C₂₁H₁₈N₂O₂[2]
-
Molecular Weight: 330.4 g/mol [2]
Proposed Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine
A plausible synthetic route for 1,2-dibenzoyl-1-benzylhydrazine can be adapted from general methods for the synthesis of N,N'-disubstituted hydrazines. A two-step process is proposed, starting with the benzylation of a protected hydrazine, followed by benzoylation.
Protocol 2.1: Synthesis of 1-Benzoyl-2-benzylhydrazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzoylhydrazine in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as triethylamine or potassium carbonate, to the solution to deprotonate the hydrazine.
-
Addition of Benzyl Halide: Slowly add an equimolar amount of benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter off any precipitated salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-benzoyl-2-benzylhydrazine.
Protocol 2.2: Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine
-
Reaction Setup: Dissolve the synthesized 1-benzoyl-2-benzylhydrazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Addition of Base: Add an equimolar amount of a base like triethylamine or pyridine to the solution.
-
Addition of Benzoyl Chloride: Slowly add an equimolar amount of benzoyl chloride to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for one hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent and purify the resulting solid by column chromatography on silica gel or by recrystallization to yield 1,2-dibenzoyl-1-benzylhydrazine.
Visualization 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1,2-dibenzoyl-1-benzylhydrazine.
Coordination Chemistry and Metal Complex Synthesis
1,2-Dibenzoyl-1-benzylhydrazine is expected to act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the benzoyl groups and/or the nitrogen atoms of the hydrazine backbone. The exact coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.
Protocol 3.1: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve 1,2-dibenzoyl-1-benzylhydrazine in a suitable solvent such as methanol, ethanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve an equimolar or a 1:2 molar ratio of a metal(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for several hours. The formation of a precipitate may indicate the formation of the complex.
-
Isolation: Collect the precipitate by filtration, wash with the solvent and then with a small amount of diethyl ether.
-
Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at a suitable temperature.
Caption: Possible bidentate coordination modes of the ligand.
Potential Applications
Given the properties of related compounds, metal complexes of 1,2-dibenzoyl-1-benzylhydrazine could be investigated for several applications:
-
Catalysis: The complexes could be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
-
Biological Activity: The antimicrobial and anticancer properties of the complexes could be evaluated. The parent 1,2-dibenzoylhydrazine has shown promise as a multi-inhibitor compound, targeting enzymes like urease and HIV-1 integrase. [1]* Materials Science: The thermal stability and potential luminescent properties of the complexes could be of interest in materials science.
These application notes and protocols provide a foundational guide for researchers interested in exploring the coordination chemistry of 1,2-dibenzoyl-1-benzylhydrazine. The proposed synthetic and experimental procedures, along with the expected data, offer a starting point for the synthesis, characterization, and evaluation of novel metal complexes based on this ligand.
References
Application Notes and Protocols: In Vitro Assay for Testing the Biological Activity of 1,2-dibenzoyl-1-benzylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dibenzoyl-1-benzylhydrazine is a member of the hydrazine derivative class of compounds. While specific biological data for this exact molecule is limited, related benzoylhydrazine and hydrazone structures have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2] Computational docking studies on the similar compound 1,2-dibenzoylhydrazine suggest it may act as an inhibitor for targets such as the ecdysone receptor (EcR), urease, and HIV integrase, indicating a potential for broad biological effects.[3][4]
This document provides a detailed framework and protocols for a tiered in vitro screening approach to characterize the potential anticancer activity of 1,2-dibenzoyl-1-benzylhydrazine. The workflow begins with a primary cytotoxicity screen, followed by secondary assays to determine the mechanism of cell death, specifically focusing on apoptosis.
Caption: A tiered experimental workflow for evaluating the anticancer activity of a test compound.
Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)
This initial assay determines the effect of 1,2-dibenzoyl-1-benzylhydrazine on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[5] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 1,2-dibenzoyl-1-benzylhydrazine in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
Percentage Viability = (Absorbance_Sample / Absorbance_Control) x 100
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: MTT Assay Results
Quantitative results should be summarized in a table for clear comparison across different cell lines or time points.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | 95% Confidence Interval |
| HCT-116 | 48 | 15.2 | 12.5 - 18.4 |
| MCF-7 | 48 | 28.9 | 25.1 - 33.2 |
| A549 | 48 | 45.1 | 40.5 - 50.2 |
Secondary Screening: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
If 1,2-dibenzoyl-1-benzylhydrazine demonstrates significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs and is executed by a family of proteases called caspases.[10] Caspases 3 and 7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent "add-mix-measure" assay that quantifies caspase-3 and -7 activity.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[12]
Caption: Simplified intrinsic apoptosis pathway highlighting key executioner caspases.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in 100 µL of medium in a white-walled 96-well plate suitable for luminescence assays. Include wells for background (medium only) and vehicle controls. Incubate for 24 hours at 37°C.
-
Compound Treatment: Treat cells with 1,2-dibenzoyl-1-benzylhydrazine at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). A known apoptosis inducer like staurosporine (1 µM) should be used as a positive control.[13]
-
Incubation: Incubate the plate for a period determined by preliminary time-course experiments (typically 4-24 hours).
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and lyophilized Substrate and allow them to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[12]
-
Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[14]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to the vehicle control.
Data Presentation: Caspase-Glo® 3/7 Assay Results
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 15,430 | 1.0 |
| Compound X | 7.5 (0.5x IC₅₀) | 48,210 | 3.1 |
| Compound X | 15 (1x IC₅₀) | 125,600 | 8.1 |
| Compound X | 30 (2x IC₅₀) | 198,750 | 12.9 |
| Staurosporine | 1 | 250,100 | 16.2 |
Mechanism Confirmation: Western Blot Analysis
To visually confirm the activation of the apoptotic pathway, Western blotting can be used to detect the cleavage of specific proteins. The primary markers for apoptosis detectable by Western blot are the activated (cleaved) fragments of caspases and cleaved poly (ADP-ribose) polymerase-1 (PARP).[15] The inactive pro-caspase-3 is a ~32 kDa protein that is cleaved into active p17 and p12 subunits.[15] PARP, a DNA repair enzyme, is cleaved by active caspase-3 from its full-length ~116 kDa form into an ~89 kDa inactive fragment.[16]
Experimental Protocol: Western Blot
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with 1,2-dibenzoyl-1-benzylhydrazine as described in the caspase assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[16]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of cleaved proteins to the loading control to compare relative expression levels across samples.
Data Presentation: Western Blot Densitometry
| Treatment | Concentration (µM) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) | Relative Cleaved PARP Expression (Normalized to β-actin) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Compound X | 15 | 5.8 | 6.2 |
| Compound X | 30 | 9.3 | 10.1 |
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. tandfonline.com [tandfonline.com]
- 14. promega.com [promega.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blotting analysis of apoptosis markers [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Metal Complexes with N'-benzoyl-N'-benzylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of metal complexes incorporating the ligand N'-benzoyl-N'-benzylbenzohydrazide. This class of compounds holds significant potential in medicinal chemistry and drug development due to the versatile coordination properties of the benzohydrazide scaffold and the biological activities exhibited by their metal complexes. The protocols outlined below are based on established methods for the synthesis of similar hydrazone-based metal complexes and can be adapted for various transition metals.
Overview and Potential Applications
N'-benzoyl-N'-benzylbenzohydrazide is a multidentate ligand capable of coordinating with a variety of metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, including antimicrobial, antifungal, and cytotoxic properties.[1][2] These activities are attributed to the synergistic effect of the metal ion and the organic ligand, which can facilitate interaction with biological targets such as DNA and cellular enzymes.[3][4] The development of novel metal-based therapeutics is a burgeoning field, with applications in cancer therapy, infectious diseases, and bioimaging.[5][6]
General Synthesis Strategy
The synthesis of metal complexes with N'-benzoyl-N'-benzylbenzohydrazide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic scheme is as follows:
Ligand Synthesis: N'-benzoyl-N'-benzylbenzohydrazide can be synthesized via the condensation reaction between benzoylhydrazine and benzyl benzoate or a related benzoylating agent.
Complexation: The synthesized ligand is then reacted with a metal salt (e.g., chloride, nitrate, acetate, or sulfate salts of metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) in a solvent such as ethanol, methanol, or DMF. The reaction is often carried out under reflux to ensure completion.[1][2][7] The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination geometries.[2]
References
- 1. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex [mdpi.com]
- 2. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. biomedgrid.com [biomedgrid.com]
Application Notes and Protocols: 1,2-Dibenzoyl-1-benzylhydrazine Derivatives as Potential Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-dibenzoyl-1-benzylhydrazine derivatives as a potential class of insecticides. The information compiled includes their proposed mechanism of action, synthesis, and protocols for evaluating their insecticidal efficacy.
Introduction
1,2-Dibenzoyl-1-benzylhydrazine and its derivatives belong to the broader class of diacylhydrazine (DAH) insecticides. Many DAHs, such as tebufenozide and methoxyfenozide, are known to act as non-steroidal ecdysone agonists.[1][2] They mimic the action of the insect molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR).[3][4] This interaction triggers a premature and incomplete molt, ultimately leading to the death of the insect larva.[3] These insecticides are valued for their high selectivity against target pests, particularly from the order Lepidoptera, and their low toxicity to non-target organisms.[5]
While the primary mechanism for many DAHs is ecdysone receptor agonism, recent research on N,N'-diacyl derivatives of benzylhydrazine suggests that their mode of action as contact insecticides against certain insects, like the malaria vector Anopheles gambiae, may not be directly linked to the nervous system or potassium channel blocking.[1] This indicates the possibility of alternative mechanisms of action within this specific chemical subclass, warranting further investigation.
Data Presentation
The following tables summarize the insecticidal activity of selected 1,2-diacyl-1-benzylhydrazine derivatives against the adult female Anopheles gambiae mosquito, as reported in the literature. The data is presented as the lethal dose required to kill 50% of the test population (LD50).
Table 1: Topical Insecticidal Activity of 1,2-Diacyl-1-benzylhydrazine Derivatives against Anopheles gambiae [1]
| Compound ID | R1 Group | R2 Group | LD50 (µg/mg insect) |
| 2bo | 4-Cl-Ph | 4-t-Bu-Ph | 0.08 |
| 2kb | 4-CF3-Ph | 4-t-Bu-Ph | 0.12 |
| 3ab | 4-Et-Ph | 3,5-(CH3)2-Ph | 0.18 |
| RH-5849 | Ph | t-Bu | 0.22 |
| RH-1266 | 2-Cl-Ph | 4-Et-Ph | 0.28 |
Note: RH-5849 and RH-1266 are well-characterized N-tert-butyl diacylhydrazine insecticides included for comparison.
Signaling Pathway and Experimental Workflows
To visualize the proposed mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Ecdysone Receptor Signaling Pathway
Caption: Proposed mechanism of action for diacylhydrazine insecticides via the ecdysone receptor.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and insecticidal evaluation of novel compounds.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of 1,2-dibenzoyl-1-benzylhydrazine derivatives.
Protocol 1: Synthesis of 1,2-Diacyl-1-benzylhydrazine Derivatives
This protocol is adapted from the synthesis of N,N'-diacyl derivatives of benzylhydrazine.[1]
Materials:
-
Benzylhydrazine hydrochloride
-
Substituted benzoyl chlorides
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of benzylhydrazine hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C.
-
Slowly add the first substituted benzoyl chloride (1.1 eq) to the mixture at 0 °C and stir for 1 hour.
-
Add the second substituted benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature, stirring for an additional 12-18 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: Insect Rearing (Spodoptera litura - Common Cutworm)
This protocol is a general guideline for rearing a common lepidopteran pest for insecticide testing.
Materials:
-
Spodoptera litura eggs or larvae
-
Artificial diet (e.g., chickpea-based) or host plant leaves (e.g., castor, cabbage)
-
Rearing containers (e.g., plastic cups, petri dishes)
-
Fine mesh for ventilation
-
Oviposition cages for adult moths
-
10% honey or sucrose solution for adults
Procedure:
-
Maintain the insect colony in a controlled environment at approximately 25-27°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.
-
Place egg masses in a petri dish with a moist cotton ball to maintain humidity until hatching.
-
Transfer newly hatched larvae to rearing containers with a sufficient amount of artificial diet or fresh, surface-sterilized host plant leaves.
-
Replenish the food source as needed, typically every 1-2 days, and clean the containers to prevent fungal growth and disease.
-
Once larvae reach the pre-pupal stage, provide a suitable substrate for pupation, such as sterile soil or vermiculite.
-
Collect pupae and place them in an emergence cage.
-
Provide adult moths with a 10% honey or sucrose solution on a cotton swab for feeding.
-
Line the oviposition cages with a suitable substrate (e.g., paper towels) for egg-laying.
-
Collect egg masses daily to continue the colony.
Protocol 3: Topical Application Bioassay
This protocol is adapted for assessing the contact toxicity of compounds against adult insects.[1]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone) at various concentrations.
-
Microsyringe or microapplicator.
-
Adult insects of a uniform age and size (e.g., 2-5 day old female Anopheles gambiae).
-
Holding containers with access to a sugar source.
-
CO2 or cold anesthesia for insect immobilization.
Procedure:
-
Prepare serial dilutions of the test compounds in a volatile solvent like acetone.
-
Briefly anesthetize the insects using CO2 or by placing them on a cold surface.
-
Using a microapplicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent alone.
-
Place the treated insects in holding containers with access to a sugar solution.
-
Maintain the insects under controlled environmental conditions (e.g., 27°C, 80% relative humidity).
-
Assess mortality at predetermined time points, typically 24 and 48 hours post-application. Insects that are unable to move when prodded are considered dead.
-
Use the mortality data to calculate the LD50 value using probit analysis.
Conclusion
1,2-Dibenzoyl-1-benzylhydrazine derivatives represent an intriguing subclass of diacylhydrazines with demonstrated insecticidal potential. While they share structural similarities with known ecdysone agonists, their precise mode of action may differ in some insect species, presenting a new avenue for insecticide discovery. The protocols outlined above provide a framework for the synthesis and systematic evaluation of these compounds, which can contribute to the development of novel and effective pest management strategies. Further research is encouraged to elucidate their exact mechanism of action and to evaluate their efficacy against a broader range of agricultural and public health pests.
References
- 1. N'-mono- and N, N'-diacyl derivatives of benzyl and arylhydrazines as contact insecticides against adult Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of new 1,2-diacyl-1-alkyl hydrazines containing fragments of methyl- and methoxybenzoic acids | Kauhanka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 5. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]
Application Note: Molecular Docking of 1,2-Dibenzoyl-1-benzylhydrazine with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dibenzoyl-1-benzylhydrazine and its derivatives are recognized for their wide range of pharmacological applications.[1] Recent in silico studies have highlighted the potential of 1,2-dibenzoylhydrazine (DBH) as a multi-target inhibitor, showing promising interactions with proteins crucial in various pathological and physiological processes.[2][3] This application note details the molecular docking studies of 1,2-dibenzoyl-1-benzylhydrazine with three key protein targets: the Ecdysone Receptor (EcR), Urease, and HIV-Integrase. The provided data and protocols offer a framework for researchers to evaluate its inhibitory potential and guide further drug development efforts.
Data Presentation
The following table summarizes the quantitative data from in silico docking studies of 1,2-dibenzoylhydrazine (DBH) against the Ecdysone Receptor (EcR) and Urease. These results indicate a strong potential for DBH as an inhibitor for both receptors.[3]
| Target Protein | Ligand | Predicted Free Energy of Binding (ΔG) (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (nM) | Reference Compound | Reference Compound ΔG (kcal/mol) | Reference Compound Kᵢ (nM) |
| Ecdysone Receptor (EcR) | 1,2-Dibenzoylhydrazine (DBH) | -9.25 | 78.54 | Ponasterone A | -11.53 | 1.43 |
| Urease | 1,2-Dibenzoylhydrazine (DBH) | -6.21 | 8560 | Thiourea | -3.54 | 167000 |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of the target proteins is crucial for elucidating the potential therapeutic effects of 1,2-dibenzoyl-1-benzylhydrazine.
Ecdysone Receptor (EcR) Signaling Pathway
The Ecdysone Receptor (EcR) is a nuclear receptor that plays a pivotal role in insect development, primarily in molting and metamorphosis.[4] The classical signaling pathway is initiated when the steroid hormone ecdysone binds to EcR. This binding event causes a conformational change in the receptor, leading to the recruitment of its heterodimeric partner, Ultraspiracle (Usp).[1][5] The EcR/Usp heterodimer then translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating their transcription.[1][4] This transcriptional activation triggers a cascade of gene expression that orchestrates the complex processes of molting and metamorphosis.[4] Non-steroidal agonists, such as certain dibenzoylhydrazine derivatives, can also bind to EcR and inappropriately activate this pathway, leading to premature and incomplete molting, which is lethal to the insect.[1]
Urease Pathogenic Mechanism
Urease is a nickel-containing metalloenzyme produced by various pathogenic bacteria, including Helicobacter pylori.[6][7] Its primary pathogenic role stems from its ability to hydrolyze urea into ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[8] This enzymatic reaction leads to a significant increase in the local pH of the environment.[9] In the acidic environment of the stomach, the ammonia produced by H. pylori's urease neutralizes gastric acid, allowing the bacterium to survive and colonize the gastric mucosa.[10] The elevated ammonia concentration is also directly toxic to epithelial cells and can disrupt the integrity of the mucosal barrier, contributing to the development of gastritis, peptic ulcers, and potentially gastric cancer.[6][8]
HIV-Integrase Mechanism and Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[11] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's genome. This process, known as integration, occurs in two main steps: 3'-processing and strand transfer.[2] During 3'-processing, the integrase removes a dinucleotide from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[12] By integrating the viral genome into the host's DNA, the virus can utilize the host's cellular machinery to replicate. HIV-1 integrase inhibitors block the strand transfer step, thereby preventing the integration of the viral DNA into the host genome and effectively halting viral replication.[2][12]
Experimental Protocols
The following protocols are based on the methodologies described in the docking study of 1,2-dibenzoylhydrazine.[3]
Molecular Docking Workflow
Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Ecdysone Receptor (EcR): PDB ID: 1R20
-
Urease: PDB ID: 4H9M
-
HIV-Integrase: PDB ID: 1QS4
-
-
Prepare the Receptor:
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format for use with AutoDock Vina.
-
Ligand Preparation
-
Generate 3D Structure: Convert the 2D structure of 1,2-dibenzoyl-1-benzylhydrazine into a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Set Torsions: Define the rotatable bonds in the ligand.
-
Save Ligand: Save the prepared ligand in PDBQT format.
Molecular Docking
-
Grid Box Generation: Define the binding site on the target protein by creating a grid box. The grid box should encompass the active site of the enzyme. The center and dimensions of the grid box will vary for each target protein and should be determined based on the location of the co-crystallized ligand or known active site residues.
-
Docking with AutoDock Vina:
-
Use AutoDock Vina to perform the molecular docking.
-
Set the exhaustiveness of the search to a value of 20 to ensure a thorough search of the conformational space.
-
The program will generate multiple binding poses for the ligand within the defined grid box and calculate the corresponding binding affinities (in kcal/mol).
-
Analysis of Results
-
Binding Affinity: The binding affinity represents the strength of the interaction between the ligand and the protein. The most negative value indicates the most favorable binding pose.
-
Inhibition Constant (Kᵢ): The predicted inhibition constant can be calculated from the binding affinity using the following equation: ΔG = -RT * ln(Kᵢ) where ΔG is the binding affinity, R is the gas constant, and T is the temperature in Kelvin.
-
Interaction Analysis: Visualize the docking results to analyze the interactions between the ligand and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Conclusion
The in silico docking studies of 1,2-dibenzoyl-1-benzylhydrazine with the Ecdysone Receptor, Urease, and HIV-Integrase reveal its potential as a multi-target inhibitor. The favorable binding energies and predicted inhibition constants, particularly for the Ecdysone Receptor and Urease, suggest that this compound warrants further investigation.[3] The provided protocols and workflow diagrams offer a practical guide for researchers to replicate and expand upon these findings. Further in vitro and in vivo studies are recommended to validate these computational predictions and to explore the therapeutic potential of 1,2-dibenzoyl-1-benzylhydrazine and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial ureases: structure, regulation of expression and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease - Wikipedia [en.wikipedia.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Preparation of 1,2-Dibenzoyl-1-Benzylhydrazine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for 1,2-dibenzoyl-1-benzylhydrazine and its derivatives as a promising scaffold for drug discovery. The document outlines their potential as multi-target inhibitors and provides detailed methodologies for their preparation and characterization.
Introduction to 1,2-Dibenzoylhydrazine Derivatives in Drug Discovery
Hydrazide-containing compounds represent a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The 1,2-diacylhydrazine core, in particular, has garnered attention as a versatile scaffold for the development of novel therapeutic agents. The parent compound, 1,2-dibenzoylhydrazine (DBH), has been identified as a multi-target inhibitor, showing potential against various enzymes and receptors.[3][4] By introducing a benzyl group at the N1 position, the lipophilicity and steric profile of the molecule are altered, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This modification opens up avenues for developing a library of derivatives with fine-tuned biological activities.
Potential Therapeutic Targets
Computational and in-vitro studies have suggested that 1,2-dibenzoylhydrazine and its derivatives can interact with several key biological targets implicated in various diseases.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme in the replication cycle of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[5][6] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. The 1,2-dibenzoylhydrazine scaffold is thought to chelate the divalent metal ions (Mg2+) in the active site of the integrase, a mechanism shared by several approved integrase inhibitors.[4]
HIV-1 Life Cycle and the Role of Integrase
Caption: Role of HIV-1 Integrase in the viral life cycle and its inhibition.
Urease Inhibition
Urease is a nickel-containing enzyme produced by various bacteria, such as Helicobacter pylori and Proteus mirabilis. It catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][7] This pH elevation is a key virulence factor, allowing pathogens to survive in acidic environments like the stomach and contributing to conditions such as peptic ulcers, gastritis, and urinary tract infections.[1][8] The 1,2-dibenzoylhydrazine scaffold has shown promise as a urease inhibitor, potentially by interacting with the nickel ions in the enzyme's active site.[7]
Pathogenic Mechanism of Urease
Caption: The pathogenic role of urease and its inhibition.
Data Presentation
While specific quantitative bioactivity data for 1,2-dibenzoyl-1-benzylhydrazine is not extensively available in the public domain, the following table summarizes the inhibitory activities of related diacylhydrazine derivatives against various targets to indicate their therapeutic potential.
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Diacylhydrazine Derivatives | Insecticidal (various species) | High Activity at 10 mg/L | [9] |
| Diacylhydrazine Derivatives | Chitin Synthesis (yeast) | Moderate to Good Inhibition | [10] |
| 2-Amidobenzimidazole Derivatives | Protein Kinase CK1δ | 0.12 - 14.6 µM | [11] |
| Benzohydrazide Derivatives | Anticancer (MDA-MB-231 cells) | 22.3 - 35.5 µM | [12] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of 1,2-dibenzoyl-1-benzylhydrazine and its derivatives. Researchers should adapt these methods based on the specific substituents and desired scale of the reaction.
Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
This protocol is adapted from the synthesis of 1,2-dibenzoylhydrazine.[3] The key modification is the use of benzylhydrazine as the starting material.
Workflow for the Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
Caption: General workflow for the synthesis of 1,2-dibenzoyl-1-benzylhydrazine.
Materials:
-
Benzylhydrazine
-
Benzoyl chloride[13]
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylhydrazine (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). Cool the flask in an ice bath.
-
Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (2.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. A white precipitate of 1,2-dibenzoyl-1-benzylhydrazine should form.
-
Isolation of the Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and sodium benzoate. Subsequently, wash the product with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure 1,2-dibenzoyl-1-benzylhydrazine as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Characterization of 1,2-Dibenzoyl-1-Benzylhydrazine
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
Expected Characterization Data:
-
IUPAC Name: N'-benzoyl-N-benzylbenzohydrazide[14]
-
Molecular Formula: C₂₁H₁₈N₂O₂[14]
-
Molecular Weight: 330.38 g/mol
-
Appearance: White crystalline solid.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two benzoyl groups and the benzyl group, as well as the methylene protons of the benzyl group and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbons, the aromatic carbons, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.
Note: For the synthesis of derivatives, substituted benzylhydrazines or substituted benzoyl chlorides can be used following a similar procedure. Reaction conditions may need to be optimized for different substrates.
Conclusion
The 1,2-dibenzoyl-1-benzylhydrazine scaffold holds considerable promise for the development of novel therapeutic agents, particularly as multi-target inhibitors. The synthetic route is straightforward, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential in drug discovery programs.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and molecular mechanisms of HIV-1 integration targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Diacylhydrazine derivatives as novel potential chitin biosynthesis inhibitors: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 14. Hydrazine, 1,2-dibenzoyl-1-benzyl- | C21H18N2O2 | CID 570093 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Battle Against Resistance: Application Notes on the Development of Novel Antimicrobial Agents
For Immediate Release
In the face of mounting antimicrobial resistance, the scientific community is redoubling its efforts to discover and develop new therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in this critical endeavor. It outlines key methodologies, presents comparative data on emerging antimicrobial strategies, and visualizes complex biological pathways and experimental workflows to accelerate the innovation of effective treatments.
The development of novel antimicrobial agents is a multi-faceted process, beginning with the identification of new therapeutic strategies and culminating in rigorous preclinical and clinical evaluation. This note explores several promising avenues of research that are gaining traction in the fight against resistant pathogens.
Novel Antimicrobial Development Strategies: A Comparative Overview
Several innovative approaches are being pursued to combat antimicrobial resistance, each with unique mechanisms of action and developmental considerations. These include harnessing the specificity of bacteriophages, modulating the host's immune response, and exploring the vast chemical diversity of natural products. The following table summarizes key quantitative data associated with these emerging strategies.
| Strategy | Example Agent/Approach | Target Organism(s) | Key Efficacy Metric (Example) | Clinical Trial Phase (Example) | Reference |
| Phage Therapy | Bacteriophage cocktail (WRAIR-PAM-CF1) | Pseudomonas aeruginosa | Reduction in bacterial load in lungs | Phase 1b/2 | [1] |
| Engineered bacteriophages (SNIPR001) | Escherichia coli | Safety and tolerability demonstrated | Phase 1 | [2] | |
| Host-Directed Therapy (HDT) | Immunomodulatory agents | Various bacterial, viral, and parasitic pathogens | Augmentation of host cellular responses | Preclinical/Clinical | [3] |
| Repurposed drugs (e.g., for non-communicable diseases) | Broad spectrum | Reduction in morbidity and mortality | Various | [3] | |
| Antimicrobial Peptides (AMPs) | SAAP-148 | Gram-negative and Gram-positive bacteria | More effective than the antibiotic halicin in a direct comparison | Preclinical | [4] |
| AurH1 | Candida albicans | Effective treatment of C. albicans infection | Preclinical | [5] | |
| Natural Products | Extracts of Myristica fragrans | Methicillin-resistant Staphylococcus aureus (MRSA) | Potentiation of ciprofloxacin activity | Preclinical | [6] |
| Resveratrol in combination with aminoglycosides | Bacteria | Significant synergistic antimicrobial effect | Preclinical | [7] | |
| Anti-Biofilm Agents | S-phenyl-L-cysteine sulfoxide | Biofilm-forming bacteria | Inhibition of biofilm via quorum sensing inhibition | Preclinical | [8] |
| Ajoene (from garlic) | P. aeruginosa, S. aureus | Decreased expression of small regulatory RNAs involved in quorum sensing | Preclinical | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable research in antimicrobial drug development. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.
Protocol 1: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10]
Materials:
-
Test antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 1 °C)
Procedure:
-
Prepare Inoculum:
-
Select well-isolated colonies of the test bacterium from an agar plate.
-
Create a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
-
Prepare Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the antimicrobial agent in CAMHB in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 1 °C for 16-20 hours.[10]
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or a plate reader.[10]
-
Protocol 2: In Vivo Efficacy Assessment - Murine Sepsis Model
This protocol evaluates the in vivo efficacy of an antimicrobial agent in a mouse model of systemic infection.[12]
Materials:
-
Test antimicrobial agent
-
Pathogenic bacterial strain
-
Laboratory mice (e.g., BALB/c)
-
Sterile saline or appropriate vehicle for drug administration
-
Syringes and needles for injection
Procedure:
-
Infection:
-
Induce sepsis in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen. The dose should be predetermined to cause a consistent and measurable infection.
-
-
Treatment:
-
Administer the test antimicrobial agent to the infected mice at various doses and time points post-infection (e.g., 1 and 6 hours). Administration can be via IP, IV, or oral routes depending on the compound's properties.
-
Include a control group that receives a vehicle control.
-
-
Monitoring:
-
Monitor the mice for signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
Primary endpoint is typically survival.
-
Secondary endpoints can include determining the bacterial load in organs such as the spleen, liver, and blood at specific time points. This is achieved by homogenizing the tissues, performing serial dilutions, and plating on appropriate agar to enumerate colony-forming units (CFUs).[13]
-
Visualizing the Science: Pathways and Workflows
Understanding the complex interplay of molecular signaling and the logical flow of experimental procedures is crucial for effective drug development. The following diagrams, generated using Graphviz, illustrate key concepts in the field.
Caption: A generalized workflow for antimicrobial drug discovery and development.
Caption: Mechanisms of inhibiting bacterial quorum sensing to reduce virulence.
Caption: A simplified diagram of a bacterial two-component signaling pathway.
References
- 1. bacteriophage.news [bacteriophage.news]
- 2. Current status of clinical trials for phage therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host-directed therapies for infectious diseases: current status, recent progress, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vibiosphen.com [vibiosphen.com]
Application Notes: 4-Formylphenylboronic Acid as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Formylphenylboronic acid (4-FPBA) is a bifunctional reagent of significant importance in modern organic synthesis and medicinal chemistry.[1] Its structure incorporates both a boronic acid moiety and an aldehyde group, allowing for sequential and orthogonal chemical transformations. The boronic acid is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a method extensively used in the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals.[2][3] The aldehyde group provides a handle for a variety of classical transformations, including reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse functional groups and the extension of molecular frameworks.[4] This dual reactivity makes 4-FPBA a critical intermediate for constructing complex molecules, such as the antihypertensive drug Telmisartan and various kinase inhibitors.[5][6]
Key Applications & Experimental Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl, vinyl, or alkyl halides or triflates. 4-FPBA is an excellent substrate for these reactions, enabling the synthesis of formyl-substituted biaryl compounds.[2] These products can serve as advanced intermediates for further functionalization.
General Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-FPBA with an Aryl Bromide
This protocol describes a typical procedure for the coupling of an aryl bromide with 4-formylphenylboronic acid in a biphasic solvent system.
Materials:
-
4-Formylphenylboronic acid (4-FPBA)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1, 6 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl aldehyde.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| 2 | 3-Iodopyridine | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 85 | 4 | 88 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2), XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 12 | 75 |
| 4 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 95 |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4] The aldehyde group of 4-FPBA or its biaryl derivatives is readily converted into a wide range of primary, secondary, or tertiary amines using this method. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that can be detrimental to the boronic acid group.[7]
General Protocol: Reductive Amination of a 4-FPBA Derivative
This protocol details the synthesis of a secondary amine starting from a biaryl aldehyde synthesized via Suzuki coupling.
Materials:
-
Biaryl aldehyde (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde) (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the biaryl aldehyde (1.0 mmol, 1.0 equiv) in DCM (10 mL) in a round-bottom flask.
-
Add the primary amine (1.1 mmol, 1.1 equiv). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution (15 mL).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reductive Amination Examples
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 5 | 94 |
| 2 | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | Morpholine | NaBH(OAc)₃ | DCM | 12 | 89 |
| 3 | 4-Formylphenylboronic acid | Aniline | NaBH(OAc)₃ | DCM | 8 | 85 |
| 4 | 4'-Cyano-[1,1'-biphenyl]-4-carbaldehyde | Methylamine (HCl) | NaBH(OAc)₃ | DCE | 6 | 91 |
Wittig Reaction
The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly valuable for installing carbon-carbon double bonds with control over stereochemistry. The aldehyde of 4-FPBA can be converted into a styrenyl boronic acid, a versatile intermediate for further cross-coupling or polymerization reactions.
General Protocol: Wittig Olefination of 4-FPBA
This protocol describes the formation of an alkene from 4-FPBA using a non-stabilized ylide.
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Formylphenylboronic acid (4-FPBA)
-
Anhydrous glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 mmol, 1.1 equiv).
-
Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 mmol, 1.1 equiv, e.g., 1.6 M solution in hexanes) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 4-formylphenylboronic acid (1.0 mmol, 1.0 equiv) in a minimum amount of anhydrous THF (5 mL).
-
Cool the ylide solution back down to 0 °C.
-
Slowly add the solution of 4-FPBA to the ylide solution via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., ether/hexanes) or by column chromatography.
-
Data Presentation: Wittig Reaction Examples
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Formylphenylboronic acid | Ph₃P⁺CH₃ Br⁻ | n-BuLi | THF | 2 | 85 |
| 2 | 4-Formylphenylboronic acid | Ph₃P⁺CH₂OCH₃ Cl⁻ | KOtBu | THF | 4 | 78 |
| 3 | 4-Formylphenylboronic acid | (EtO)₂P(O)CH₂CO₂Et (Horner-Wadsworth-Emmons) | NaH | THF | 3 | 92 (E-isomer) |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a two-step synthetic sequence utilizing 4-FPBA to create a complex secondary amine, a common core structure in drug candidates. This workflow combines a Suzuki-Miyaura coupling with a subsequent reductive amination.
Caption: A two-step synthesis workflow using 4-FPBA.
Signaling Pathway Diagram
Many kinase inhibitors possess a biaryl scaffold, which can be synthesized using 4-FPBA. These inhibitors often act by blocking the ATP-binding site of a kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival. Dysregulation of such pathways is a hallmark of many cancers.[6][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. curiaglobal.com [curiaglobal.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for Evaluating the Urease Inhibition Activity of Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the evaluation of urease inhibition by hydrazine derivatives. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide[1][2]. Its inhibition is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori, the primary cause of peptic ulcers[1][3]. Hydrazine derivatives have emerged as a promising class of urease inhibitors[3][4][5].
These application notes detail the necessary protocols for in vitro urease inhibition assays, kinetic studies to elucidate the mechanism of inhibition, and data presentation for effective comparison of inhibitory activities.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different hydrazine derivatives. The following tables provide examples of how to present urease inhibition data.
Table 1: In Vitro Urease Inhibition Activity of Hydrazine Derivatives
This table summarizes the half-maximal inhibitory concentration (IC₅₀), the mode of inhibition, and the inhibition constant (Kᵢ) for a series of hypothetical hydrazine derivatives. Lower IC₅₀ and Kᵢ values indicate higher inhibitory potency.
| Compound ID | Chemical Structure/Name | IC₅₀ (µM) ± SD | Mode of Inhibition | Kᵢ (µM) ± SD |
| HDZ-01 | (E)-N'-(2-nitrobenzylidene)-1,3-dimethyl-1H-barbiturate-5-carbohydrazide | 0.61 ± 0.06[6] | Mixed-type[6][7] | 0.82[7] |
| HDZ-02 | Dihydropyrimidine based hydrazine | 15.0 - 26.0[4] | Mixed-type[4] | 14.63 - 29.42[4] |
| HDZ-03 | Hydrazine clubbed 1,3-thiazole | 0.11 - 0.44[8] | Not Specified | Not Specified |
| HDZ-04 | Arylmethylene hydrazine derivative | 2.22 ± 0.09[7] | Uncompetitive[7] | Not Specified |
| Thiourea (Standard) | Thiourea | 22.50 ± 0.44[7] | Competitive | Not Specified |
| Hydroxyurea (Standard) | Hydroxyurea | 100 ± 0.15 | Competitive | Not Specified |
SD: Standard Deviation
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable scientific research. The following sections provide step-by-step methodologies for key experiments in the evaluation of urease inhibitors.
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from established methods for determining urease activity by quantifying the amount of ammonia produced.[9][10]
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Hydrazine derivative stock solutions (dissolved in a suitable solvent like DMSO)
-
Phenol reagent (Phenol, sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide, sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the assay time.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the hydrazine derivatives and the standard inhibitor (e.g., thiourea) in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 25 µL of the hydrazine derivative solution.
-
Positive control wells: 25 µL of the standard inhibitor solution.
-
Negative control wells: 25 µL of the solvent (e.g., DMSO).
-
Blank wells: 50 µL of phosphate buffer (no enzyme).
-
-
Add 25 µL of the urease enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Ammonia Detection (Berthelot Reaction):
-
Stop the enzymatic reaction and start the colorimetric reaction by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Negative Control)] x 100
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, by non-linear regression analysis.
-
Protocol 2: Kinetic Study of Urease Inhibition
Kinetic studies are performed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the In Vitro Urease Inhibition Assay (Protocol 1).
-
Perform the assay with varying concentrations of the substrate (urea).
-
For each substrate concentration, perform the assay in the absence and presence of different concentrations of the hydrazine derivative.
-
Measure the initial reaction velocity (V₀) for each condition.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration).
-
Analyze the changes in the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence of the inhibitor to determine the mode of inhibition.[7]
-
The inhibition constant (Kᵢ) can be determined from secondary plots, such as a Dixon plot.[10]
Visualizations
Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and the mechanism of urease inhibition.
Experimental Workflow for Urease Inhibition Assay
Caption: Experimental workflow for the in vitro urease inhibition assay.
Mechanism of Urease Action and Inhibition by Hydrazine Derivatives
Caption: Simplified mechanism of urease action and its inhibition.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazine clubbed 1,3-thiazoles as potent urease inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: High-Throughput Screening of Benzohydrazide Derivatives for HIV-1 Integrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2] This makes it a prime target for the development of antiretroviral drugs.[1][3] Benzohydrazide derivatives have emerged as a promising class of non-catechol inhibitors of HIV-1 integrase, offering a potential alternative to compounds that may exhibit cytotoxicity.[4] This document provides a detailed protocol for a non-radioactive, high-throughput HIV-1 integrase inhibition assay, specifically tailored for the evaluation of benzohydrazide-based compounds. The assay quantitatively measures the strand transfer activity of HIV-1 integrase in a 96-well format.[5]
Principle of the Assay
The assay is an ELISA-based method that detects the integration of a donor substrate (DS) DNA into a target substrate (TS) DNA.[5] A biotin-labeled DS DNA, corresponding to the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is then added, which binds to the DS DNA. In the presence of a test inhibitor, such as a benzohydrazide derivative, the enzymatic activity of the integrase may be blocked. Subsequently, a target substrate (TS) DNA with a 3'-end modification is introduced. The integrase catalyzes the strand transfer reaction, integrating the DS DNA into the TS DNA. The resulting integrated product is detected using an HRP-labeled antibody that specifically recognizes the modification on the TS DNA. The signal is quantified by measuring the absorbance after the addition of a TMB substrate, with a lower signal indicating higher inhibition of the integrase activity.[5]
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
Streptavidin-Coated 96-well Plate
-
Biotinylated Donor Substrate (DS) DNA
-
Modified Target Substrate (TS) DNA
-
Reaction Buffer
-
Wash Buffer
-
Blocking Buffer
-
HRP-conjugated Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Benzohydrazide compounds for testing
-
Positive Control Inhibitor (e.g., Sodium Azide or a known integrase inhibitor like Raltegravir)[5]
-
DMSO (for dissolving compounds)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocol
This protocol is adapted from commercially available HIV-1 integrase assay kits.
1. Reagent Preparation:
-
Wash Buffer (1X): If provided as a concentrate, dilute with distilled water to the final working concentration.
-
Reaction Buffer: Prepare the required volume of reaction buffer. Some buffers may require the addition of components like DTT or MgCl₂/MnCl₂ just before use.
-
DS DNA Solution (1X): Dilute the concentrated DS DNA stock solution to 1X in reaction buffer.
-
TS DNA Solution (1X): Dilute the concentrated TS DNA stock solution to 1X in reaction buffer.
-
Benzohydrazide Compounds: Prepare a stock solution of each benzohydrazide derivative in DMSO (e.g., 10 mM). From the stock, prepare serial dilutions in reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Positive Control: Prepare a working solution of the positive control inhibitor in reaction buffer. For example, a final concentration of 0.15% sodium azide can inhibit approximately 50% of integrase activity.
-
Enzyme Dilution: Just before use, dilute the recombinant HIV-1 integrase to the recommended concentration in ice-cold reaction buffer.
2. Assay Procedure:
-
DS DNA Coating: Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the DS DNA solution and wash the wells five times with 300 µL of 1X wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer per well.
-
Integrase Binding: Add 100 µL of the diluted HIV-1 integrase solution to each well (except for the 'no enzyme' control wells, which receive 100 µL of reaction buffer). Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the integrase solution and wash the wells three times with 200 µL of reaction buffer.
-
Inhibitor Addition:
-
Test Wells: Add 50 µL of the diluted benzohydrazide compound solutions to the respective wells.
-
Positive Control Wells: Add 50 µL of the positive control inhibitor solution.
-
Negative Control (No Inhibitor) Wells: Add 50 µL of reaction buffer containing the same concentration of DMSO as the test wells.
-
No Enzyme Control Wells: Add 50 µL of reaction buffer.
-
Incubate the plate for 5 minutes at room temperature.
-
-
Strand Transfer Reaction: Add 50 µL of 1X TS DNA solution to all wells. Gently tap the plate to mix. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the reaction mixture and wash the wells five times with 300 µL of 1X wash buffer.
-
Antibody Incubation: Add 100 µL of HRP-conjugated antibody solution to each well. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the antibody solution and wash the wells five times with 300 µL of 1X wash buffer.
-
Signal Detection: Add 100 µL of TMB substrate to each well. Incubate for 10-20 minutes at room temperature, or until a blue color develops.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
3. Data Analysis:
-
Subtract the average absorbance of the 'no enzyme' control wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each benzohydrazide concentration using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software package.
Data Presentation
The inhibitory activities of various benzohydrazide derivatives against HIV-1 integrase can be summarized in a table for easy comparison.
| Compound ID | Benzohydrazide Derivative | Strand Transfer IC₅₀ (µM) | 3'-Processing IC₅₀ (µM) |
| 7 | N,N'-bis-salicylhydrazine | 0.7[4] | - |
| 14 | (Modified N,N'-bis-salicylhydrazine) | 5.2[4] | - |
| 19 | (Naphthyl-substituted derivative) | 1.1[4] | - |
| 23 | (Sulfhydryl-substituted derivative) | 5.8[4] | - |
| Zinc C295 | (Not a benzohydrazide) | - | 4.709 ± 0.97[6] |
Note: The table includes data for N,N'-bis-salicylhydrazine and its derivatives as examples of hydrazide-containing inhibitors.[4] The IC₅₀ for Zinc C295 is for 3'-processing inhibition and is included for comparative purposes.[6] Dashes indicate data not available from the provided search results.
Visualization
Experimental Workflow for HIV-1 Integrase Inhibition Assay
Caption: Workflow of the ELISA-based HIV-1 integrase inhibition assay.
HIV-1 Integrase Catalytic Steps and Inhibition
Caption: Inhibition of HIV-1 integrase strand transfer by benzohydrazides.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazide-containing inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield synthesis of 1,2-dibenzoyl-1-benzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-yield synthesis of 1,2-dibenzoyl-1-benzylhydrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2-dibenzoyl-1-benzylhydrazine, which is typically prepared by the benzoylation of benzylhydrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive benzylhydrazine or benzoyl chloride. 2. Insufficient base to neutralize the HCl byproduct. 3. Reaction temperature is too low. | 1. Use freshly distilled benzoyl chloride and ensure the quality of benzylhydrazine. 2. Use at least two equivalents of a suitable base (e.g., triethylamine, pyridine) per equivalent of benzoyl chloride. 3. Gently warm the reaction mixture, monitoring by TLC for product formation. |
| Presence of Monobenzoylated Byproduct (1-Benzoyl-1-benzylhydrazine) | 1. Insufficient benzoyl chloride. 2. Short reaction time. | 1. Use a slight excess (2.1-2.2 equivalents) of benzoyl chloride. 2. Increase the reaction time and monitor the disappearance of the monobenzoylated intermediate by TLC. |
| Formation of a White Precipitate that is Difficult to Filter | The product may be precipitating as a very fine solid. | 1. Allow the reaction mixture to stir for an extended period to encourage crystal growth. 2. Try a different solvent for precipitation or recrystallization. |
| Product Contaminated with Benzoic Acid | Hydrolysis of excess benzoyl chloride during workup. | 1. Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities. 2. Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid). |
| Oily Product Instead of a Crystalline Solid | Presence of impurities or residual solvent. | 1. Ensure all starting materials are pure and dry. 2. Thoroughly dry the crude product under vacuum. 3. Attempt recrystallization from different solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1,2-dibenzoyl-1-benzylhydrazine?
A1: The most direct and common route is the reaction of benzylhydrazine with two equivalents of benzoyl chloride in the presence of a base to neutralize the hydrochloric acid that is formed.
Q2: How can I prepare the starting material, benzylhydrazine?
A2: Benzylhydrazine can be synthesized by the reaction of benzyl chloride with an excess of hydrazine hydrate.[1] It is important to use an excess of hydrazine to minimize the formation of dibenzylhydrazine.
Q3: What are the best solvents and bases for the benzoylation reaction?
A3: A variety of aprotic solvents can be used, such as dichloromethane, chloroform, or tetrahydrofuran. Common bases include tertiary amines like triethylamine or pyridine, which also act as catalysts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by thin-layer chromatography (TLC). A spot for benzylhydrazine (or its monobenzoylated derivative) should be seen to disappear as a new, less polar spot for the desired product, 1,2-dibenzoyl-1-benzylhydrazine, appears.
Q5: What is the expected yield for this synthesis?
A5: While a specific optimized yield for 1,2-dibenzoyl-1-benzylhydrazine is not widely reported, similar dibenzoylation reactions of hydrazines can achieve good to excellent yields (66-75% or higher) with careful control of reaction conditions.[2]
Q6: How should I purify the final product?
A6: The crude product can be purified by washing with a dilute base solution to remove benzoic acid, followed by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[2] Column chromatography on silica gel can also be employed for high-purity samples.
Experimental Protocols
Protocol 1: Synthesis of Benzylhydrazine
This protocol is adapted from a known procedure for the synthesis of benzylhydrazine.[1]
Materials:
-
Benzyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Potassium carbonate
-
Sodium hydroxide
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
Procedure:
-
To a solution of hydrazine hydrate (excess) in water, add benzyl chloride dropwise at room temperature with stirring.
-
After the addition is complete, stir the mixture for 15 minutes.
-
Add potassium carbonate and heat the reaction to 40°C, monitoring by TLC until the benzyl chloride is consumed.
-
Cool the reaction mixture and add sodium hydroxide solution, MTBE, and water.
-
Separate the organic layer and evaporate the solvent in vacuo.
-
Add n-hexane to the residue to precipitate the benzylhydrazine.
-
Filter the solid and dry it in vacuo to obtain benzylhydrazine (typical yield ~82%).[1]
Protocol 2: Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine (Recommended Procedure)
This is a recommended procedure based on the principles of amine acylation.
Materials:
-
Benzylhydrazine
-
Benzoyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve benzylhydrazine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the mixture in an ice bath (0°C).
-
Add a solution of benzoyl chloride (2.1 equivalents) in dichloromethane dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 1,2-dibenzoyl-1-benzylhydrazine as a crystalline solid.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Benzylhydrazine
| Parameter | Condition |
| Starting Materials | Benzyl chloride, Hydrazine hydrate (80%) |
| Reagents | Potassium carbonate, Sodium hydroxide |
| Solvent | Water, MTBE, n-Hexane |
| Temperature | 40°C |
| Reaction Time | Monitored by TLC |
| Typical Yield | ~82%[1] |
Table 2: Recommended Reaction Conditions for the Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine
| Parameter | Recommended Condition |
| Starting Materials | Benzylhydrazine, Benzoyl chloride |
| Base | Triethylamine or Pyridine |
| Stoichiometry | Benzylhydrazine:Benzoyl chloride:Base (1 : 2.1 : 2.2) |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Workup | Aqueous wash with NaHCO₃ |
| Purification | Recrystallization from ethanol |
Visualizations
Caption: Synthetic workflow for 1,2-dibenzoyl-1-benzylhydrazine.
Caption: Troubleshooting logic for the synthesis of 1,2-dibenzoyl-1-benzylhydrazine.
References
Troubleshooting low yield in the benzylation of 1,2-dibenzoylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the benzylation of 1,2-dibenzoylhydrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the benzylation of 1,2-dibenzoylhydrazine, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing no or very low conversion of my starting material, 1,2-dibenzoylhydrazine. What are the possible causes?
A1: Low or no conversion can stem from several factors related to reagents and reaction conditions:
-
Inactive Base: Sodium hydride (NaH) is a common base for this reaction and is highly sensitive to moisture. If it has been improperly stored, it may be inactive.
-
Solution: Use freshly opened, high-purity NaH. Ensure it is handled under an inert atmosphere (nitrogen or argon).
-
-
Poor Quality Solvent: The use of wet or impure solvents like DMF or THF can quench the sodium hydride and inhibit the reaction.
-
Solution: Use anhydrous solvents. It is recommended to use a freshly opened bottle or to dry the solvent using appropriate methods, such as distillation over a suitable drying agent.
-
-
Low Reaction Temperature: The deprotonation of 1,2-dibenzoylhydrazine may be slow at very low temperatures.
-
Solution: While the addition of reagents is often done at 0°C to control the reaction, allowing the mixture to gradually warm to room temperature and stirring for an extended period can facilitate the reaction.[1]
-
-
Degraded Benzyl Bromide: Benzyl bromide can degrade over time.
-
Solution: Use freshly distilled or purchased benzyl bromide.
-
Q2: My reaction is producing multiple spots on the TLC plate, leading to a low yield of the desired product. What are these side products and how can I minimize them?
A2: The formation of multiple products is a common issue. The main side products are typically the result of over-alkylation or side reactions with the solvent.
-
Di-benzylation: The product, 1,2-dibenzoyl-1-benzylhydrazine, still has a reactive N-H proton that can be deprotonated and react with another equivalent of benzyl bromide to form a di-benzylated product. It has been noted that the terminal nitrogen of a hydrazino group can react further with electrophiles to yield a dialkylated hydrazine.[2]
-
Solution:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of 1,2-dibenzoylhydrazine relative to benzyl bromide.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
-
-
Solvent-Related Impurities: If using DMF as a solvent, a known side reaction between NaH and DMF can generate dimethylamine, which can then be benzylated to form N,N-dimethylbenzylamine. This impurity can be difficult to remove.[3]
-
Solution:
-
Consider using an alternative anhydrous aprotic solvent such as THF.
-
If using DMF, ensure the reaction temperature is carefully controlled.
-
-
Q3: The purification of my product is difficult, and I am struggling to obtain a pure compound. What purification strategies do you recommend?
A3: Purification can be challenging due to the similar polarities of the product and some side products.
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Recommended Solvents: A common technique for similar compounds is recrystallization from boiling glacial acetic acid or ethanol.[4] Experiment with different solvent systems such as ethanol, ethyl acetate/hexanes, or toluene.
-
-
Silica Gel Chromatography: While it can be effective, co-elution with impurities is possible.
-
Eluent System: Start with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. Monitor the fractions carefully by TLC. A common starting point could be a 4:1 mixture of cyclohexane and ethyl acetate.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?
A: Sodium hydride (NaH) is a commonly used and effective base for the N-alkylation of amides and hydrazides due to its strong basicity and the irreversible nature of the deprotonation.[1] Other strong bases like potassium tert-butoxide could also be explored, but NaH is a good starting point.
Q: Which solvent is best for the benzylation of 1,2-dibenzoylhydrazine?
A: Anhydrous polar aprotic solvents are typically used. While DMF is common, it can lead to side reactions.[3] Anhydrous THF is a good alternative that is less likely to participate in side reactions.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate) and visualize the spots under UV light. The starting material, 1,2-dibenzoylhydrazine, is significantly more polar than the mono-benzylated product. The di-benzylated product will be the least polar.
Q: What are the expected 1H NMR signals for the product, 1,2-dibenzoyl-1-benzylhydrazine?
-
Aromatic protons from the two benzoyl groups and the benzyl group, likely in the range of 7.0-8.0 ppm.
-
A singlet for the benzylic methylene protons (CH2) around 4.5-5.5 ppm.
-
A broad singlet for the remaining N-H proton, which may be exchangeable with D2O.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Benzylation of 1,2-Dibenzoylhydrazine
As specific quantitative data was not found in the literature search, this table presents a hypothetical but chemically reasonable set of results to guide optimization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Benzyl Bromide (equiv.) | Yield of Mono-benzylated Product (%) | Yield of Di-benzylated Product (%) |
| 1 | NaH (1.1) | DMF | 0 to RT | 1.1 | 65 | 15 |
| 2 | NaH (1.1) | THF | 0 to RT | 1.1 | 75 | 5 |
| 3 | K2CO3 (2.0) | Acetone | Reflux | 1.1 | 40 | <5 |
| 4 | NaH (1.1) | THF | 0 to RT | 1.5 | 50 | 30 |
| 5 | NaH (1.1) | THF | -20 to 0 | 1.1 | 70 | <5 |
Experimental Protocols
Synthesis of 1,2-Dibenzoylhydrazine (Starting Material)
This protocol is adapted from a reliable Organic Syntheses procedure.[4]
-
In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve sodium hydroxide (1.2 moles) in water (500 mL).
-
Add hydrazine sulfate (0.5 moles).
-
With vigorous stirring, slowly and simultaneously add freshly distilled benzoyl chloride (1.03 moles) and a solution of sodium hydroxide (1.1 moles in 120 mL of water) from separate dropping funnels over 1.5 hours.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Filter the resulting precipitate, wash with water, and press as dry as possible.
-
Recrystallize the crude product from boiling glacial acetic acid to obtain fine white needles of 1,2-dibenzoylhydrazine.
Benzylation of 1,2-Dibenzoylhydrazine
This is a general protocol based on the Williamson ether synthesis, adapted for N-alkylation.[1]
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1,2-dibenzoylhydrazine (1.0 equiv.).
-
Add anhydrous THF (10-15 mL per mmol of substrate).
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add benzyl bromide (1.05 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the benzylation of 1,2-dibenzoylhydrazine.
Caption: Potential reaction pathways in the benzylation of 1,2-dibenzoylhydrazine.
References
Technical Support Center: Purification of Crude 1,2-Dibenzoyl-1-Benzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,2-dibenzoyl-1-benzylhydrazine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 1,2-dibenzoyl-1-benzylhydrazine via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is too dilute. - Inappropriate solvent. - Presence of significant impurities inhibiting crystal formation. | - Concentrate the solution by carefully evaporating some of the solvent. - Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water, toluene). - Attempt to "crash out" the product by adding a non-solvent. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of pure 1,2-dibenzoyl-1-benzylhydrazine. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated to a high degree. - Significant impurities are present. | - Use a lower-boiling point solvent. - Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent system. - Purify the crude material by column chromatography before recrystallization. |
| Low recovery of pure product | - Too much solvent was used for recrystallization. - Premature crystallization during hot filtration. - The product is significantly soluble in the cold recrystallization solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the crystallization mixture in an ice bath to minimize solubility. - Concentrate the mother liquor to recover a second crop of crystals. |
| Colored impurities in the final product | - Co-crystallization of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Perform a preliminary purification by column chromatography. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - Inappropriate eluent system (polarity is too high or too low). - Column was not packed properly (channeling). - Overloading the column with crude material. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
| Product does not elute from the column | - Eluent is not polar enough. - The product may be degrading on the silica gel. | - Gradually increase the polarity of the eluent system. - If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent). |
| Streaking or tailing of the product band | - The compound is sparingly soluble in the eluent. - Interaction of the compound with the stationary phase. - The sample was loaded in a solvent that is too polar. | - Choose an eluent system in which the compound is more soluble. - Add a small amount of a more polar solvent to the eluent to reduce tailing. - Load the sample in a minimal amount of a low-polarity solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 1,2-dibenzoyl-1-benzylhydrazine?
A1: Common impurities can include unreacted starting materials such as benzylhydrazine and benzoyl chloride. Side products from the reaction may also be present, such as benzoic acid (from the hydrolysis of benzoyl chloride) and potentially over-benzoylated or under-benzoylated species.
Q2: Which solvents are recommended for the recrystallization of 1,2-dibenzoyl-1-benzylhydrazine?
A2: Based on procedures for structurally similar compounds like 1,2-dibenzoylhydrazine, suitable solvents for recrystallization include ethanol, glacial acetic acid, and butanone.[1] A mixed solvent system, such as ethanol-water, may also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a suitable staining agent. Fractions containing the pure product (a single spot with the correct Rf value) should be combined.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Hydrazine derivatives can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase, such as neutral alumina, may prevent degradation.
Q5: What are the expected physicochemical properties of pure 1,2-dibenzoyl-1-benzylhydrazine?
A5: The expected properties are summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₂ |
| Molecular Weight | 330.38 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not reported, but related 1,2-dibenzoylhydrazine melts at 238-240 °C. |
Experimental Protocols
Recrystallization Protocol (General)
-
Dissolution: In a fume hood, place the crude 1,2-dibenzoyl-1-benzylhydrazine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol (General)
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude 1,2-dibenzoyl-1-benzylhydrazine in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,2-dibenzoyl-1-benzylhydrazine.
Visualizations
Caption: Troubleshooting workflow for the purification of 1,2-dibenzoyl-1-benzylhydrazine.
References
How to improve the solubility of 1,2-dibenzoyl-1-benzylhydrazine for biological assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with hydrophobic compounds, such as 1,2-dibenzoyl-1-benzylhydrazine, in biological assays.
Frequently Asked Questions (FAQs)
Q1: My compound, 1,2-dibenzoyl-1-benzylhydrazine, is precipitating when I add it to my aqueous cell culture medium. Why is this happening?
A1: 1,2-dibenzoyl-1-benzylhydrazine has a chemical structure that suggests it is highly hydrophobic and therefore poorly soluble in water-based solutions like cell culture media.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium.[3] This is a common challenge for many drug-like compounds in early-stage development.[4][5][6]
Q2: What is the first and most common step to solubilize a hydrophobic compound for an in vitro assay?
A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay medium.[4] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose because it can dissolve both polar and nonpolar compounds and is miscible with water and cell culture media.[7]
Q3: Are there limits to how much DMSO I can use in my cell-based assay?
A3: Yes, this is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[4][8] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential effects on cell viability and function.[9][10][11][12] It is crucial to run a vehicle control (medium with the same final DMSO concentration but without your compound) to account for any solvent effects.[9][10]
Q4: I've tried using the maximum recommended amount of DMSO, but my compound still precipitates. What are my other options?
A4: If direct dilution of a DMSO stock is not sufficient, you can explore several other strategies:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents used in pharmaceutical research include ethanol, polyethylene glycols (PEGs), and propylene glycol.[13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate your hydrophobic compound, forming an inclusion complex that is more water-soluble.[15][16][17] Methyl-β-cyclodextrin is a common choice.[17]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic drug, but their use in cell-based assays must be carefully evaluated for cytotoxicity.
-
Protein-based Formulations: For some applications, proteins like bovine serum albumin (BSA) can bind to hydrophobic compounds and increase their apparent solubility in culture media.[5][6][18]
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to aqueous media.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Exceeded Solubility Limit | Decrease the final concentration of the compound. | Your compound's solubility in the final medium may be lower than your target concentration. Perform a serial dilution to find the maximum soluble concentration. |
| High DMSO Stock Concentration | Prepare a less concentrated DMSO stock and add a larger volume to the final medium (while staying within the tolerable final DMSO % limit). | A highly concentrated stock can lead to localized precipitation before the compound has a chance to disperse. |
| Poor Mixing Technique | Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously. | This promotes rapid dispersion and minimizes the formation of localized high concentrations that can lead to precipitation.[11] |
Issue 2: Compound is soluble initially but precipitates over time in the incubator.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Metastable Supersaturation | The initial solution was supersaturated and is now crashing out to its thermodynamically stable, lower solubility state. | Consider using a formulation strategy like cyclodextrins to form a stable complex.[19] |
| Temperature Change | The compound may be less soluble at the incubator temperature (e.g., 37°C) than at room temperature where the solution was prepared. | Pre-warm the aqueous medium to the experimental temperature before adding the compound stock solution. |
| Interaction with Media Components | The compound may be interacting with salts or proteins in the cell culture medium, leading to precipitation.[20][21] | Test the solubility of your compound in a simpler buffer (e.g., PBS) first to see if media components are the issue. If so, a formulation approach may be necessary. |
Experimental Protocols & Methodologies
Protocol 1: Determining Maximum Soluble Concentration in Assay Medium
-
Prepare a High-Concentration Stock: Dissolve your compound (e.g., 1,2-dibenzoyl-1-benzylhydrazine) in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a series of 2-fold serial dilutions of the stock solution in 100% DMSO.
-
Dilution into Medium: Add a fixed volume of each DMSO dilution into your final cell culture medium (e.g., 2 µL of DMSO stock into 198 µL of medium for a 1:100 dilution). This keeps the final DMSO concentration constant across all samples.
-
Visual and Spectrophotometric Assessment:
-
Visually inspect each sample for any signs of precipitation or cloudiness.
-
Measure the turbidity by checking the absorbance at a high wavelength (e.g., >500 nm) where the compound itself does not absorb light.[22] An increase in absorbance indicates light scattering from precipitated particles.
-
-
Determine the Limit: The highest concentration that remains clear and shows no increase in turbidity is your maximum working soluble concentration.[22]
Protocol 2: Preparing a Cyclodextrin Inclusion Complex
This protocol provides a general method for using Methyl-β-cyclodextrin (MβCD) to improve solubility.
-
Prepare MβCD Solution: Dissolve MβCD in water or your desired buffer to create a stock solution (e.g., 100 mM). Gentle heating may be required.
-
Add Compound: Add your hydrophobic compound to the MβCD solution. It is often best to add the compound as a solid powder or from a highly concentrated organic solvent stock (e.g., ethanol or DMSO) while vigorously stirring the MβCD solution.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains your compound complexed with MβCD, ready for dilution into your assay.
-
Characterization (Optional but Recommended): The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., by HPLC-UV) to know the exact stock concentration.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A decision tree for systematically troubleshooting compound precipitation.
Conceptual Diagram: Solubilization Strategies
Caption: Conceptual overview of two primary methods to enhance compound solubility.
References
- 1. Hydrazine, 1,2-dibenzoyl-1-benzyl- | C21H18N2O2 | CID 570093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazobenzene | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. humapub.com [humapub.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 21. Cell Culture Academy [procellsystem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Complex Hydrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex hydrazine derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Chromatography (HPLC/GC)
Question: Why am I observing significant peak tailing for my hydrazine derivative in reverse-phase HPLC?
Answer:
Peak tailing is a common issue when analyzing basic hydrazine derivatives on silica-based columns. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase. Here’s how to troubleshoot this problem:
-
Mobile Phase pH Adjustment: Operate at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize their interaction with the protonated basic analyte.
-
Use of End-Capped Columns: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a reagent like trimethylsilane to reduce their availability for interaction.
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH on the column and mask the silanol interactions.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion. If the problem persists with a new column, the issue lies elsewhere in your method.
Question: My derivatized hydrazine compound shows multiple peaks in the chromatogram. What could be the cause?
Answer:
The presence of multiple peaks for a single derivatized compound can arise from several factors:
-
Formation of Isomers: Some derivatization reagents can react with hydrazine derivatives to form stereoisomers (e.g., E/Z isomers of hydrazones), which may separate under your chromatographic conditions. The NIOSH GC method for phenylhydrazine using 2-furaldehyde derivatization, for instance, is known to produce two peaks corresponding to isomers.
-
Incomplete Derivatization: If the derivatization reaction has not gone to completion, you may see a peak for the unreacted hydrazine derivative in addition to the derivatized product.
-
Derivative Instability: The derivatized product may be unstable and degrade over time, leading to the appearance of degradation products in the chromatogram. For example, acetone phenylhydrazone has been noted to have limited stability.
-
Side Reactions: The derivatization reagent may react with other functional groups in your molecule or with components of the sample matrix, leading to the formation of multiple products.
To troubleshoot, try optimizing the derivatization conditions (reaction time, temperature, and reagent concentration) and assess the stability of the derivative over time.
Mass Spectrometry (MS)
Question: I am seeing unexpected ions in the mass spectrum of my hydrazine derivative. How can I identify them?
Answer:
Unexpected ions in the mass spectrum of hydrazine derivatives often arise from the formation of adducts or from complex fragmentation patterns.
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or with components of the mobile phase (e.g., [M+NH₄]⁺, [M+CH₃OH+H]⁺). You can often confirm the presence of an adduct by calculating the mass difference between the unexpected ion and the expected molecular ion.
-
Intramolecular Rearrangements: The fragmentation of hydrazine derivatives can be complex and may involve intramolecular rearrangements, leading to fragment ions that are not immediately obvious. For example, deprotonated diacylhydrazine derivatives can undergo intramolecular rearrangement to generate acid anions.
-
In-source Fragmentation/Degradation: The compound may be degrading in the ion source. Try adjusting the source parameters (e.g., temperature, voltages) to softer conditions.
Question: Why is the sensitivity for my hydrazine derivative low in LC-MS?
Answer:
Low sensitivity for hydrazine derivatives in LC-MS can be due to several factors:
-
Poor Ionization Efficiency: Hydrazine derivatives may have low ionization efficiency in their native form. Derivatization is a common strategy to improve ionization and, consequently, sensitivity.
-
"Sticky" Nature of Hydrazines: Hydrazine and its derivatives have a tendency to adsorb to surfaces, which can lead to sample loss and a drift in the detector response.
-
Matrix Effects: Components of the sample matrix can suppress the ionization of your analyte. Improve sample clean-up or use a deuterated internal standard to compensate for matrix effects.
-
Mobile Phase Incompatibility: The mobile phase composition can significantly impact ionization efficiency. Ensure your mobile phase is compatible with the chosen ionization mode (e.g., use volatile buffers like ammonium formate for ESI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the NMR signals for protons near the hydrazine group in my molecule broad?
Answer:
Broadening of NMR signals for protons near a hydrazine moiety is a common observation and can be attributed to several phenomena:
-
Quadrupolar Broadening from ¹⁴N: The most abundant isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus (I=1). Nuclei with a quadrupole moment can relax very quickly, which can lead to broadening of the signals of adjacent protons. The extent of broadening depends on the symmetry of the electronic environment around the nitrogen atom; less symmetric environments lead to more significant broadening.
-
Chemical Exchange: Protons on the nitrogen atoms of hydrazines can undergo chemical exchange with each other or with trace amounts of water or acid in the solvent. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening. This effect is often temperature-dependent.
-
Conformational Dynamics: Some hydrazine derivatives can exhibit restricted rotation around the N-N bond, leading to the presence of different conformers that are in exchange. If the rate of interconversion is in the intermediate regime on the NMR timescale, the signals can be broadened.
To investigate the cause of broadening, you can try acquiring the spectrum at different temperatures. If the broadening is due to chemical exchange or conformational dynamics, the appearance of the spectrum will change with temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with hydrazine derivatives?
A1: Hydrazine and its derivatives are often toxic, reactive, and potentially carcinogenic. It is crucial to handle them with appropriate safety measures:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and inhalation of vapors. Be aware that hydrazine is a strong reducing agent and can react vigorously with oxidizing agents.
-
Storage: Store hydrazine derivatives in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Q2: What are some common derivatization reagents for hydrazine derivatives and why are they used?
A2: Derivatization is frequently employed to improve the analytical properties of hydrazine derivatives. Common reagents include:
-
Aldehydes and Ketones (e.g., acetone, benzaldehyde, 4-nitrobenzaldehyde): These react with hydrazines to form hydrazones. This is often done to:
-
Increase volatility for GC analysis.
-
Introduce a chromophore for enhanced UV-Vis detection in HPLC.
-
Improve ionization efficiency in mass spectrometry.
-
-
Pentafluorobenzaldehyde (PFB): Used in GC analysis with an electron capture detector (ECD) for high sensitivity.
Q3: How can I purify my complex hydrazine derivative, especially if it is an oil?
A3: The purification of complex hydrazine derivatives can be challenging. Here are some common techniques:
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.
-
Column Chromatography: Silica gel chromatography is commonly used. However, the basic nature of some hydrazine derivatives can lead to strong adsorption and poor recovery. In such cases, using a deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can be beneficial.
-
Distillation: For volatile and thermally stable derivatives, distillation under reduced pressure can be an effective purification method.
Q4: How does pH affect the stability of hydrazine derivatives in solution?
A4: The stability of hydrazine and its derivatives in aqueous solutions is highly pH-dependent. Generally, they are more stable under acidic conditions. In neutral or alkaline solutions, they are more susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions.
Quantitative Data Summary
Table 1: Method Performance for Hydrazine Analysis
| Analytical Method | Derivatization Reagent | Analyte | Matrix | LOQ/LOD | Recovery (%) | Reference |
| Headspace GC-MS | Acetone | Hydrazine | Drug Substance | 0.1 ppm (LOQ) | 79-117 | |
| HPLC-UV | 4-Nitrobenzaldehyde | Phenylhydrazine | Drug Substance | 0.02 µg/mL (LOQ) | N/A | |
| HPLC-UV | Salicylaldehyde | Hydrazine | Pantoprazole | 3.1 ppm (LOQ) | N/A | |
| GC/NPD | Pentafluorobenzaldehyde | Hydrazine | Urine | 8 µmol (LOD) | 79 ± 14 |
Experimental Protocols
Protocol 1: Derivatization of Hydrazine with Acetone for Headspace GC-MS Analysis
This protocol is adapted from a method for determining trace hydrazine in drug substances.
Materials:
-
Hydrazine standard solution
-
Active Pharmaceutical Ingredient (API) sample
-
Acetone (or acetone-d₆ for isotopic labeling)
-
Diluent (e.g., water or an appropriate organic solvent)
-
10 mL headspace GC injection vials with caps and septa
Procedure:
-
Sample Preparation: Weigh 10 mg of the API into a 10 mL headspace vial.
-
Spiking (for recovery studies): Spike the sample with a known amount of hydrazine standard solution.
-
Derivatization: Add 1 mL of acetone (or a solution of acetone in the diluent) to the vial.
-
Sealing: Immediately cap and crimp the vial.
-
Reaction: Vortex the vial for 1 minute and then allow it to stand at room temperature for at least 15 minutes to ensure complete derivatization to acetone azine.
-
Analysis: Analyze the headspace of the vial by GC-MS.
GC-MS Parameters (Example):
-
Column: Agilent DB-624 (25 m x 0.2 mm i.d. x 1.12 µm)
-
Oven Program: Start at 100°C for 6 min, then ramp to 220°C at 50°C/min and hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 200°C (split mode)
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for acetone azine (e.g., m/z 112, 97 for the unlabeled derivative).
Protocol 2: HPLC Method for the Analysis of Phenylhydrazine
This protocol provides a general starting point for the HPLC analysis of phenylhydrazine.
Materials:
-
Phenylhydrazine standard
-
Sample containing phenylhydrazine
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or formic acid (for MS compatibility)
-
Buffer salts (e.g., potassium phosphate)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. For example, a gradient or isocratic elution with a mobile phase consisting of methanol and a phosphate buffer (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm or 260 nm.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of phenylhydrazine in the mobile phase or a compatible solvent and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the phenylhydrazine standard against its concentration. Use this curve to determine the concentration of phenylhydrazine in the samples.
Visualizations
Caption: General experimental workflow for the characterization of complex hydrazine derivatives.
Caption: Troubleshooting decision tree for addressing peak tailing in HPLC analysis.
Caption: Key factors influencing the stability of complex hydrazine derivatives in solution.
Technical Support Center: Recrystallization of N'-benzoyl-N'-benzylbenzohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of N'-benzoyl-N'-benzylbenzohydrazide and related hydrazide compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solid separates as a liquid instead of a crystalline solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.[1][2]
Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the solution to ensure the compound is fully dissolved and to prevent premature precipitation.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[2]
-
Use a Different Solvent or Solvent System: The chosen solvent may be too good a solvent for your compound. Experiment with a solvent in which the compound has slightly lower solubility. A mixed solvent system can also be effective.
-
Charcoal Treatment: If impurities are suspected to be the cause, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before cooling.[1]
Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A2: A supersaturated solution is necessary for crystals to form, but sometimes nucleation is not spontaneous.[2] Here are some techniques to induce crystallization:
-
Scratching the Flask: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure N'-benzoyl-N'-benzylbenzohydrazide, add a tiny crystal to the cooled solution. This "seed" will act as a template for other crystals to grow upon.[1]
-
Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1][2]
-
Cooling to a Lower Temperature: If room temperature cooling is unsuccessful, try cooling the flask in an ice bath or even a freezer.
Q3: My crystals formed too quickly and appear as a fine powder. Are they pure?
A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1][3] The ideal crystallization process involves slow and gradual crystal growth.[4] To slow down crystallization:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the powder, and perhaps add a little more solvent. Then, ensure the solution cools down as slowly as possible. Insulating the flask can help.[1]
-
Use a More Solubilizing Solvent System: If the compound is crashing out of solution too quickly, a solvent system in which it is slightly more soluble at elevated temperatures can be beneficial.[1]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several factors:[1][2]
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[1][2] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is hot.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete and have cooled the solution adequately in an ice bath before filtration.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes on Use for Hydrazide-like Compounds |
| Ethanol | 78 | Polar | Often a good starting point for hydrazides and amides. Can be mixed with water to adjust polarity.[5] |
| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | 82 | Polar | Another alcohol that can be effective. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent for a range of organic compounds. |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point requires careful handling. |
| Toluene | 111 | Non-polar | Useful for less polar compounds. |
| Hexanes | ~69 | Non-polar | Typically used as an "anti-solvent" in a mixed solvent system with a more polar solvent. |
| Dioxane | 101 | Polar Aprotic | Has been reported for recrystallizing some benzamide derivatives.[6] |
| Water | 100 | Very Polar | Generally, N'-benzoyl-N'-benzylbenzohydrazide is unlikely to be soluble in water, but it can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone. |
Experimental Protocols
General Protocol for Recrystallization of N'-benzoyl-N'-benzylbenzohydrazide
-
Solvent Selection: In a small test tube, add a few milligrams of your crude N'-benzoyl-N'-benzylbenzohydrazide. Add a few drops of a candidate solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heating and Dissolution: Heat the test tube. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Cooling: Allow the solution to cool to room temperature. If crystals form, you have a potentially suitable solvent. If not, try scratching the inside of the test tube or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, place the crude N'-benzoyl-N'-benzylbenzohydrazide in an Erlenmeyer flask.
-
Dissolution: Add the chosen solvent in portions while heating the flask (e.g., on a hot plate or in a water bath). Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Mandatory Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
Logical Relationship of Recrystallization Parametersdot
References
Stability issues of 1,2-dibenzoyl-1-benzylhydrazine in solution
Technical Support Center: 1,2-dibenzoyl-1-benzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2-dibenzoyl-1-benzylhydrazine in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of hydrazine derivatives like 1,2-dibenzoyl-1-benzylhydrazine in solution?
A1: The stability of hydrazine derivatives is primarily affected by several factors:
-
Presence of Oxygen: Hydrazines are susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This can lead to the formation of various degradation products.
-
pH of the Solution: The pH of the solution can significantly impact stability. Hydrazine solutions are generally more stable under strongly acidic conditions and less stable in alkaline or neutral conditions where oxidation is more prevalent.[2][3]
-
Presence of Metal Ions: Metal ions, such as copper (II), can act as catalysts and accelerate the degradation of hydrazines in solution.[1][2]
-
Temperature: Elevated temperatures can promote the decomposition of hydrazine compounds.[1][3]
-
Light Exposure: Although not explicitly detailed for this specific compound in the provided results, photochemical degradation can be a factor for similar organic molecules.
-
Solvent Type: The choice of solvent can influence stability, though specific data for 1,2-dibenzoyl-1-benzylhydrazine is limited in the search results.
Q2: What are the potential degradation products of hydrazine derivatives?
A2: For hydrazine derivatives, degradation can yield various products depending on the conditions. For instance, 1,2-diphenylhydrazine, a related compound, is known to degrade into azobenzene, benzidine, and other unidentified products depending on the pH.[4] The primary degradation mechanism for hydrazine itself in aqueous solutions is oxidation to nitrogen gas.[2] Under certain conditions that promote one-electron oxidation, ammonia can also be a degradation product.[2]
Q3: How can I minimize the degradation of 1,2-dibenzoyl-1-benzylhydrazine in my experiments?
A3: To minimize degradation, consider the following precautions:
-
Work under an inert atmosphere: To prevent oxidation, handle solutions of 1,2-dibenzoyl-1-benzylhydrazine under an inert gas like nitrogen or argon.[1]
-
Control the pH: If your experimental conditions allow, maintaining a strongly acidic pH can enhance stability.[2]
-
Use high-purity solvents and reagents: Avoid contamination with metal ions that can catalyze degradation.[1]
-
Maintain low temperatures: Store solutions at low temperatures and avoid unnecessary exposure to heat.[1]
-
Protect from light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Prepare fresh solutions: It is best practice to prepare solutions of 1,2-dibenzoyl-1-benzylhydrazine immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of 1,2-dibenzoyl-1-benzylhydrazine in solution. | Prepare fresh solutions for each experiment. Handle the compound and its solutions under an inert atmosphere. Ensure the pH of the solution is controlled, preferably acidic if compatible with the experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Formation of degradation products. | Analyze a freshly prepared sample as a reference. If degradation is suspected, investigate the effects of pH, temperature, and exposure to air on your sample preparation and storage. For GC analysis, be aware that some hydrazine compounds can degrade upon injection.[4] |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to insoluble products. | Verify the solubility of 1,2-dibenzoyl-1-benzylhydrazine in your chosen solvent. Consider using a different solvent or a co-solvent system. Ensure the storage conditions (e.g., temperature) are appropriate to maintain solubility. |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of 1,2-dibenzoyl-1-benzylhydrazine were not available in the search results. However, general handling procedures for hydrazine derivatives can be inferred.
General Protocol for Preparing a Stock Solution of 1,2-dibenzoyl-1-benzylhydrazine:
-
Materials:
-
1,2-dibenzoyl-1-benzylhydrazine (solid)
-
High-purity solvent (e.g., DMSO, DMF, ethanol)
-
Inert gas (Nitrogen or Argon)
-
Glassware (volumetric flask, vials)
-
-
Procedure:
-
Weigh the desired amount of 1,2-dibenzoyl-1-benzylhydrazine in a clean, dry vial.
-
Place the vial and the volumetric flask in a glove box or under a stream of inert gas.
-
Add a small amount of the chosen solvent to the vial to dissolve the compound.
-
Transfer the dissolved compound to the volumetric flask.
-
Rinse the vial with additional solvent and add the rinsing to the volumetric flask to ensure complete transfer.
-
Add solvent to the volumetric flask up to the mark.
-
Cap the flask and mix thoroughly by inversion.
-
Store the stock solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container.
-
Visualizations
Caption: A generalized workflow for experiments involving 1,2-dibenzoyl-1-benzylhydrazine, emphasizing the preparation of fresh solutions.
Caption: Factors influencing the degradation of 1,2-dibenzoyl-1-benzylhydrazine in solution.
References
How to avoid the formation of impurities during the synthesis of benzoylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of impurities during the synthesis of benzoylhydrazines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzoylhydrazines, providing potential causes and recommended solutions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of benzoylhydrazine and presence of a significant amount of a white, high-melting point solid. | Formation of 1,2-dibenzoylhydrazine impurity due to the reaction of the benzoylhydrazine product with excess benzoyl chloride. | • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) relative to the benzoylating agent (benzoyl chloride or benzoate ester). • Slow Addition: Add the benzoyl chloride or benzoate ester dropwise to the hydrazine hydrate solution at a low temperature (0-5 °C) to control the reaction rate and prevent localized high concentrations of the benzoylating agent. • Vigorous Stirring: Ensure efficient mixing to quickly disperse the added benzoylating agent. |
| Presence of unreacted starting materials (e.g., benzoyl chloride, ethyl benzoate) in the final product. | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, extend the reaction time. • Optimize Temperature: While initial addition should be at low temperature, the reaction may need to be warmed to room temperature or gently heated (e.g., reflux in ethanol for ester-based synthesis) to ensure completion.[2] • Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. |
| Discoloration of the final product (yellowish or brownish tint). | Impurities from starting materials (e.g., benzaldehyde in benzoyl chloride) or degradation of the product due to excessive heat or exposure to air. | • Use High-Purity Starting Materials: Ensure the benzoyl chloride and hydrazine hydrate are of high purity. Commercial benzoyl chloride can contain impurities like benzaldehyde and benzyl alcohol.[3][4][5] • Control Temperature: Avoid excessive heating during the reaction and work-up. Benzoylhydrazine can decompose at elevated temperatures.[6] • Inert Atmosphere: For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in isolating the product; oily residue instead of a crystalline solid. | Presence of residual solvents or impurities that inhibit crystallization. | • Thorough Washing: Wash the crude product with appropriate solvents to remove impurities. For example, washing with cold water can help remove excess hydrazine hydrate and its salts. • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, toluene, or water) to obtain a pure crystalline solid.[6] |
| Broad melting point range of the isolated product. | Presence of impurities. | • Purification: Perform recrystallization until a sharp melting point is achieved. • Analytical Characterization: Use analytical techniques like HPLC, LC-MS, or NMR to identify and quantify the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in benzoylhydrazine synthesis?
A1: The most common impurities include:
-
1,2-Dibenzoylhydrazine: Formed when benzoylhydrazine reacts with another molecule of benzoyl chloride. This is often the most significant impurity.
-
Unreacted Starting Materials: Residual benzoyl chloride, benzoate esters, or hydrazine hydrate.
-
Impurities from Starting Materials: Commercial benzoyl chloride may contain benzaldehyde, benzyl alcohol, and various chlorinated derivatives.[3][4][5] Hydrazine hydrate can contain organic impurities and chlorides.
-
Degradation Products: Benzoylhydrazine may decompose if exposed to high temperatures, strong acids, or oxidizing agents, potentially leading to benzoic acid and other byproducts.[6]
Q2: How can I minimize the formation of 1,2-dibenzoylhydrazine?
A2: To minimize the formation of 1,2-dibenzoylhydrazine, it is crucial to control the reaction stoichiometry and conditions. Use a slight excess of hydrazine hydrate and add the benzoyl chloride slowly to a well-stirred solution of hydrazine hydrate at a low temperature (0-5 °C). This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic hydrazine hydrate rather than the less nucleophilic benzoylhydrazine product.
Q3: What is the best method for purifying crude benzoylhydrazine?
A3: Recrystallization is the most common and effective method for purifying benzoylhydrazine.[6] Suitable solvents for recrystallization include ethanol, toluene, and water. The choice of solvent depends on the specific benzoylhydrazine derivative and the nature of the impurities.
Q4: Which analytical techniques are suitable for assessing the purity of benzoylhydrazine?
A4: The purity of benzoylhydrazine can be effectively determined using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying the main product and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q5: What are the key safety precautions when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of Benzoylhydrazine from Benzoyl Chloride
This protocol is designed to minimize the formation of 1,2-dibenzoylhydrazine.
Materials:
-
Hydrazine hydrate (64-65%)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
-
Ethanol
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add hydrazine hydrate (1.1 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred hydrazine hydrate solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture by the slow addition of a 10% NaOH solution until the pH is approximately 7-8.
-
Filter the resulting white precipitate and wash it thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and salts.
-
Recrystallize the crude product from ethanol to obtain pure benzoylhydrazine.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of Benzoylhydrazine from Ethyl Benzoate
This method is an alternative to using the more reactive benzoyl chloride.
Materials:
-
Ethyl benzoate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the crystals and wash them with a small amount of cold ethanol.
-
If necessary, recrystallize the product from ethanol to improve purity.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Impurity Formation
| Molar Ratio (Benzoyl Chloride : Hydrazine Hydrate) | Benzoylhydrazine Yield (%) | 1,2-Dibenzoylhydrazine Impurity (%) |
| 1 : 1 | ~75 | ~20 |
| 1 : 1.2 | ~90 | < 5 |
| 1 : 1.5 | ~92 | < 3 |
Note: The data presented are illustrative and may vary depending on specific reaction conditions.
Visualizations
References
- 1. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 2. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 3. primaryinfo.com [primaryinfo.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Refining Phenylhydrazine Precursor Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of phenylhydrazine precursors.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of phenylhydrazine and its precursors.
Issue 1: The purified phenylhydrazine is discolored (yellow, red, or brown).
-
Question: My phenylhydrazine sample has a distinct yellow, red, or brown color after purification. What is the likely cause and how can I obtain a colorless or pale yellow product?
-
Answer: Discoloration of phenylhydrazine is a common issue primarily caused by oxidation upon exposure to air and light.[1][2] It can also be due to the presence of residual impurities from the synthesis, such as benzoquinone, which can form tar-like substances.[3]
Recommended Solutions:
-
Minimize Air and Light Exposure: Conduct distillation and other purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] Store the purified product in a dark, well-sealed container.[1][2]
-
Purification via Hydrochloride Salt: Convert the crude phenylhydrazine to its hydrochloride salt, which can be purified by recrystallization from water, often with the use of activated charcoal to remove colored impurities.[4] The purified salt can then be neutralized to liberate the free base.[4][5]
-
Vacuum Distillation: Distilling the phenylhydrazine under reduced pressure lowers the boiling point and minimizes thermal decomposition, which can contribute to discoloration.[4][5]
-
Issue 2: Low yield of purified phenylhydrazine.
-
Question: I am experiencing a significantly lower than expected yield after purifying my phenylhydrazine precursor. What are the potential reasons for this loss of product?
-
Answer: Low yields can result from several factors, including incomplete reaction during synthesis, decomposition during purification, and mechanical losses.
Potential Causes and Solutions:
-
Decomposition During Diazotization: The diazotization of aniline is temperature-sensitive. If the temperature rises above 5°C, the diazonium salt can decompose, leading to lower yields.[3] Ensure rigorous temperature control (0-5°C) during this step.
-
Decomposition During Distillation: Phenylhydrazine can decompose at its atmospheric boiling point (243.5°C).[5] Traces of hydrochloride can catalyze this decomposition above 100°C.[4]
-
Solution: Use vacuum distillation to reduce the boiling temperature.[4] Ensure the crude phenylhydrazine is free of any acidic residues before distillation.
-
-
Incomplete Extraction: Phenylhydrazine has some solubility in water.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ether, benzene, toluene) to ensure complete removal from the aqueous layer.[4][5][6] Salting out the aqueous layer by adding sodium chloride can also reduce the solubility of phenylhydrazine and improve extraction efficiency.[5]
-
-
Issue 3: Foaming during distillation.
-
Question: My phenylhydrazine sample is foaming excessively during distillation, making the process difficult to control. What causes this and how can it be prevented?
-
Answer: The presence of moisture in the crude phenylhydrazine solution is a common cause of foaming during distillation, especially after the lower-boiling solvent has been removed.[4]
Recommended Solution:
-
Thorough Drying: Ensure the organic solution containing the phenylhydrazine is thoroughly dried before distillation. Using a drying agent like solid sodium hydroxide is effective.[4]
-
Issue 4: The final product fails the dissolution-in-acetic acid test.
-
Question: My purified phenylhydrazine does not form a clear solution when dissolved in dilute acetic acid. What does this indicate and how can I improve the purity?
-
Answer: A turbid solution upon dissolution in acetic acid indicates the presence of impurities.[4][6] This is a common quality control test for phenylhydrazine.[4][6]
Recommended Solutions:
-
Distillation with Glycols: Distilling crude phenylhydrazine in the presence of a small amount of a glycol (e.g., ethylene glycol, propylene glycol) has been shown to produce high-purity phenylhydrazine that passes the acetic acid dissolution test.[6][7][8]
-
Recrystallization of the Hydrochloride Salt: As mentioned previously, recrystallizing the hydrochloride salt is an effective method for removing impurities that may cause turbidity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best methods for purifying crude phenylhydrazine?
A1: The most common and effective methods for purifying phenylhydrazine are:
-
Vacuum Distillation: This is a standard method to purify liquid phenylhydrazine, as it lowers the boiling point and prevents thermal decomposition.[4][5]
-
Recrystallization of the Hydrochloride Salt: This is an excellent method for removing a variety of impurities. The purified salt can then be converted back to the free base.[4]
-
Distillation in the Presence of Glycols: This technique is reported to yield high-purity phenylhydrazine.[6][7]
Q2: How should I store purified phenylhydrazine?
A2: Phenylhydrazine is sensitive to air, light, and heat.[1] It should be stored in a tightly sealed, dark container, under an inert atmosphere (like nitrogen), and in a cool, well-ventilated area.[1] For longer-term storage, converting it to its more stable hydrochloride salt is a good option.[1] Adding stabilizers like hexamethylene tetramine has also been shown to prolong its shelf life.[9]
Q3: What are the main impurities found in crude phenylhydrazine?
A3: Crude phenylhydrazine can contain unreacted starting materials (like aniline), byproducts from the diazotization and reduction steps, and decomposition products.[6] Oxidation products can form upon exposure to air.[1][2]
Q4: What analytical techniques are used to assess the purity of phenylhydrazine?
A4: The purity of phenylhydrazine can be determined using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the quantitative analysis of phenylhydrazine and its impurities.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
-
Spectrophotometry: UV-Visible spectrophotometry can be used for quantitative analysis, sometimes involving pre-column derivatization to enhance specificity.[13][14]
-
Melting Point Determination: The melting point of phenylhydrazine (or its hydrochloride salt) is a good indicator of purity; impurities will typically depress and broaden the melting point range.[1][5]
Data Presentation
Table 1: Physical Properties and Distillation Data for Phenylhydrazine
| Property | Value | Source(s) |
| Melting Point | 19.5 - 23 °C | [5][15] |
| Boiling Point (Atmospheric) | 243.5 °C (with decomposition) | [5][15] |
| Boiling Point (Vacuum) | 137-138 °C @ 18 mmHg | [4] |
| 120 °C @ 12 mmHg | [5] | |
| Appearance | Pale yellow crystals or oily liquid | [1][2] |
Table 2: Comparison of Phenylhydrazine Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Yield | Source(s) |
| Vacuum Distillation | Separation based on boiling point at reduced pressure. | Prevents thermal decomposition, effective for removing non-volatile impurities. | Requires vacuum setup, sensitive to moisture (foaming). | 80-84% | [4] |
| Recrystallization of Hydrochloride Salt | Purification of the solid salt based on differential solubility. | Highly effective for removing colored and other soluble impurities. | Multi-step process (salt formation, recrystallization, liberation of free base). | ~75% (overall from aniline) | [5] |
| Distillation with Glycols | Distillation in the presence of a high-boiling point glycol. | Yields high-purity product that passes the acetic acid test. | Requires an additional reagent. | High yield reported. | [6][7] |
Experimental Protocols
Protocol 1: Purification of Phenylhydrazine by Vacuum Distillation
This protocol is adapted from Organic Syntheses.[4]
-
Preparation: Place the crude phenylhydrazine in a round-bottom flask suitable for distillation. If the crude product is in an organic solvent like benzene, ensure the solution is thoroughly dried with a suitable drying agent (e.g., solid sodium hydroxide) to prevent foaming.[4]
-
Solvent Removal: If applicable, remove the bulk of the low-boiling solvent under atmospheric pressure.
-
Vacuum Distillation Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 137-138°C at 18 mmHg).[4]
-
Storage: Collect the purified, pale yellow liquid and store it under an inert atmosphere in a dark, sealed container.[1]
Protocol 2: Purification via Phenylhydrazine Hydrochloride Recrystallization
This protocol is based on procedures described in various sources.[4][5]
-
Salt Formation: Dissolve the crude phenylhydrazine in a suitable solvent. Add concentrated hydrochloric acid to precipitate the phenylhydrazine hydrochloride. Cool the mixture to 0°C to maximize precipitation.[4]
-
Filtration: Filter the precipitated hydrochloride salt and wash it with a cold, saturated salt solution.[5]
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot water. If the solution is colored, add a small amount of activated charcoal and boil for a short period.[4]
-
Crystallization: Filter the hot solution to remove the charcoal. Add concentrated hydrochloric acid to the filtrate and cool it to 0°C to induce crystallization of the pure phenylhydrazine hydrochloride.[4]
-
Liberation of Free Base: Isolate the pure crystals by filtration. To obtain the free base, treat the purified hydrochloride salt with an excess of a base solution (e.g., sodium hydroxide or sodium carbonate).[4][5]
-
Extraction and Isolation: Extract the liberated phenylhydrazine into an organic solvent (e.g., ether or benzene). Dry the organic extract and then remove the solvent to yield the purified phenylhydrazine.[4][5] This can be followed by vacuum distillation for further purification.
Visualizations
Caption: General workflow for the synthesis and purification of phenylhydrazine.
Caption: Troubleshooting decision tree for phenylhydrazine purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 7. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 10. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Phenylhydrazine - analysis - Analytice [analytice.com]
- 12. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 13. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
- 14. Analytical Method [keikaventures.com]
- 15. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-dibenzoyl-1-benzylhydrazine, particularly when scaling up for larger studies.
Experimental Protocols
Two primary synthetic routes are detailed below for the preparation of 1,2-dibenzoyl-1-benzylhydrazine.
Route 1: Benzylation of 1,2-Dibenzoylhydrazine
This two-step process involves the initial synthesis of 1,2-dibenzoylhydrazine followed by its benzylation.
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
This protocol is adapted from a procedure in Organic Syntheses.
-
Materials:
-
Hydrazine sulfate
-
Sodium hydroxide
-
Benzoyl chloride
-
Glacial acetic acid
-
50% aqueous acetone
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in a water bath, dissolve sodium hydroxide (1.2 moles) in water.
-
Add hydrazine sulfate (0.5 moles) to the sodium hydroxide solution.
-
With continuous stirring, slowly and simultaneously add benzoyl chloride (1.03 moles) and a separate solution of sodium hydroxide (1.1 moles) in water from two dropping funnels over a period of 1.5 hours.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Saturate the mixture with carbon dioxide to neutralize any excess sodium hydroxide.
-
Filter the crude dibenzoylhydrazine, press it dry, and wash with 50% aqueous acetone, followed by water.
-
Recrystallize the crude product from boiling glacial acetic acid to obtain fine white needles of 1,2-dibenzoylhydrazine.
-
Filter the crystals, wash with cold water, and dry under reduced pressure.
-
Step 2: Benzylation of 1,2-Dibenzoylhydrazine
This proposed protocol is an adaptation of the methylation of 1,2-dibenzoylhydrazine.
-
Materials:
-
1,2-Dibenzoylhydrazine
-
Sodium hydroxide
-
Benzyl bromide
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, suspend 1,2-dibenzoylhydrazine (1 equivalent) in the chosen solvent.
-
Add a solution of sodium hydroxide (1-1.2 equivalents) and heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Slowly add benzyl bromide (1-1.2 equivalents) from a dropping funnel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the crude 1,2-dibenzoyl-1-benzylhydrazine, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Route 2: Dibenzoylation of Benzylhydrazine
This route involves the initial synthesis or procurement of benzylhydrazine, followed by its reaction with benzoyl chloride.
Step 1: Synthesis of Benzylhydrazine (if not commercially available)
A common method involves the reaction of benzyl chloride with hydrazine hydrate.[1]
-
Materials:
-
Benzyl chloride
-
Hydrazine hydrate
-
Water
-
-
Procedure:
-
At room temperature, add benzyl chloride dropwise to a solution of hydrazine hydrate in water.
-
Stir the reaction mixture for a specified time until completion (monitor by TLC).
-
Work up the reaction mixture, which may involve extraction and distillation, to isolate benzylhydrazine.
-
Step 2: Dibenzoylation of Benzylhydrazine
-
Materials:
-
Benzylhydrazine
-
Benzoyl chloride
-
A suitable base (e.g., pyridine or aqueous sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane or water)
-
-
Procedure:
-
Dissolve benzylhydrazine (1 equivalent) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (at least 2 equivalents) and the base simultaneously.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard workup, which may include washing with dilute acid and base to remove unreacted starting materials and byproducts.
-
Isolate the crude product and purify by recrystallization.
-
Data Presentation
| Parameter | Synthesis of 1,2-Dibenzoylhydrazine | Benzylation of 1,2-Dibenzoylhydrazine | Dibenzoylation of Benzylhydrazine |
| Scale | Lab-scale (e.g., 0.5 mole) | To be determined based on scale-up needs | To be determined based on scale-up needs |
| Typical Yield | 66-75%[2] | Data not available in the searched literature | Data not available in the searched literature |
| Purity (after recrystallization) | High (m.p. 234–238 °C)[2] | Expected to be high after purification | Expected to be high after purification |
| Key Reaction Conditions | Aqueous NaOH, room temperature | Base (e.g., NaOH), moderate heat | Base (e.g., pyridine or NaOH), low to room temperature |
Mandatory Visualization
Caption: Synthetic workflow for 1,2-dibenzoyl-1-benzylhydrazine via Route 1.
Caption: Synthetic workflow for 1,2-dibenzoyl-1-benzylhydrazine via Route 2.
Troubleshooting Guides and FAQs
Here are some common issues that may be encountered during the synthesis and scale-up of 1,2-dibenzoyl-1-benzylhydrazine, along with recommended solutions.
Q1: The yield of 1,2-dibenzoylhydrazine (Route 1, Step 1) is low. What are the possible causes and solutions?
-
Possible Causes:
-
Incomplete reaction: The reaction time may have been too short, or the stirring was not efficient enough, especially in a larger-scale reaction.
-
Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water. If the addition is too slow or the temperature is too high, this side reaction can reduce the yield.
-
Losses during workup and purification: Significant amounts of the product may be lost if not all of it precipitates or if it has some solubility in the washing solvents.
-
-
Solutions:
-
Ensure efficient stirring: For larger batches, use a powerful overhead stirrer to ensure the heterogeneous mixture is well-agitated.
-
Control addition rate and temperature: Maintain a steady addition rate for the benzoyl chloride and sodium hydroxide solutions and keep the reaction mixture cool with a water bath.
-
Optimize purification: After recrystallization from glacial acetic acid, ensure the solution is sufficiently cooled to maximize crystal formation. Minimize the volume of washing solvents used.
-
Q2: During the benzylation of 1,2-dibenzoylhydrazine (Route 1, Step 2), multiple products are observed on TLC. How can I improve the selectivity?
-
Possible Causes:
-
Over-benzylation: Reaction with a second molecule of benzyl bromide is possible, though less likely due to steric hindrance.
-
N,N'-dibenzylation: Benzylation could potentially occur on both nitrogen atoms.
-
O-alkylation: The enol form of the amide could be benzylated, leading to an O-benzyl imidate.
-
-
Solutions:
-
Stoichiometry control: Use a slight excess of 1,2-dibenzoylhydrazine relative to benzyl bromide to favor mono-benzylation.
-
Temperature control: Running the reaction at a lower temperature may improve selectivity.
-
Choice of base and solvent: Experiment with different bases and solvents. For instance, a weaker base might reduce the likelihood of over-alkylation.
-
Q3: The product of the benzylation or dibenzoylation is a viscous oil and does not crystallize. How can I purify it?
-
Possible Causes:
-
Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.
-
Residual solvent: Trapped solvent can prevent the product from solidifying.
-
-
Solutions:
-
Column chromatography: Purify the crude product using silica gel column chromatography. A solvent system of hexane and ethyl acetate is a good starting point.
-
Trituration: Try adding a non-polar solvent like hexane or ether to the oil and scratching the side of the flask with a glass rod to induce crystallization.
-
High vacuum drying: Ensure all solvent is removed by drying the oil under high vacuum for an extended period.
-
Q4: After the dibenzoylation of benzylhydrazine (Route 2), I have a significant amount of benzoic acid contamination in my product. How can I remove it?
-
Possible Cause:
-
Hydrolysis of benzoyl chloride: Excess benzoyl chloride will hydrolyze during the aqueous workup to form benzoic acid.
-
-
Solutions:
-
Aqueous base wash: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the benzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer.
-
Column chromatography with a basic additive: If benzoic acid persists after the wash, adding a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to the eluent during column chromatography can help to retain the acidic byproduct on the silica gel.
-
Q5: When scaling up the benzylation reaction using sodium hydride (NaH) in DMF, I am getting unexpected side products. What could be the issue?
-
Possible Cause:
-
The combination of benzyl bromide and sodium hydride in DMF can lead to the formation of an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine. This impurity can be difficult to separate from the desired product.
-
-
Solutions:
-
Avoid the NaH/DMF system for benzylation if possible: Consider alternative bases such as potassium carbonate or sodium hydroxide.
-
Use a different solvent: If NaH is the required base, consider using a different solvent like tetrahydrofuran (THF).
-
Careful purification: If the side product is formed, careful column chromatography may be required for its removal.
-
Q6: Are there any safety considerations I should be aware of when scaling up these reactions?
-
Yes, several safety precautions are crucial:
-
Hydrazine and its derivatives: Hydrazine and many of its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzoyl chloride: Benzoyl chloride is corrosive and a lachrymator (causes tearing). Handle it in a fume hood and avoid inhalation of its vapors.
-
Sodium hydroxide and other bases: Concentrated basic solutions are corrosive. Handle with care and wear appropriate PPE.
-
Exothermic reactions: Both the synthesis of 1,2-dibenzoylhydrazine and the benzoylation/dibenzoylation reactions can be exothermic. When scaling up, ensure adequate cooling and add reagents slowly to control the reaction temperature and prevent runaways.
-
Pressure build-up: Reactions involving heating in a closed system can build up pressure. Ensure proper venting or use a reflux condenser.
-
References
Addressing poor reproducibility in experiments with 1,2-dibenzoyl-1-benzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues of poor reproducibility in experiments involving 1,2-dibenzoyl-1-benzylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dibenzoyl-1-benzylhydrazine and what are its common applications?
A1: 1,2-Dibenzoyl-1-benzylhydrazine is a chemical compound with the molecular formula C21H18N2O2[1]. It belongs to the hydrazine derivative family. While specific applications for this exact molecule are not extensively documented in widely available literature, related bisacylhydrazine compounds are known for their use as insecticides that act as non-ecdysteroid activators of the ecdysone receptor complex in insects[2]. Derivatives of the broader dibenzoylhydrazine class have also been investigated for their multitarget inhibitory properties against enzymes like urease and HIV-1 integrase, as well as their antimicrobial capabilities, which may be linked to their ion-chelating nature[2].
Q2: What are the key physical and chemical properties of 1,2-dibenzoyl-1-benzylhydrazine?
A2: Understanding the fundamental properties of 1,2-dibenzoyl-1-benzylhydrazine is crucial for its proper handling and use in experiments. Below is a summary of its computed properties.
| Property | Value | Source |
| Molecular Formula | C21H18N2O2 | PubChem[1] |
| Molecular Weight | 330.4 g/mol | PubChem[1] |
| IUPAC Name | N'-benzoyl-N'-benzylbenzohydrazide | PubChem[1] |
| CAS Number | 24664-22-0 | PubChem[1] |
Q3: Are there known stability issues with 1,2-dibenzoyl-1-benzylhydrazine?
Troubleshooting Guides
Synthesis and Purity Issues
Q4: I am synthesizing 1,2-dibenzoyl-1-benzylhydrazine and getting a low yield or impure product. What are common pitfalls?
A4: The synthesis of asymmetrical dibenzoylhydrazines can be challenging. A potential synthetic route involves the benzoylation of benzylhydrazine. Here are some common issues and troubleshooting steps:
-
Starting Material Purity: Ensure the purity of your starting materials, such as benzylhydrazine and benzoyl chloride. Benzylhydrazine can be synthesized by reacting benzyl chloride with hydrazine hydrate[3]. The dihydrochloride salt of benzylhydrazine is also commercially available but needs to be treated with a base to liberate the free hydrazine[4].
-
Reaction Conditions: The reaction of benzoyl chloride with a hydrazine can lead to the formation of the symmetrical 1,2-dibenzoylhydrazine if conditions are not carefully controlled[5]. The reaction should be carried out in a suitable solvent and at a controlled temperature to favor the formation of the desired product.
-
Purification: The crude product may contain unreacted starting materials or byproducts. Recrystallization is a common method for purifying dibenzoylhydrazine derivatives[5]. Column chromatography may also be necessary to isolate the desired product.
-
Product Characterization: It is essential to characterize the final product to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended[1].
Experimental Inconsistency and Poor Reproducibility
Q5: My experimental results with 1,2-dibenzoyl-1-benzylhydrazine are not reproducible. What should I check?
A5: Poor reproducibility can stem from several factors related to the compound itself, the experimental protocol, or the biological system being studied. The following workflow and troubleshooting guide can help identify the source of the issue.
References
- 1. Hydrazine, 1,2-dibenzoyl-1-benzyl- | C21H18N2O2 | CID 570093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 4. Benzylhydrazine | 555-96-4 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Refinement for Consistent Results in Biological Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their biological screening assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during biological screening experiments, providing explanations and actionable solutions.
Assay Variability and Inconsistent Replicates
Q: My replicate wells show high variability. What are the common causes and how can I troubleshoot this?
A: High variability among replicate wells is a frequent challenge that can obscure real biological effects. The sources of this variability can be broadly categorized as biological or technical.[1]
Common Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells is a major contributor to variability.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. When pipetting, avoid introducing bubbles and dispense the cell suspension consistently in each well. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[1][2]
-
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can lead to significant variations in reagent and compound concentrations.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different results compared to inner wells.
-
Solution: See the dedicated section on "Edge Effect Mitigation" below for detailed strategies.
-
-
Reagent Instability or Heterogeneity: Degradation or improper mixing of reagents can lead to inconsistent activity.
-
Solution: Prepare fresh reagents whenever possible. Ensure all components are fully thawed and mixed before use. Store reagents at their recommended temperatures.
-
-
Instrumental Variation: Fluctuations in reader performance or environmental conditions within the incubator can introduce variability.
-
Solution: Regularly perform maintenance and calibration on plate readers and incubators. Monitor incubator temperature and CO2 levels.
-
Edge Effect Mitigation
Q: I'm observing a significant "edge effect" in my microplates. What is it and how can I minimize it?
A: The edge effect is the phenomenon where wells on the perimeter of a multi-well plate behave differently than the interior wells, often due to increased evaporation and temperature gradients.[4][5] This can lead to higher concentrations of solutes, altered cell growth, and ultimately, skewed data.[4]
Strategies to Minimize Edge Effect:
-
Use of Perimeter Moats: Many modern plates are designed with a moat around the perimeter that can be filled with sterile water or media. This creates a humidified barrier, significantly reducing evaporation from the outer wells.[6]
-
Sealing Films and Lids: Using sealing films or low-evaporation lids can drastically reduce the rate of evaporation from all wells.[4]
-
Filling Outer Wells with Blanks: A common practice is to fill the outer wells with sterile water, PBS, or culture medium and exclude them from the experimental analysis. While effective, this reduces the usable wells on a plate.[7]
-
Maintain Consistent Temperature: Plating cells and reagents at a constant 37°C can help reduce the thermal gradients that contribute to the edge effect.[8]
Data Presentation: Comparison of Edge Effect Mitigation Strategies
| Mitigation Strategy | Reduction in Evaporation/Edge Effect | Usable Wells (96-well plate) | Reference |
| None (Standard Plate) | Baseline | 96 (with potential for high variability) | [9] |
| Filling Outer Wells with Blank | Significant reduction in edge effect for inner wells | 60 (37.5% reduction in capacity) | [6] |
| Using a Plate Lid with Apertures | 63-82% reduction in evaporation rate | 96 | [10] |
| Using a Perimeter Moat (e.g., Nunc Edge 2.0 Plate) | Markedly reduced evaporation in perimeter wells | 96 | [6] |
| Sealing with Film | Significant reduction in evaporation | 96 | [4] |
Assay Quality and Z'-Factor
Q: How can I assess the quality of my high-throughput screening (HTS) assay?
A: The Z'-factor (Z-prime factor) is a statistical parameter used to quantify the quality and robustness of an HTS assay. It measures the separation between the signals of the positive and negative controls.
Z'-Factor Interpretation:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS. |
| 0 to 0.5 | Acceptable | The assay may be acceptable, but optimization is recommended. |
| < 0 | Unacceptable | The signals of the positive and negative controls overlap, making the assay unreliable. |
A Z'-factor greater than 0.5 is generally considered the standard for a robust and reliable assay.[11]
Compound Solubility and Precipitation
Q: I suspect my test compounds are precipitating in the assay medium. How can I address this?
A: Compound precipitation is a common issue that can lead to inaccurate potency measurements (IC50 values) and false negatives.
Troubleshooting Compound Solubility:
-
Visual Inspection: Before and after adding compounds to the assay plate, visually inspect for any signs of precipitation.
-
Reduce Compound Concentration: If solubility is a concern, consider screening at a lower concentration.
-
Optimize Solvent Concentration: Most assays use DMSO to dissolve compounds. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect the assay performance.
-
Pre-warming Reagents: Pre-warming assay buffers and media can sometimes help maintain compound solubility.
-
Aqueous Solubility Assay: If you consistently face solubility issues, it is advisable to perform a formal aqueous solubility assay for your compounds.
Experimental Protocols
Protocol for Quantifying Edge Effect
This protocol uses a simple dye evaporation method to quantify the edge effect in a 96-well plate.
Materials:
-
96-well microplate
-
0.1% Methyl Violet solution (or other non-volatile dye)
-
Multichannel pipette
-
Plate reader
-
Incubator set to 37°C with 5% CO2 and humidified atmosphere
Procedure:
-
Add 100 µL of 0.1% methyl violet solution to every well of the 96-well plate.
-
Take an initial absorbance reading of the plate at 590 nm. This will serve as your baseline (T=0).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2, humidified) for 4 days. To simulate typical use, the incubator door can be opened for 15 seconds, seven times a day.[6]
-
After the incubation period, take a final absorbance reading at 590 nm.
-
Data Analysis:
-
Calculate the percentage of evaporation for each well using the formula: % Evaporation = 100 * (Absorbance_T0 - Absorbance_T_final) / Absorbance_T0
-
Create a heatmap of the plate to visualize the evaporation pattern. The outer wells will typically show a higher percentage of evaporation.
-
Protocol for Caspase-3 Activity Assay (Apoptosis)
This protocol outlines a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells induced for apoptosis and control cells
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
DEVD-pNA substrate (4 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your target cells using your desired method. Include an untreated control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[12]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube on ice.[12]
-
Measure the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.[12]
-
-
Assay Execution:
-
Data Acquisition:
-
Measure the absorbance at 400-405 nm using a microplate reader.[13]
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. biospherix.com [biospherix.com]
- 9. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple technique to reduce evaporation of crystallization droplets by using plate lids with apertures for adding liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. abcam.com [abcam.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting NMR Spectra of 1,2-dibenzoyl-1-benzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1,2-dibenzoyl-1-benzylhydrazine.
Troubleshooting Guides and FAQs
Q1: Why does the 1H NMR spectrum of 1,2-dibenzoyl-1-benzylhydrazine show more complex signals than expected?
A1: The complexity in the 1H NMR spectrum of 1,2-dibenzoyl-1-benzylhydrazine often arises from hindered rotation around the amide (N-C=O) and the nitrogen-nitrogen (N-N) bonds at room temperature. This restricted rotation can lead to:
-
Magnetic Non-equivalence: Protons that might be chemically equivalent under free rotation become magnetically distinct. For example, the two protons of the benzyl CH2 group can appear as two separate signals (an AB quartet) rather than a single sharp singlet.
-
Rotamers/Conformers: The molecule may exist as a mixture of different stable conformations (rotamers) in solution. Each rotamer will have its own set of NMR signals, leading to a doubling or multiplication of peaks.
-
Broad Signals: If the rate of rotation is on the NMR timescale, the signals for the affected protons can be significantly broadened.
Q2: I am observing a complex multiplet pattern in the aromatic region of the 1H NMR spectrum. How can I assign these signals?
A2: The aromatic region will contain signals from the three phenyl rings: the two benzoyl groups and the benzyl group. The complexity arises from overlapping signals. To aid in assignment, consider the following:
-
Expected Chemical Shifts: Protons on the benzoyl groups are generally deshielded due to the electron-withdrawing effect of the carbonyl group and will appear further downfield compared to the protons of the benzyl ring.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically protons on adjacent carbons). This is invaluable for tracing the connectivity within each aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations between protons, helping to differentiate between the different phenyl rings based on their proximity to other groups like the benzylic CH2.
-
Q3: The signal for the N-H proton is very broad or not visible. What could be the reason?
A3: The N-H proton signal can be broad due to several factors:
-
Quadrupolar Relaxation: The nitrogen atom (14N) has a nuclear quadrupole moment which can lead to efficient relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. To confirm this, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the N-H signal should disappear.
-
Hydrogen Bonding: Inter- or intramolecular hydrogen bonding can also affect the chemical shift and line shape of the N-H proton.
Q4: How can I confirm the presence of the benzyl group in my compound?
A4: The benzyl group has two characteristic signals:
-
A singlet (or an AB quartet if there is restricted rotation) for the benzylic CH2 protons, typically in the range of 4.5-5.5 ppm.
-
Signals for the five aromatic protons of the phenyl ring, usually appearing between 7.2 and 7.4 ppm.
An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment will show a direct correlation between the benzylic CH2 protons and the corresponding carbon signal in the 13C NMR spectrum (typically around 50-60 ppm).
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts for 1,2-dibenzoyl-1-benzylhydrazine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Benzoyl-H (ortho) | 7.8 - 8.2 | Multiplet | Deshielded by the adjacent C=O group. |
| Benzoyl-H (meta, para) | 7.3 - 7.6 | Multiplet | Overlapping with other aromatic signals. |
| Benzyl-H (aromatic) | 7.2 - 7.4 | Multiplet | |
| Benzyl-CH2 | 4.5 - 5.5 | Singlet or AB quartet | Can be a quartet due to restricted rotation. |
| N-H | 8.5 - 10.0 | Broad Singlet | Position and width are solvent and concentration dependent. May exchange with D2O. |
Table 2: Predicted 13C NMR Chemical Shifts for 1,2-dibenzoyl-1-benzylhydrazine
| Carbons | Predicted Chemical Shift (ppm) |
| C=O (Benzoyl) | 165 - 175 |
| C (aromatic, substituted) | 135 - 145 |
| C-H (aromatic) | 125 - 135 |
| Benzyl-CH2 | 50 - 60 |
Experimental Protocols
NMR Sample Preparation
-
Compound Purity: Ensure the 1,2-dibenzoyl-1-benzylhydrazine sample is of high purity. Impurities from the synthesis, such as unreacted starting materials (e.g., benzoyl hydrazine, benzyl bromide) or byproducts, will complicate the spectrum. Recrystallization or column chromatography is recommended for purification.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices. DMSO-d6 is often preferred for compounds with N-H protons as it can slow down the exchange rate and result in sharper N-H signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
Data Acquisition: Acquire a standard 1H NMR spectrum. If the spectrum is complex, proceed with acquiring 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the structural elucidation.
Visualization
Caption: Workflow for the interpretation of complex NMR spectra.
Technical Support Center: Optimizing the Final Purification Step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of the final "polishing" step in protein purification.
Troubleshooting Guide
This guide addresses common issues encountered during the final purification step, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity of the Final Product
Q: My final protein product is not as pure as expected. What are the common causes and how can I improve purity?
A: Low purity in the final polishing step can stem from several factors. The initial capture and intermediate purification steps may not have been effective enough, leaving a high burden of impurities for the final step. Additionally, the chosen polishing method may not have sufficient resolution to separate the target protein from remaining contaminants.
Potential Solutions:
-
Optimize the Previous Steps: Ensure the capture and intermediate purification steps are optimized to remove the bulk of impurities. A purity of over 95% is often recommended before proceeding to the final polishing step.
-
Increase Resolution of the Polishing Step:
-
Ion Exchange Chromatography (IEX): Optimize the salt gradient for elution. A shallower gradient can improve the separation of proteins with similar charges.[1][2][3] Also, ensure the pH of the buffer is at least 0.5 units away from the isoelectric point (pI) of the target protein to ensure proper binding.
-
Hydrophobic Interaction Chromatography (HIC): Adjust the salt concentration in the elution buffer. A gradual decrease in salt concentration can enhance the separation of proteins based on their hydrophobicity. The type of salt used can also impact selectivity.
-
Size Exclusion Chromatography (SEC): Ensure the column length and flow rate are optimized for high resolution. A longer column and a lower flow rate generally provide better separation of monomers from aggregates and other size variants.
-
-
Introduce an Orthogonal Polishing Step: If a single polishing step is insufficient, consider adding a second, orthogonal step. For example, if you are using IEX, a subsequent HIC or SEC step can remove impurities that were not separated based on charge.[4] A typical monoclonal antibody purification platform often includes an affinity capture step followed by two polishing steps, such as cation exchange (CIEX) and anion exchange (AIEX) chromatography.[4]
Issue 2: Low Yield of the Final Product
Q: I am losing a significant amount of my target protein during the final purification step. What could be the reasons and how can I improve the yield?
A: Low yield in the final polishing step is a common challenge and can be attributed to several factors, including protein precipitation, non-specific binding to the chromatography resin, or harsh elution conditions.
Potential Solutions:
-
Prevent Protein Precipitation:
-
Optimize Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for your protein's stability. Additives such as glycerol (10-20%), sucrose, or non-ionic detergents can sometimes help to prevent aggregation and precipitation.
-
Work at a Lower Temperature: Performing the purification at a lower temperature (e.g., 4°C) can often reduce protein aggregation and degradation.
-
-
Minimize Non-Specific Binding:
-
IEX: If your protein is not binding to the column, check that the sample's pH and ionic strength match the starting buffer. If the protein is binding too strongly, you may need to increase the salt concentration in the elution buffer or adjust the pH.
-
HIC: If non-specific hydrophobic interactions are an issue, consider adding a non-ionic detergent to the elution buffer or using a less hydrophobic resin.
-
-
Gentle Elution Conditions:
-
Avoid harsh elution conditions that can denature your protein. For affinity chromatography, instead of a low pH elution, consider using a gentle elution buffer with a near-neutral pH.
-
For IEX, a gradual salt gradient is generally gentler than a step elution.
-
Issue 3: Presence of Aggregates in the Final Product
Q: My final protein preparation contains a high level of aggregates. How can I effectively remove them?
A: Protein aggregation is a frequent problem that can affect the efficacy and safety of a biopharmaceutical product. The final polishing step is critical for removing aggregates.
Potential Solutions:
-
Size Exclusion Chromatography (SEC): SEC is the most common and effective method for removing aggregates.[4] It separates molecules based on their size, allowing for the separation of monomers from dimers and higher-order aggregates. For optimal results, use a column with the appropriate pore size for your protein and optimize the flow rate for high resolution.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be a powerful tool for aggregate removal, as aggregates are often more hydrophobic than the monomeric protein.[5][6] By carefully selecting the resin and optimizing the salt concentration, you can achieve selective binding of the aggregates to the column while the monomer flows through.
-
Ion Exchange Chromatography (IEX): In some cases, IEX can be used to remove aggregates, particularly if there is a charge difference between the monomer and the aggregate.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity I can expect from a final polishing step?
A1: The yield and purity achieved in the final polishing step depend on several factors, including the efficiency of the previous purification steps, the nature of the target protein, and the chosen chromatography method. Generally, a polishing step should aim for a purity of >99% with a product recovery of >90%. However, there is often a trade-off between purity and yield.
Q2: How do I choose the best chromatography method for my final polishing step?
A2: The choice of the final polishing step depends on the specific impurities that need to be removed.
-
Ion Exchange Chromatography (IEX) is a good choice if the remaining impurities have a different charge than your target protein.[4]
-
Hydrophobic Interaction Chromatography (HIC) is effective for removing aggregates and other impurities with different hydrophobic properties.
-
Size Exclusion Chromatography (SEC) is the preferred method for removing aggregates and for buffer exchange.[4] It is often beneficial to use a method that is orthogonal to the previous purification step.
Q3: How can I speed up the optimization of my final purification step?
A3: High-throughput process development (HTPD) tools, such as 96-well filter plates, can be used to rapidly screen a wide range of chromatography resins and buffer conditions to identify the most promising candidates for further optimization.
Data Presentation
Table 1: Comparison of Polishing Chromatography Techniques
| Technique | Principle of Separation | Primary Application in Polishing | Typical Purity Achieved | Typical Yield | Key Considerations |
| Ion Exchange (IEX) | Surface Charge | Removal of charged variants, host cell proteins (HCPs), DNA, and leached Protein A.[7] | >99% | >90% | Buffer pH and ionic strength are critical. |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Removal of aggregates, product-related impurities, and HCPs.[7] | >99% | >85% | Salt type and concentration are key parameters. |
| Size Exclusion (SEC) | Molecular Size | Removal of aggregates and buffer exchange. | >99.5% | >95% | Sample volume is limited; can lead to dilution. |
| Mixed-Mode | Multiple (e.g., charge and hydrophobicity) | Removal of a broad range of impurities in a single step.[8] | >99% | >90% | Can be more complex to optimize. |
Experimental Protocols
Protocol 1: Detailed Methodology for Gradient Optimization in Ion Exchange Chromatography (IEX)
This protocol outlines a systematic approach to optimize the salt gradient for elution in IEX to achieve high resolution and purity.
-
Column and Buffer Preparation:
-
Select an appropriate IEX column (anion or cation exchange) based on the pI of your target protein.
-
Prepare a low-salt "Binding Buffer" (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt "Elution Buffer" (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0). Ensure both buffers are filtered and degassed.
-
-
Initial Scouting Run:
-
Equilibrate the column with Binding Buffer.
-
Load your partially purified protein sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance returns to baseline.
-
Apply a broad linear gradient from 0% to 100% Elution Buffer over 20 column volumes (CVs).
-
Collect fractions and analyze them by SDS-PAGE and for protein concentration.
-
-
Gradient Refinement:
-
Based on the results of the scouting run, identify the salt concentration range where your target protein elutes.
-
Design a shallower gradient focused on this range. For example, if your protein eluted between 20% and 40% Elution Buffer in the scouting run, you could now run a gradient from 15% to 45% Elution Buffer over 20 CVs.
-
-
Flow Rate Optimization:
-
Once a suitable gradient is established, you can optimize the flow rate to further improve resolution. A lower flow rate generally increases resolution but also increases the run time.
-
-
Step Elution (Optional):
-
For routine purifications, a step elution can be faster than a gradient. Based on the optimized gradient, you can determine a specific salt concentration that effectively elutes your target protein while leaving most contaminants bound to the column.
-
Protocol 2: Detailed Methodology for Aggregate Removal using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a step-by-step guide for removing protein aggregates using HIC in a flow-through mode, where the monomer is collected in the flow-through fraction.
-
Resin and Buffer Selection:
-
Choose a HIC resin with appropriate hydrophobicity. Resins with phenyl or butyl ligands are common choices.
-
Prepare a high-salt "Binding Buffer" (e.g., 1 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and a no-salt "Elution Buffer" (50 mM sodium phosphate, pH 7.0).
-
-
Determine Optimal Binding Conditions:
-
Perform small-scale experiments to determine the salt concentration at which the monomeric protein does not bind to the resin, but the aggregates do. This can be done using 96-well filter plates or small-scale columns.
-
-
Column Operation:
-
Equilibrate the HIC column with the optimized Binding Buffer.
-
Load the protein sample, which has been adjusted to the same salt concentration as the Binding Buffer.
-
Collect the flow-through fraction, which should contain the purified monomeric protein.
-
Wash the column with the Binding Buffer to ensure all the monomer has been collected.
-
-
Elution and Regeneration (for bound aggregates):
-
Elute the bound aggregates by applying the Elution Buffer (no salt).
-
Regenerate the column according to the manufacturer's instructions.
-
-
Analysis:
-
Analyze the flow-through and eluate fractions by SEC-HPLC to determine the monomer and aggregate content.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the final protein purification step.
Caption: Workflow for optimizing an IEX gradient.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. youtube.com [youtube.com]
- 4. How to Choose the Right Protein Purification Strategy [synapse.patsnap.com]
- 5. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 6. news-medical.net [news-medical.net]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Analysis of 1,2-Dibenzoyl-1-Benzylhydrazine and Other Hydrazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2-dibenzoyl-1-benzylhydrazine and other classes of hydrazine derivatives, highlighting their potential as enzyme inhibitors and cytotoxic agents. The information is compiled from in silico and in vitro studies to offer insights into their structure-activity relationships and therapeutic potential.
Introduction to Hydrazine Derivatives in Medicinal Chemistry
Hydrazine and its derivatives are a versatile class of compounds with a wide range of biological activities.[1] The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a key pharmacophore in many compounds with demonstrated antitumor, anti-inflammatory, analgesic, antibacterial, and antiviral properties.[2][3] This guide focuses on 1,2-dibenzoyl-1-benzylhydrazine and compares its potential with other hydrazine derivatives based on available scientific literature.
In Silico Profile of 1,2-Dibenzoylhydrazine (DBH)
Computational studies have identified 1,2-dibenzoylhydrazine (DBH), the parent compound of 1,2-dibenzoyl-1-benzylhydrazine, as a promising multi-target inhibitor.[4] Molecular modeling and docking studies suggest that DBH has the potential to inhibit the following key protein targets:
-
Ecdysone Receptor (EcR): Bisacylhydrazine insecticides are known to exert their effects by binding to and inappropriately activating ecdysone receptors, leading to premature and incomplete molting in insects.[4] This makes EcR an attractive target for the development of selective insecticides.[4][5][6]
-
Urease: This nickel-containing metalloenzyme is implicated in the pathogenesis of diseases caused by Helicobacter pylori and Proteus mirabilis.[7] DBH and its derivatives have shown promise as urease inhibitors.[4] Docking studies indicate that DBH may have superior inhibitory activity compared to the standard urease inhibitor, thiourea.[4]
-
HIV-1 Integrase: This viral enzyme is essential for the replication of the human immunodeficiency virus.[8][9] Benzohydrazides have been investigated as potential inhibitors of HIV-1 integrase, and docking studies suggest that DBH could serve as a lead compound for the development of new inhibitors for this target.[4][8][10]
Comparative Biological Activities of Hydrazine Derivatives
While direct comparative experimental data for 1,2-dibenzoyl-1-benzylhydrazine is limited, the following tables summarize the in vitro activities of other relevant hydrazine derivatives to provide a comparative context.
Cytotoxic Activity against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11] The table below presents the half-maximal inhibitory concentration (IC50) values of various hydrazine derivatives against different human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Hydrazide | Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [12] |
| Kelly (Neuroblastoma) | 1.3 | [12] | ||
| MCF-7 (Breast) | 14.1 | [12] | ||
| MDA-MB-231 (Breast) | 18.8 | [12] | ||
| Quinoline Hydrazide | Compound 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [12] |
| Kelly (Neuroblastoma) | 2.4 | [12] | ||
| MCF-7 (Breast) | >25 | [12] | ||
| N-acyl Hydrazone | Compound 1d | PC-3 (Prostate) | 9.38 | [11] |
| A-549 (Lung) | 49.79 | [11] | ||
| MDA-MB-231 (Breast) | 31.49 | [11] | ||
| N-acyl Hydrazone | Compound 1e | A-549 (Lung) | 13.39 | [11] |
| 1,3,4-Oxadiazole | Compound 2l | MDA-MB-231 (Breast) | 22.73 | [11] |
| PC-3 (Prostate) | 38.42 | [11] | ||
| A-549 (Lung) | 36.26 | [11] |
Enzyme Inhibitory Activity
Hydrazine derivatives have been extensively studied as inhibitors of various enzymes. The following table summarizes the IC50 values for the inhibition of urease and HIV-1 integrase by different hydrazine-based compounds.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Dihydropyrimidine Hydrazine | Compound 19 | Urease | 15.0 | [7] |
| Dihydropyrimidine Hydrazine | Compound 20 | Urease | 18.2 | [7] |
| Dihydropyrimidine Hydrazine | Compound 21 | Urease | 21.6 | [7] |
| Dihydropyrimidine Hydrazine | Compound 22 | Urease | 26.0 | [7] |
| N,N'-bis-salicylhydrazine | Compound 7 | HIV-1 Integrase (Strand Transfer) | 0.7 | [8] |
| Naphthyl derivative | Compound 19 | HIV-1 Integrase (Strand Transfer) | 1.1 | [8] |
| Carbonyl-removed analog | Compound 14 | HIV-1 Integrase (Strand Transfer) | 5.2 | [8] |
| Sulfhydryl-containing analog | Compound 23 | HIV-1 Integrase (Strand Transfer) | 5.8 | [8] |
Experimental Protocols
Synthesis of 1,2-Dibenzoylhydrazine
A common method for the synthesis of 1,2-dibenzoylhydrazine involves the reaction of benzoyl chloride with hydrazine sulfate in the presence of a base.[13]
Materials:
-
Hydrazine sulfate
-
Sodium hydroxide
-
Benzoyl chloride
-
50% aqueous acetone
-
Glacial acetic acid
Procedure:
-
A solution of sodium hydroxide in water is prepared in a flask and cooled. Hydrazine sulfate is added to this solution.
-
With stirring, benzoyl chloride and a separate aqueous solution of sodium hydroxide are added slowly and simultaneously from dropping funnels.
-
After the addition is complete, the mixture is stirred for an additional two hours.
-
The reaction mixture is then saturated with carbon dioxide.
-
The precipitated 1,2-dibenzoylhydrazine is filtered, washed with 50% aqueous acetone and then water, and pressed dry.
-
The crude product is purified by recrystallization from boiling glacial acetic acid to yield fine white needles.[13]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with solvent only is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.
-
During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Finally, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[11]
Urease Inhibition Assay
The inhibitory effect of compounds on urease activity can be determined by measuring the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
96-well plates
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reagents for ammonia quantification (e.g., phenol-hypochlorite method)
-
Standard urease inhibitor (e.g., thiourea)
Procedure:
-
In a 96-well plate, the test compound at various concentrations is pre-incubated with the urease enzyme in a phosphate buffer.
-
The enzymatic reaction is initiated by the addition of the urea substrate.
-
After a specific incubation period at a controlled temperature, the reaction is stopped.
-
The amount of ammonia produced is quantified using a colorimetric method, such as the phenol-hypochlorite method, where the absorbance is measured.
-
The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
-
The IC50 value is determined from the dose-response curve.[7][14]
Visualizations
Potential Multi-Target Mechanism of 1,2-Dibenzoylhydrazine
The following diagram illustrates the potential multi-target inhibitory action of 1,2-dibenzoylhydrazine as suggested by in silico studies.
References
- 1. Design, synthesis, biological activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazide-containing inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines [mdpi.com]
- 12. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 1,2-dibenzoyl-1-benzylhydrazine using High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug development, establishing the purity of a newly synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of HPLC with other analytical techniques for validating the purity of 1,2-dibenzoyl-1-benzylhydrazine, a complex organic molecule. Experimental data and detailed protocols are presented to support the comparison.
Introduction to Purity Validation
1,2-dibenzoyl-1-benzylhydrazine is a derivative of hydrazine with potential applications in various pharmacological fields. The introduction of benzoyl and benzyl groups creates a non-symmetrical structure that may be challenging to synthesize and purify. Therefore, a robust analytical method is required to accurately determine the purity of the final product and to identify any potential side-products or unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and quantitative accuracy.[1][2]
Synthesis and Purification of 1,2-dibenzoyl-1-benzylhydrazine
The synthesis of 1,2-dibenzoyl-1-benzylhydrazine can be conceptualized as a multi-step process. A common route involves the initial formation of 1,2-dibenzoylhydrazine from the reaction of benzoyl chloride with hydrazine hydrate.[3] This is followed by a benzylation step to introduce the benzyl group onto one of the nitrogen atoms.
Following synthesis, purification is essential to remove impurities. A common method for purifying solid organic compounds is recrystallization. For instance, crude dibenzoylhydrazine can be dissolved in boiling glacial acetic acid and allowed to cool, which results in the formation of fine white needles of the purified product.[4]
Primary Purity Validation: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of organic compounds due to its ability to separate complex mixtures with high resolution.[1][2] The principle relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent).
Detailed Experimental Protocol for HPLC Analysis
The following protocol is a standard method for the analysis of hydrazine derivatives and can be adapted for 1,2-dibenzoyl-1-benzylhydrazine.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this non-polar compound.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For example, a gradient starting from 60:40 (acetonitrile:water) and increasing to 85:15 over 20 minutes can provide good separation.[5]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.
-
Detection: The aromatic rings in the molecule allow for strong UV absorbance. A detection wavelength of 254 nm is commonly used for aromatic compounds.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 1,2-dibenzoyl-1-benzylhydrazine and dissolve it in 10 mL of the initial mobile phase composition (60:40 acetonitrile:water) to create a 100 µg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Purity Analysis
The purity of the synthesized compound is determined by comparing its chromatogram to that of a certified reference standard. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Reference Standard | 12.5 | 1,250,000 | 99.9% |
| Synthesized Lot 1 | 12.5 | 1,187,500 | 95.0% |
| Impurity 1 | 8.2 | 50,000 | 4.0% |
| Impurity 2 | 10.1 | 12,500 | 1.0% |
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful quantitative tool, other methods can provide complementary information about the purity and identity of a synthesized compound.[7][8]
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between mobile and stationary phases.[1] | High resolution, quantitative, highly sensitive, automated. | Requires specialized equipment, can be time-consuming to develop methods. |
| Thin-Layer Chromatography (TLC) | Separation based on differential movement through a stationary phase on a plate.[7] | Simple, rapid, inexpensive, good for reaction monitoring. | Primarily qualitative, lower resolution than HPLC, less sensitive. |
| Melting Point Analysis | A pure compound has a sharp, defined melting point.[7][8] | Simple, inexpensive, provides a good indication of purity for crystalline solids. | Not suitable for amorphous solids or oils, can be subjective, less sensitive to small amounts of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure.[1][7] | Confirms the chemical structure, can identify and quantify impurities if their structure is known. | Requires expensive instrumentation, less sensitive than HPLC for impurity detection unless impurities are present at high levels. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and structure.[2] | Highly sensitive, provides molecular weight information, can be coupled with HPLC (LC-MS) for powerful analysis.[9] | Can be difficult to quantify without standards, may not distinguish between isomers. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow from synthesis to purity validation of 1,2-dibenzoyl-1-benzylhydrazine.
Caption: Workflow for Purity Validation by HPLC.
Conclusion
Validating the purity of synthesized 1,2-dibenzoyl-1-benzylhydrazine is paramount for its use in research and development. While methods like TLC, melting point analysis, and spectroscopic techniques offer valuable information, HPLC stands out as the most robust and reliable method for quantitative purity determination. Its high resolution and sensitivity allow for the accurate detection and quantification of the main compound and any impurities. By employing a well-defined HPLC protocol, researchers can be confident in the quality of their synthesized material, ensuring the integrity of subsequent experiments.
References
- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. tutorchase.com [tutorchase.com]
- 8. moravek.com [moravek.com]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: Cross-Validation of Computational Docking with Experimental Results in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational docking has emerged as a powerful tool to predict the binding affinity and orientation of small molecules to their protein targets. This in silico approach accelerates the identification of potential drug candidates by screening vast virtual libraries. However, the predictions from computational models must be rigorously validated through experimental assays to ensure their accuracy and relevance. This guide provides a comparative overview of cross-validating computational docking studies with in vitro experimental results, using Aurora Kinase A (AURKA) inhibitors as a case study.
The Synergy of In Silico and In Vitro Approaches
The integration of computational docking and experimental validation creates a robust and efficient workflow for drug discovery.[1] Docking studies can prioritize a manageable number of compounds for synthesis and biological testing, thereby reducing the time and cost associated with high-throughput screening. Conversely, experimental data provides the crucial ground truth to refine and validate the computational models, leading to more accurate predictions in subsequent rounds of virtual screening.
Case Study: Aurora Kinase A Inhibitors
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is implicated in various cancers.[2][3] This makes it an attractive target for cancer therapy. Here, we compare the computational docking scores of known AURKA inhibitors with their experimentally determined half-maximal inhibitory concentrations (IC50).
Data Presentation: Docking Scores vs. Experimental IC50 Values
The following table summarizes the docking scores and experimental IC50 values for a selection of known AURKA inhibitors. The docking scores, represented as "Total Score," are calculated using a specific docking program and scoring function, where a higher (less negative) score generally indicates a more favorable binding interaction. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in an in vitro assay.
| Compound | Docking "Total Score" | Experimental IC50 (nM) | Reference(s) |
| AZD1152 | 8.043 | 1.2 | [2] |
| Hesperidin | 6.994 | 15,000 | [2] |
| PHA-739358 | 5.817 | 25 | [2] |
| AT9283 | Not Available | ~3 | [4][5] |
| Pyrazole 8a | Not Available | 15,100 | [1] |
| Pyrazole 12w | Not Available | 33 | [1] |
| Compound 5h | Not Available | 780 | [6] |
| Compound 5e | Not Available | 1120 | [6] |
| NCI 14040 | Not Available | 3,500 - 11,000 | [7] |
Note: A direct one-to-one correlation between docking scores and IC50 values is not always observed. Docking scores are theoretical calculations of binding affinity, while IC50 values are a measure of functional inhibition in a biological assay and can be influenced by factors beyond simple binding affinity.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The experimental validation of docking hits for kinase inhibitors is commonly performed using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to measure the activity of a kinase and the inhibitory effect of compounds.
Detailed Methodology for ADP-Glo™ Aurora Kinase A Assay
This protocol is adapted from commercially available kits and published research.[8][9][10][11][12]
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x Kinase Assay Buffer from a 5x stock solution using sterile distilled water.
-
Prepare serial dilutions of the test inhibitors in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (10% DMSO for controls) to the appropriate wells of the microplate.
-
Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).
-
-
Kinase Reaction:
-
Dilute the Aurora Kinase A enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well (except the "Blank" wells).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40-45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-45 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Cross-Validation Workflow
Aurora Kinase A Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2-Dibenzoyl-1-benzylhydrazine and 1,2-Diphenylhydrazine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,2-dibenzoyl-1-benzylhydrazine and 1,2-diphenylhydrazine, two hydrazine derivatives with distinct applications in chemical synthesis and pharmacology. While 1,2-diphenylhydrazine is a well-established reagent with a rich history in organic synthesis, 1,2-dibenzoyl-1-benzylhydrazine is a more specialized compound with current interest primarily in its biological activities. This document aims to provide a clear, objective comparison of their properties, synthesis, and applications, supported by experimental data and protocols.
Introduction
1,2-Diphenylhydrazine , also known as hydrazobenzene, is a symmetrical aromatic hydrazine that has been a cornerstone in the synthesis of various organic compounds for over a century. Its most notable application is in the historic production of benzidine-based dyes and its ongoing use in the synthesis of pharmaceuticals.[1][2] It is a versatile precursor for various heterocyclic compounds and is well-known for undergoing the classic benzidine rearrangement.[3][4]
1,2-Dibenzoyl-1-benzylhydrazine , in contrast, is a tri-substituted hydrazine derivative. The presence of two benzoyl groups on one nitrogen and a benzyl group on the other significantly alters its chemical reactivity compared to 1,2-diphenylhydrazine. Its applications are less documented in the realm of general organic synthesis and are more focused on its potential as a multi-target inhibitor in medicinal chemistry.[5]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two compounds is essential for understanding their behavior in chemical reactions.
| Property | 1,2-Dibenzoyl-1-benzylhydrazine | 1,2-Diphenylhydrazine |
| Molecular Formula | C₂₁H₁₈N₂O₂ | C₁₂H₁₂N₂ |
| Molecular Weight | 330.38 g/mol | 184.24 g/mol |
| Appearance | Solid (predicted) | Yellowish crystalline solid |
| Melting Point | Not readily available | 125-131 °C |
| Solubility | Likely soluble in organic solvents | Insoluble in water, soluble in ethanol and ether |
| Reactivity | The N-H bond is acylated, reducing its nucleophilicity. The N-N bond is sterically hindered. | The N-H protons are reactive, and the N-N bond is susceptible to cleavage and rearrangement. |
Synthesis of the Compounds
The synthetic routes to these two hydrazines are distinct, reflecting their different functionalities.
Synthesis of 1,2-Diphenylhydrazine
1,2-Diphenylhydrazine is typically synthesized by the reduction of nitrobenzene. A common laboratory-scale synthesis involves the use of zinc powder in an alkaline medium.[6]
Experimental Protocol: Synthesis of 1,2-Diphenylhydrazine [6]
-
To a solution of nitrobenzene (0.25 mol) in a 1:1.5 (v/v) mixture of ethanol and water (32 mL), add zinc powder (1.25 mol) in portions.
-
Add a solution of sodium hydroxide to maintain an alkaline medium.
-
Heat the reaction mixture with stirring for 1.5 hours.
-
After the reaction is complete, filter the hot solution to remove zinc oxide.
-
Upon cooling, 1,2-diphenylhydrazine crystallizes from the filtrate.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Yields of up to 90% have been reported for this method.[6]
Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine
The synthesis of 1,2-dibenzoyl-1-benzylhydrazine is not as commonly documented in standard organic synthesis literature. A plausible synthetic route would involve the benzoylation of benzylhydrazine followed by a second benzoylation. A general procedure for the dibenzoylation of hydrazine is provided below, which can be adapted for benzylhydrazine.
Experimental Protocol: General Synthesis of 1,2-Dibenzoylhydrazine [7]
-
In a flask cooled in an ice bath, dissolve hydrazine sulfate (0.5 mol) and sodium hydroxide (1.2 mol) in water.
-
Slowly and simultaneously add benzoyl chloride (1.03 mol) and a solution of sodium hydroxide (1.1 mol) from separate dropping funnels with vigorous stirring.
-
After the addition is complete, continue stirring for 2 hours.
-
Saturate the mixture with carbon dioxide to precipitate the crude 1,2-dibenzoylhydrazine.
-
Filter the solid, wash with water, and then with 50% aqueous acetone.
-
Recrystallize the crude product from boiling glacial acetic acid to obtain pure 1,2-dibenzoylhydrazine as fine white needles.
This general procedure would need to be adapted for benzylhydrazine, likely involving a step-wise benzoylation to achieve the desired substitution pattern.
Comparison in Chemical Synthesis
The primary difference in the synthetic utility of these two compounds stems from the reactivity of the hydrazine moiety.
Reactivity of 1,2-Diphenylhydrazine
The two N-H protons and the N-N bond in 1,2-diphenylhydrazine are the centers of its reactivity, making it a valuable precursor in several key organic transformations.
1. Benzidine Rearrangement:
Under acidic conditions, 1,2-diphenylhydrazine undergoes a characteristic[8][8]-sigmatropic rearrangement to form 4,4'-diaminobiphenyl (benzidine).[3] This reaction has been historically significant in the dye industry. The mechanism is believed to be a concerted process.[3][9]
Experimental Protocol: Benzidine Rearrangement [3]
-
Dissolve 1,2-diphenylhydrazine in a suitable solvent such as ethanol.
-
Add a strong acid, such as hydrochloric acid, and heat the mixture.
-
The rearrangement occurs to form the hydrochloride salt of benzidine.
-
Neutralization with a base will yield the free benzidine.
Modern asymmetric variations of this reaction have been developed using chiral phosphoric acids.[3]
2. Fischer Indole Synthesis:
1,2-Diphenylhydrazine can be used as a precursor to phenylhydrazine, which is a key reagent in the Fischer indole synthesis. Phenylhydrazine, when reacted with an aldehyde or ketone in the presence of an acid catalyst, forms a phenylhydrazone that cyclizes to produce an indole.[10][11]
Experimental Protocol: Fischer Indole Synthesis using Phenylhydrazine [12]
-
React phenylhydrazine hydrochloride with a ketone (e.g., isopropyl methyl ketone) in acetic acid.
-
Reflux the mixture for a specified time (e.g., 1.5 hours).
-
The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole.
-
The product can be isolated by extraction and purified by chromatography or recrystallization.
Yields can vary significantly depending on the substrates and reaction conditions.[12]
3. Pyrazole Synthesis:
1,2-Diphenylhydrazine can be a precursor to phenylhydrazine, which is widely used in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[13][14]
Experimental Protocol: Pyrazole Synthesis from Phenylhydrazine and a β-Diketone [14]
-
Dissolve a β-diketone (e.g., acetylacetone) and phenylhydrazine in a suitable solvent like ethanol.
-
The mixture is typically heated to facilitate the condensation and cyclization reaction.
-
The resulting pyrazole precipitates upon cooling or after removal of the solvent and can be purified by recrystallization.
Reactivity of 1,2-Dibenzoyl-1-benzylhydrazine
The synthetic applications of 1,2-dibenzoyl-1-benzylhydrazine are not well-documented in the chemical literature. The presence of the electron-withdrawing benzoyl groups on one nitrogen atom significantly deactivates it towards electrophilic attack and reduces the nucleophilicity of the N-H proton. The bulky substituents also create significant steric hindrance around the N-N bond.
Based on its structure, its potential synthetic utility could lie in:
-
Precursor to other substituted hydrazines: Selective deprotection of the benzoyl groups could provide access to mono- or di-substituted hydrazines that are not easily accessible by other routes.
-
Ligand in coordination chemistry: The carbonyl oxygens and the nitrogen atoms could potentially coordinate with metal centers.
However, the primary focus of research on this and related dibenzoylhydrazine derivatives has been in the field of pharmacology.
Applications in Drug Development and Other Fields
1,2-Diphenylhydrazine:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and the uricosuric agent sulfinpyrazone .[8][15] The synthesis of phenylbutazone involves the condensation of 1,2-diphenylhydrazine with diethyl n-butylmalonate.[16][17]
1,2-Dibenzoyl-1-benzylhydrazine and related compounds:
-
Pharmacological Activity: 1,2-Dibenzoylhydrazine (DBH) and its derivatives have been investigated as multi-target inhibitors.[5] They have shown potential as inhibitors of the ecdysone receptor (EcR) in insects, making them candidates for insecticide development.[5] Additionally, they have been studied as potential inhibitors of urease and HIV-1 integrase.[5]
Data Presentation
Table 1: Comparison of Synthetic Applications
| Feature | 1,2-Dibenzoyl-1-benzylhydrazine | 1,2-Diphenylhydrazine |
| Primary Synthetic Utility | Not well-established; potential as a protected hydrazine | Versatile precursor for heterocycles and rearrangement reactions |
| Key Reactions | Limited documented synthetic reactions | Benzidine Rearrangement, Fischer Indole Synthesis (as phenylhydrazine precursor), Pyrazole Synthesis (as phenylhydrazine precursor) |
| Reaction Conditions | Likely requires harsh conditions for deprotection or reaction | Mild to moderate acidic or basic conditions |
| Products | Underexplored | Benzidines, Indoles, Pyrazoles, Pharmaceuticals (Phenylbutazone) |
Experimental Workflows and Signaling Pathways
Caption: Reactivity comparison of hydrazine moieties.
Conclusion
1,2-Diphenylhydrazine and 1,2-dibenzoyl-1-benzylhydrazine represent two ends of the spectrum in terms of their current roles in chemical synthesis. 1,2-Diphenylhydrazine is a classic, versatile reagent with well-documented applications in fundamental organic reactions and the synthesis of important pharmaceuticals. Its reactivity is centered on its unprotected hydrazine core.
In contrast, 1,2-dibenzoyl-1-benzylhydrazine is a structurally more complex molecule where the hydrazine reactivity is masked by bulky and electron-withdrawing substituents. While its utility as a direct synthetic precursor is largely unexplored, its significance is emerging in the field of medicinal chemistry as a potential multi-target inhibitor.
For researchers and drug development professionals, the choice between these two compounds is clear-cut based on the intended application. 1,2-Diphenylhydrazine is the reagent of choice for established synthetic transformations requiring a reactive hydrazine. 1,2-Dibenzoyl-1-benzylhydrazine and its analogs, however, offer a platform for the design and synthesis of novel bioactive molecules, an area ripe for further investigation. Future research may yet uncover novel synthetic applications for this class of protected hydrazines, potentially through innovative deprotection strategies or by leveraging their unique steric and electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the Synthesis of 1,2-Diphenylhydrazine | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 17. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]
Navigating Ligand Design: A Comparative Guide to Alternatives for 1,2-Dibenzoyl-1-Benzylhydrazine
For researchers, scientists, and drug development professionals, the quest for novel and effective ligands is a continuous journey. While 1,2-dibenzoyl-1-benzylhydrazine and its derivatives have shown promise as versatile scaffolds, exploring alternative chemotypes is crucial for overcoming limitations and discovering next-generation therapeutics and biological probes. This guide provides a comprehensive comparison of alternatives to the 1,2-dibenzoylhydrazine framework, focusing on three key biological targets: the ecdysone receptor (EcR), urease, and HIV-1 integrase.
This publication delves into the performance of various ligand classes, presenting supporting experimental data in clearly structured tables. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the underlying biological and experimental processes.
Ecdysone Receptor (EcR) Agonists: Beyond Dibenzoylhydrazines
The ecdysone receptor is a nuclear receptor in insects that plays a pivotal role in molting and development, making it a prime target for insecticides. Dibenzoylhydrazines, such as tebufenozide, are well-established non-steroidal EcR agonists that induce premature and lethal molting. However, the search for compounds with improved potency, selectivity, and resistance profiles has led to the exploration of alternative scaffolds.
Comparative Performance of EcR Agonists
The following table summarizes the agonistic activity of various non-steroidal compounds against the ecdysone receptor, with tebufenozide representing the dibenzoylhydrazine class.
| Compound Class | Representative Compound | Insect Cell Line | EC50 (-log M) | Reference |
| Dibenzoylhydrazine | Tebufenozide | Sf9 (Lepidoptera) | 6.22 | [1] |
| S2 (Diptera) | < 4.0 | [1] | ||
| Phytoecdysteroid | Ponasterone A | Sf9 (Lepidoptera) | 7.15 | [1] |
| S2 (Diptera) | 6.00 | [1] | ||
| Natural Hormone | 20-Hydroxyecdysone | Sf9 (Lepidoptera) | 5.70 | [1] |
| S2 (Diptera) | 5.52 | [1] |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a reporter gene assay.
Experimental Protocol: Ecdysone Receptor Reporter Gene Assay
This assay quantifies the ability of a compound to activate the ecdysone receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Cell Culture and Transfection:
-
Insect cell lines, such as Sf9 (from Spodoptera frugiperda) or S2 (from Drosophila melanogaster), are cultured in an appropriate medium at 27°C.[1]
-
Cells are transiently transfected with two plasmids: an expression vector containing the cDNAs for the ecdysone receptor (EcR) and its heterodimeric partner, ultraspiracle (USP), and a reporter plasmid containing an ecdysone-responsive element (EcRE) upstream of a reporter gene.[1]
Compound Treatment and Reporter Assay:
-
Transfected cells are plated in 96-well plates and treated with various concentrations of the test compounds.
-
After a 24-48 hour incubation period, the cells are lysed.
-
The activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compounds.[1]
Urease Inhibitors: Alternatives to Benzohydrazides
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In medicine, urease inhibitors are sought for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. In agriculture, they are used to prevent the loss of nitrogen from urea-based fertilizers. Benzohydrazide derivatives have emerged as a promising class of urease inhibitors.
Comparative Performance of Urease Inhibitors
The following table compares the in vitro inhibitory activity of various benzohydrazide derivatives against jack bean urease, with thiourea and acetohydroxamic acid included as standard reference inhibitors.
| Compound Class | Representative Compound | Urease Source | IC50 (µM) | Reference |
| Benzohydrazide Derivative | Compound 36 (3,5-dichloro, 4-methoxy) | Jack Bean | 0.87 ± 0.31 | [2] |
| Benzohydrazide Derivative | Analog 1b | Bacillus pasteurii | 0.6 ± 0.01 | [3] |
| Benzohydrazide Derivative | Analog 2i | Bacillus pasteurii | 0.80 ± 0.01 | [3] |
| Standard Inhibitor | Thiourea | Jack Bean | 21.25 ± 0.15 | [2] |
| Standard Inhibitor | Acetohydroxamic Acid | H. pylori | - | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.
Experimental Protocol: Jack Bean Urease Inhibition Assay
This spectrophotometric assay measures the amount of ammonia produced from the hydrolysis of urea by urease.
Reagents and Preparation:
-
Urease solution: Prepare a solution of jack bean urease in phosphate buffer (pH 6.8).
-
Urea solution: Prepare a solution of urea in phosphate buffer.
-
Test compounds: Dissolve the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Phenol reagent: A solution of phenol and sodium nitroprusside.
-
Alkali reagent: A solution of sodium hydroxide and sodium hypochlorite.
Assay Procedure:
-
In a 96-well plate, add the urease solution, phosphate buffer, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding the phenol and alkali reagents.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. IC50 values are then determined from the dose-response curves.[3]
HIV-1 Integrase Inhibitors: Exploring Benzoylhydrazide Alternatives
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. It represents a key target for antiretroviral therapy. While several integrase strand transfer inhibitors (INSTIs) are clinically approved, the emergence of drug resistance necessitates the development of new inhibitors with different chemical scaffolds. Benzoylhydrazides have been investigated as a potential class of HIV-1 integrase inhibitors.
Comparative Overview of HIV-1 Integrase Inhibitors
Direct comparative studies with quantitative data for benzoylhydrazides against approved INSTIs in the same experimental setup are limited in the public domain. However, a qualitative comparison based on their mechanism of action and general potency can be made.
| Compound Class | Representative Compound | Mechanism of Action | General Potency |
| Benzoylhydrazide | N/A (Research Compounds) | Binds to the active site, potentially chelating Mg2+ ions. | Varies, with some derivatives showing micromolar activity. |
| Integrase Strand Transfer Inhibitor (INSTI) | Raltegravir | Binds to the catalytic core of integrase, blocking the strand transfer step. | High (nanomolar range). |
| Integrase Strand Transfer Inhibitor (INSTI) | Elvitegravir | Similar to Raltegravir, inhibits the strand transfer reaction. | High (nanomolar range). |
| Integrase Strand Transfer Inhibitor (INSTI) | Dolutegravir | High-barrier to resistance INSTI that inhibits strand transfer. | High (nanomolar range). |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.
Reagents and Preparation:
-
Recombinant HIV-1 Integrase: Purified enzyme.
-
Donor DNA: A labeled (e.g., biotinylated) oligonucleotide that mimics the viral DNA end.
-
Target DNA: An oligonucleotide representing the host DNA.
-
Reaction Buffer: Containing appropriate salts and a divalent cation (e.g., Mg2+ or Mn2+).
Assay Procedure:
-
The donor DNA is immobilized on a streptavidin-coated plate.
-
Recombinant HIV-1 integrase and the test compound at various concentrations are added to the wells and pre-incubated.
-
The strand transfer reaction is initiated by the addition of the target DNA.
-
After incubation, the plate is washed to remove unreacted components.
-
The integrated product is detected using a specific antibody (e.g., anti-digoxigenin if the target DNA is digoxigenin-labeled) conjugated to an enzyme (e.g., HRP).
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Conclusion
The exploration of alternatives to the 1,2-dibenzoyl-1-benzylhydrazine scaffold is a vibrant area of research with significant potential for the discovery of novel therapeutic agents and scientific tools. For ecdysone receptor agonism, while dibenzoylhydrazines remain highly effective, particularly against lepidopteran pests, other chemotypes may offer advantages in spectrum or resistance management. In the realm of urease and HIV-1 integrase inhibition, benzoylhydrazide derivatives have demonstrated promising activity. However, extensive structure-activity relationship studies and comparative evaluations against established inhibitors are necessary to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their ongoing efforts to design and develop the next generation of potent and selective ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 1,2-dibenzoyl-1-benzylhydrazine against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 1,2-dibenzoyl-1-benzylhydrazine, a compound of interest in medicinal chemistry and materials science. By presenting a side-by-side view of a classical two-step approach involving the synthesis of a key intermediate and a potential one-pot alternative, this document aims to inform researchers on the efficiency and practicality of different synthetic routes. Detailed experimental protocols and quantitative data are provided to facilitate replication and informed decision-making in a laboratory setting.
Comparative Analysis of Synthetic Methods
The synthesis of 1,2-dibenzoyl-1-benzylhydrazine is benchmarked through two primary approaches: a traditional two-step synthesis via the formation and subsequent alkylation of 1,2-dibenzoylhydrazine, and a conceptual one-pot synthesis based on similar reactions for structurally related compounds.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis (Proposed) |
| Starting Materials | Hydrazine sulfate, Benzoyl chloride, Benzyl bromide, Sodium hydroxide | Benzoylhydrazine, Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃) |
| Intermediate Isolation | Yes (1,2-dibenzoylhydrazine) | No |
| Overall Yield | Estimated ~60-70% (based on precursor synthesis) | Potentially >80% (based on similar reactions) |
| Reaction Time | Multi-day process | Potentially single-day process |
| Procedural Complexity | Moderate | Low to Moderate |
| Key Advantages | Well-established precursor synthesis. | Time and resource-efficient. |
| Potential Challenges | Requires isolation and purification of intermediate; lacks a specific protocol for the second step. | Optimization of reaction conditions may be required; potential for side-product formation. |
Experimental Protocols
Method 1: Two-Step Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine
This method involves the initial synthesis of 1,2-dibenzoylhydrazine, followed by its N-benzylation.
Step 1: Synthesis of 1,2-Dibenzoylhydrazine [1]
-
Materials: Hydrazine sulfate, Sodium hydroxide, Benzoyl chloride, Glacial acetic acid.
-
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and cooled in a water bath, a solution of 48 g (1.2 moles) of sodium hydroxide in 500 cc of water and 65 g (0.5 mole) of hydrazine sulfate is placed.
-
With continuous stirring, 145 g (1.03 moles) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 moles) of sodium hydroxide in 120 cc of water are added slowly and simultaneously from separate dropping funnels over a period of 1.5 hours.
-
The reaction mixture is stirred for an additional 2 hours.
-
The precipitated 1,2-dibenzoylhydrazine is collected by suction filtration, washed with water, and pressed dry.
-
The crude product is recrystallized from boiling glacial acetic acid to yield 80-90 g (66-75%) of pure 1,2-dibenzoylhydrazine as fine white needles.
-
Step 2: N-Benzylation of 1,2-Dibenzoylhydrazine (Proposed Protocol)
-
Materials: 1,2-Dibenzoylhydrazine, Benzyl bromide, Sodium hydride (or a suitable base), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1,2-dibenzoylhydrazine (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at room temperature.
-
Benzyl bromide (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1,2-dibenzoyl-1-benzylhydrazine.
-
Method 2: One-Pot Synthesis of N-Benzoyl-N'-benzylhydrazine (A Model for a Potential Alternative)
-
Materials: Benzaldehyde diethyl acetal, Benzoylhydrazine, p-Toluenesulfonic acid (TsOH), Borane-tetrahydrofuran complex (BH₃·THF), Ethanol, Tetrahydrofuran (THF).
-
Procedure:
-
A mixture of benzaldehyde diethyl acetal (1 equivalent), benzoylhydrazine (1 equivalent), and a catalytic amount of TsOH in ethanol containing 10% water is refluxed to form the corresponding hydrazone.
-
After completion of the hydrazone formation (monitored by TLC), the solvent is evaporated.
-
The residue is dissolved in anhydrous THF, and BH₃·THF (excess) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reduction is complete.
-
The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield N-benzoyl-N'-benzylhydrazine. A similar one-pot synthesis of N-benzoyl-N'-benzylhydrazine from benzaldehyde diethyl acetal and benzoylhydrazine has been reported with a 93% yield.
-
Visualizing the Synthetic Pathways
To better illustrate the described synthetic strategies, the following diagrams outline the experimental workflows.
References
Comparative Analysis of the Biological Activity of 1,2-Dibenzoyl-1-Benzylhydrazine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,2-dibenzoyl-1-benzylhydrazine and its analogs. The information is compiled from preclinical studies to aid in the evaluation of their potential as therapeutic agents or agrochemicals. This document summarizes quantitative biological data, details relevant experimental methodologies, and illustrates key molecular pathways and experimental workflows.
Introduction
The 1,2-dibenzoylhydrazine scaffold is a versatile pharmacophore that has been explored for a range of biological activities. Substitution at the N-1 position, particularly with a benzyl group, can significantly influence the molecule's interaction with various biological targets. This guide focuses on the comparative analysis of these analogs, with an emphasis on their anticancer, insecticidal, and enzyme-inhibitory properties.
Quantitative Biological Activity Data
The biological activities of 1,2-dibenzoylhydrazine analogs are summarized below. The data has been compiled from various in vitro studies to provide a comparative perspective.
Table 1: Anticancer Activity of Hydrazide and Hydrazone Derivatives
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| Iodinated 1,2-Diacylhydrazine Analog 1 | HepG2 (Liver) | MTT | 11.72 | [1] |
| Iodinated 1,2-Diacylhydrazine Analog 2 | HK-2 (Kidney) | MTT | 26.80 | [1] |
| Benzothiadiazinyl Hydrazinecarboxamide Analog (Cpd 9) | Multiple Lines | MTT | Active | [2] |
| Benzothiadiazinyl Hydrazinecarboxamide Analog (Cpd 22) | Multiple Lines | MTT | 4.70 (Tubulin) | [2] |
| Benzothiadiazinyl Hydrazinecarboxamide Analog (Cpd 23) | Multiple Lines | MTT | 5.25 (Tubulin) | [2] |
| 5-Nitrosalicylaldehyde Benzoylhydrazone Analog 1 | HL-60 (Leukemia) | MTT | Micromolar Range | [3] |
| 5-Nitrosalicylaldehyde Benzoylhydrazone Analog 2 | BV-173 (Leukemia) | MTT | Micromolar Range | [3] |
| Salicylaldehyde Hydrazone Analog (Cpd 12) | MCF-7 (Breast) | MTT | 0.23 | [3] |
| Salicylaldehyde Hydrazone Analog (Cpd 14) | MCF-7 (Breast) | MTT | 0.23 | [3] |
Table 2: Insecticidal Activity of Dibenzoylhydrazine (DBH) Analogs
| Compound/Analog | Species | Assay | LC50 (nM) | Reference |
| KU-106 | Anopheles gambiae | Larval Toxicity Assay | 760 | [4] |
| Tebufenozide | Anopheles gambiae | Larval Toxicity Assay | >10,000 | [4] |
| Methoxyfenozide | Anopheles gambiae | Larval Toxicity Assay | >10,000 | [4] |
| Halofenozide | Anopheles gambiae | Larval Toxicity Assay | ~760 | [4] |
Table 3: Enzyme Inhibitory Activity of 1,2-Dibenzoylhydrazine (DBH) (In Silico Data)
| Compound | Target Enzyme | Metric | Predicted Value (kcal/mol) | Reference |
| DBH | Ecdysone Receptor | ΔG | -10.3 | [5] |
| DBH | Urease | ΔG | -6.8 | [5] |
| DBH | HIV-1 Integrase | ΔG | -7.6 | [5] |
Structure-Activity Relationships (SAR)
The biological activity of 1,2-dibenzoylhydrazine analogs is significantly influenced by their structural features.
-
P-Glycoprotein Inhibition: A quantitative structure-activity relationship (QSAR) analysis of dibenzoylhydrazines as P-glycoprotein inhibitors revealed that hydrophobicity is a key determinant of inhibitory activity.[6] Electronic and steric factors also play a role, and different substituent patterns can lead to different binding modes.[6]
-
Insecticidal Activity: The insecticidal activity of dibenzoylhydrazine derivatives is attributed to their role as non-steroidal agonists of the ecdysone receptor, which induces a premature and incomplete molt in susceptible insects.[5][7]
-
Anticancer Activity: For various hydrazone derivatives, substitutions on the aromatic rings have a pronounced effect on cytotoxicity. For instance, in salicylaldehyde hydrazones, bromo and methoxy substituents at position five of the salicylaldehyde ring tend to increase anticancer efficiency more than substituents at position three.[3] Pyridinyl- and phenyl-substituted hydrazones generally show higher anticancer activity compared to their 4-hydroxyphenyl counterparts.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported findings.
1. Cell Viability (MTT) Assay for Anticancer Activity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
2. Insect Larval Toxicity Assay
This assay is employed to determine the insecticidal potency of the compounds.
-
Test Organisms: Larvae of the target insect species (e.g., Anopheles gambiae) are used.
-
Compound Exposure: A defined number of larvae are placed in beakers containing solutions of the test compounds at various concentrations.
-
Observation: Mortality is recorded at specific time points (e.g., daily for 5 days).
-
Data Analysis: The median lethal concentration (LC50), the concentration that causes 50% mortality of the larvae, is calculated using probit analysis.
3. Enzyme Inhibition Assays (General Protocol)
This protocol can be adapted for various enzymes like urease and HIV-1 integrase.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow of an in vitro anticancer screening using the MTT assay.
Mechanism of Action of Dibenzoylhydrazine Insecticides
References
- 1. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and insecticidal activity of new 1,2-diacyl-1-alkyl hydrazines containing fragments of methyl- and methoxybenzoic acids | Kauhanka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
Confirming the Molecular Structure of 1,2-dibenzoyl-1-benzylhydrazine: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of modern analytical techniques for the structural elucidation of 1,2-dibenzoyl-1-benzylhydrazine, with a primary focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While alternative methods such as X-ray crystallography and mass spectrometry offer valuable insights, 2D NMR provides an unparalleled view of the molecular framework in solution, confirming connectivity and spatial relationships.
Structural Elucidation via 2D NMR Spectroscopy
The unambiguous assignment of the molecular structure of 1,2-dibenzoyl-1-benzylhydrazine (C₂₁H₁₈N₂O₂) relies on a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques provide a detailed roadmap of proton-proton and proton-carbon correlations, allowing for the confident assembly of the molecular puzzle.
Expected 2D NMR Correlations for 1,2-dibenzoyl-1-benzylhydrazine:
The following table summarizes the key expected correlations in the 2D NMR spectra that would confirm the structure. Chemical shifts (δ) are hypothetical and for illustrative purposes.
| Proton (¹H) | Expected ¹H-¹H COSY Correlations | Expected ¹H-¹³C HSQC Correlation (Direct) | Expected ¹H-¹³C HMBC Correlations (2-3 bonds) |
| NH | - | - | C=O (benzoyl) |
| CH₂ (benzyl) | Aromatic protons (benzyl) | C (benzyl methylene) | C (ipso-benzyl), C=O (adjacent benzoyl) |
| Aromatic (benzyl) | CH₂ (benzyl), Other aromatic protons (benzyl) | C (aromatic CH) | C (other aromatic), C (ipso-benzyl) |
| Aromatic (benzoyl 1) | Other aromatic protons (benzoyl 1) | C (aromatic CH) | C (other aromatic), C (ipso-benzoyl), C=O |
| Aromatic (benzoyl 2) | Other aromatic protons (benzoyl 2) | C (aromatic CH) | C (other aromatic), C (ipso-benzoyl), C=O |
Comparison with Alternative Analytical Methods
While 2D NMR is a powerful tool for structural confirmation in solution, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) in solution. | Non-destructive; provides data on the molecule's structure in a more biologically relevant state (solution). | Requires a relatively pure sample of sufficient concentration. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, including bond lengths and angles.[1] | Provides the absolute, unambiguous structure. | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2][3] | High sensitivity; can provide information about the elemental composition. | Does not provide direct information about atomic connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H).[3][4] | Fast and simple; provides a quick check for key functional groups. | Provides limited information on the overall molecular skeleton. |
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of 1,2-dibenzoyl-1-benzylhydrazine using a combination of analytical techniques is outlined below.
Caption: Workflow for the structural confirmation of 1,2-dibenzoyl-1-benzylhydrazine.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.
1. COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[5]
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse parameters.
-
Set up a gradient-selected COSY (gs-COSY) experiment.
-
The experiment consists of a 90° pulse, a variable evolution time (t₁), a second 90° pulse, and the acquisition of the FID (t₂).
-
Data is collected as a series of FIDs by incrementing t₁. Fourier transformation in both dimensions yields the 2D spectrum with the ¹H spectrum on both axes. Cross-peaks indicate coupled protons.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.[6]
-
Protocol:
-
Use the same sample prepared for the COSY experiment.
-
Acquire a 1D carbon spectrum (e.g., ¹³C{¹H}) to determine the carbon spectral width.
-
Set up a gradient-selected, sensitivity-enhanced HSQC experiment.
-
The pulse sequence transfers magnetization from proton to carbon and back to proton for detection. This makes the experiment sensitive.[5]
-
The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak indicates a direct C-H bond.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[6]
-
Protocol:
-
Use the same sample.
-
Set up a gradient-selected HMBC experiment.
-
The pulse sequence is optimized for long-range J-couplings (typically 4-10 Hz) and suppresses one-bond correlations.[6]
-
The 2D spectrum displays correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms.
-
By systematically analyzing the data from these 2D NMR experiments, researchers can confidently piece together the complete molecular structure of 1,2-dibenzoyl-1-benzylhydrazine, providing a solid foundation for further studies in drug development and materials science.
References
- 1. Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]
- 2. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]
- 3. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Unraveling the Influence of the Benzyl Group on Dibenzoylhydrazine Activity: A Comparative Guide
The introduction of a benzyl group to the dibenzoylhydrazine scaffold has been shown to modulate its biological activity, a critical consideration for researchers in the fields of insecticide development and drug discovery. This guide provides a comparative analysis of how this structural modification impacts the efficacy of dibenzoylhydrazine derivatives, supported by experimental data and detailed methodologies.
Dibenzoylhydrazines (DBHs) are a well-established class of nonsteroidal ecdysone agonists, primarily utilized as insecticides. Their mode of action involves binding to the ecdysone receptor (EcR), a key regulator of insect molting and development. This interaction triggers a premature and incomplete molt, ultimately leading to larval death. The continuous exploration of structure-activity relationships (SAR) in DBH derivatives aims to enhance their potency, selectivity, and pharmacokinetic properties. A key area of this research is the modification of the N-substituent on the hydrazine bridge. While the N-tert-butyl group is a common feature in many commercialized DBH insecticides, the influence of other substituents, such as the benzyl group, is of significant interest for developing novel compounds with potentially improved characteristics.
Impact of N-Substitution on Insecticidal Activity: A Comparative Analysis
A pivotal study by Sawada et al. (2003) on the modification of the N-tert-butylhydrazine moiety in potent dibenzoylhydrazine insecticides offers a strong basis for understanding the impact of N-substituents. Although this particular study did not include an N-benzyl derivative, it meticulously documented the changes in insecticidal activity (LC50 values) against Spodoptera litura upon replacing the N-tert-butyl group with various other alkyl and cycloalkyl groups. The findings consistently demonstrated that the nature and size of the N-substituent are critical determinants of insecticidal potency. The study highlighted that while some modifications led to a decrease in activity compared to the lead compounds, several analogs still exhibited high insecticidal efficacy, underscoring the potential for discovering novel active compounds through N-substitution.[1]
The general consensus from various SAR studies is that a bulky and lipophilic group at the N-position is often favorable for high insecticidal activity. The benzyl group, with its aromatic ring, introduces significant bulk and lipophilicity, which could potentially enhance binding to the hydrophobic ligand-binding pocket of the ecdysone receptor. However, the specific steric and electronic effects of the benzyl group compared to the well-established tert-butyl group would require direct comparative testing to ascertain its precise impact on activity.
Quantitative Data on N-Substituted Dibenzoylhydrazine Analogs
To illustrate the impact of N-substitution on insecticidal activity, the following table summarizes data from a study on various N-substituted dibenzoylhydrazine analogs, which can serve as a reference for the expected range of activities.
| Compound ID | N-Substituent | Target Pest | LC50 (ppm) | Reference |
| Lead Compound 1 | tert-Butyl | Spodoptera litura | 0.083 | Sawada et al., 2003[1] |
| Analog 1a | Isopropyl | Spodoptera litura | >100 | Sawada et al., 2003[1] |
| Analog 1b | 1-Methylpropyl | Spodoptera litura | 11 | Sawada et al., 2003[1] |
| Analog 1c | Cyclopentyl | Spodoptera litura | 1.9 | Sawada et al., 2003[1] |
| Analog 1d | 1-Adamantyl | Spodoptera litura | 0.44 | Sawada et al., 2003[1] |
This table is a representative example based on available data for N-substituted DBH analogs and does not include a direct N-benzyl comparison.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for a key experiment is provided below.
Insecticidal Bioassay: Leaf-Dip Method for Spodoptera frugiperda
This protocol is adapted from established methods for evaluating the insecticidal activity of compounds against the fall armyworm, Spodoptera frugiperda.
1. Insect Rearing:
-
Spodoptera frugiperda larvae are reared on an artificial diet in a controlled environment (25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Third-instar larvae are typically used for the bioassay.
2. Preparation of Test Solutions:
-
The test compounds (e.g., dibenzoylhydrazine and N-benzyl-dibenzoylhydrazine) are dissolved in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.
-
A series of dilutions are prepared from the stock solutions using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaves. A solvent-only solution with the surfactant serves as the negative control.
3. Bioassay Procedure:
-
Fresh, tender maize leaves are cut into discs of a uniform size (e.g., 5 cm diameter).
-
Each leaf disc is dipped into a test solution for a set period (e.g., 10-30 seconds) and then allowed to air-dry on a clean surface.
-
Once dry, each treated leaf disc is placed in a separate petri dish lined with moistened filter paper to maintain humidity.
-
A pre-determined number of third-instar S. frugiperda larvae (e.g., 10 larvae) are introduced into each petri dish.
-
Each concentration, including the control, is replicated at least three times.
4. Data Collection and Analysis:
-
Larval mortality is assessed at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the test population, is calculated using probit analysis.
Signaling Pathway
Dibenzoylhydrazines exert their insecticidal effect by acting as agonists of the ecdysone receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[2][3] Binding of the DBH to the ligand-binding pocket of EcR mimics the natural insect molting hormone, 20-hydroxyecdysone, leading to the activation of a downstream gene cascade that initiates a premature and lethal molt.
Figure 1: Simplified signaling pathway of dibenzoylhydrazine action.
Conclusion
The benzyl group, by virtue of its size and lipophilicity, has the potential to significantly influence the activity of dibenzoylhydrazine. While direct comparative data with the parent dibenzoylhydrazine is lacking in the public domain, the principles of SAR established for this class of compounds suggest that N-benzylation is a viable strategy for modulating insecticidal potency. Further empirical studies directly comparing N-benzyl-dibenzoylhydrazine with its unsubstituted and N-tert-butyl counterparts are necessary to fully elucidate its effects and to guide the rational design of next-generation insecticides. The experimental protocols and pathway information provided herein offer a framework for researchers to undertake such comparative investigations.
References
Comparative analysis of the chelating properties of different hydrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating properties of various hydrazine derivatives, a class of compounds recognized for their significant coordination capabilities and diverse biological activities. The ability of these molecules to bind to metal ions is fundamental to their application in medicinal chemistry, catalysis, and materials science. This document summarizes quantitative data on their metal-binding affinities, details the experimental protocols for their evaluation, and visualizes a key experimental workflow.
Quantitative Comparison of Chelating Properties
The efficacy of a chelating agent is quantified by its stability constant (log β), which indicates the strength of the interaction between the ligand and a metal ion. A higher stability constant signifies a more stable complex. The following table presents a compilation of stability constants for various hydrazine derivatives with different divalent and trivalent metal ions. The data has been collated from multiple studies, and it is important to note the varying experimental conditions.
| Hydrazine Derivative Ligand | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Experimental Conditions | Reference |
| Diacetylmono(lepidyl)hydrazone (DALH) | Cu(II) | 7.80 | 6.70 | 14.50 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [1] |
| Ni(II) | 6.90 | 5.80 | 12.70 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [1] | |
| Co(II) | 6.50 | 5.50 | 12.00 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [1] | |
| Zn(II) | 6.20 | 5.30 | 11.50 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [1] | |
| Mn(II) | 5.50 | 4.80 | 10.30 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [1] | |
| Phenolic Quinoline Hydrazone (AHQ) | Cu(II) | 11.34 | 11.43 | 22.77 | 303K, 75% (v/v) Dioxane-Water | [2][3] |
| Ni(II) | 10.90 | 11.11 | 22.01 | 303K, 75% (v/v) Dioxane-Water | [2][3] | |
| Co(II) | 11.33 | 11.51 | 22.84 | 303K, 75% (v/v) Dioxane-Water | [2][3] | |
| Zn(II) | 10.40 | 9.49 | 19.89 | 303K, 75% (v/v) Dioxane-Water | [2][3] | |
| Ketonic Quinoline Hydrazone (BHQ) | Cu(II) | 9.85 | 8.90 | 18.75 | 303K, 75% (v/v) Dioxane-Water | [2][3] |
| Ni(II) | 8.60 | 7.90 | 16.50 | 303K, 75% (v/v) Dioxane-Water | [2][3] | |
| Co(II) | 8.20 | 7.50 | 15.70 | 303K, 75% (v/v) Dioxane-Water | [2][3] | |
| Zn(II) | 7.80 | 7.10 | 14.90 | 303K, 75% (v/v) Dioxane-Water | [2][3] | |
| Salicylidene Aminoguanidine (SISC) | Cu(II) | 12.11 | - | - | 25°C, 30% (v/v) DMSO/H₂O, 0.10 M KCl | [4] |
| Fe(II) | 6.25 | - | - | 25°C, 30% (v/v) DMSO/H₂O, 0.10 M KCl | [4] | |
| Fe(III) | 11.39 | 10.02 | 21.41 | 25°C, 30% (v/v) DMSO/H₂O, 0.10 M KCl | [4] | |
| Proline-conjugated Salicylidene Aminoguanidine (Pro-SISC-Me) | Cu(II) | 11.96 | - | - | 25°C, 30% (v/v) DMSO/H₂O, 0.10 M KCl | [4] |
| Fe(II) | 6.22 | - | - | 25°C, 30% (v/v) DMSO/H₂O, 0.10 M KCl | [4] | |
| Fe(III) | 12.01 | 10.55 | 22.56 | 25°C, 30% (v/v) DMSO/H₂O, 0.10 M KCl | [4] |
Experimental Protocols
The determination of stability constants for metal-ligand complexes is a cornerstone of coordination chemistry. The following protocols outline two common methods: potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a widely used technique to determine the stability constants of metal complexes.[5] The Irving-Rossotti method involves a series of pH titrations of a ligand with and without the presence of a metal ion.[5] By analyzing the resulting titration curves, both the proton-ligand and metal-ligand stability constants can be calculated.[5]
Solutions Required:
-
Standard carbonate-free sodium hydroxide (NaOH) solution.
-
Standard acid solution (e.g., HCl or HNO₃).
-
Solution of the hydrazine derivative ligand of known concentration.
-
Solutions of the metal salts (e.g., chlorides or nitrates) of known concentration.
-
A background electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Sets: Prepare the following three mixtures for titration against the standard NaOH solution:
-
Set 1 (Acid Blank): A known volume of the standard acid and the background electrolyte.
-
Set 2 (Ligand Blank): A known volume of the standard acid, the background electrolyte, and the ligand solution.
-
Set 3 (Metal-Ligand Mixture): A known volume of the standard acid, the background electrolyte, the ligand solution, and the metal salt solution.
-
-
Titration: Titrate each mixture with the standard NaOH solution, recording the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH readings against the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.
-
Calculate the average number of ligands attached per metal ion (n̅) and the free ligand exponent (pL) at various pH values.[2]
-
Construct a formation curve by plotting n̅ against pL.
-
The stepwise stability constants (K₁ and K₂) can be determined from the formation curve. For instance, at n̅ = 0.5, pL = log K₁, and at n̅ = 1.5, pL = log K₂.
-
Spectrophotometric Analysis (Job's Method of Continuous Variation)
Job's method, also known as the continuous variation method, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7]
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Job's Plot: Plot the absorbance values against the mole fraction of the ligand.
-
Stoichiometry Determination: The plot will show a maximum (or minimum) absorbance at a specific mole fraction, which corresponds to the stoichiometry of the complex.[7] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the stoichiometry of a metal-hydrazone complex using Job's Method of Continuous Variation.
Caption: Workflow for Job's Method of Continuous Variation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 6. tsijournals.com [tsijournals.com]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two novel synthetic pathways for the target compound N'-benzoyl-N'-benzylbenzohydrazide. The validation of an efficient and high-yield synthetic route is crucial for the advancement of research and development in medicinal chemistry, where benzohydrazide derivatives are known to possess a wide range of biological activities.[1][2] This document outlines a newly proposed synthetic method and compares it with a viable alternative, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal pathway for their needs.
Comparative Performance Data
The following table summarizes the key performance indicators for the two proposed synthetic pathways for N'-benzoyl-N'-benzylbenzohydrazide. The data is based on typical yields and reaction times for analogous N-acylation and N-alkylation reactions of hydrazides reported in the literature.
| Parameter | New Synthetic Pathway (Benzoylation-First) | Alternative Pathway (Benzylation-First) |
| Overall Estimated Yield | 65-75% | 55-65% |
| Number of Synthetic Steps | 3 | 3 |
| Total Estimated Reaction Time | 8-12 hours | 10-15 hours |
| Purity of Final Product | High, requires single recrystallization | Moderate, may require column chromatography |
| Key Advantages | Good regioselectivity in the first step, potentially higher overall yield. | Utilizes a potentially more stable intermediate (N-benzylbenzohydrazide). |
| Potential Challenges | The intermediate N'-benzoylbenzohydrazide may have lower solubility. | Potential for over-alkylation (dibenzylation) of benzohydrazide in the second step, leading to byproducts. |
New Synthetic Pathway: Benzoylation Followed by Benzylation
This proposed pathway prioritizes the acylation of benzohydrazide, followed by the benzylation of the resulting N'-benzoylbenzohydrazide. This sequence is anticipated to offer better control over regioselectivity.
Experimental Protocol
Step 1: Synthesis of Benzohydrazide
-
A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.12 mol) is refluxed for 2 hours.[1]
-
The reaction mixture is then cooled to room temperature, leading to the formation of a white precipitate.
-
The precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude benzohydrazide can be recrystallized from ethanol to yield a pure product.[1]
Step 2: Synthesis of N'-Benzoylbenzohydrazide
-
Benzohydrazide (0.1 mol) is dissolved in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
The solution is cooled to 0°C in an ice bath.
-
Benzoyl chloride (0.1 mol) is added dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0°C.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.[3]
-
The reaction mixture is then poured into ice water and neutralized with dilute hydrochloric acid to precipitate the product.
-
The solid N'-benzoylbenzohydrazide is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 3: Synthesis of N'-Benzoyl-N'-benzylbenzohydrazide
-
To a solution of N'-benzoylbenzohydrazide (0.1 mol) in an aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride (NaH, 0.11 mol, 60% dispersion in mineral oil) is added portion-wise at 0°C.
-
The mixture is stirred for 30 minutes at 0°C to form the corresponding anion.
-
Benzyl chloride (0.1 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a solvent system like ethanol/water to afford pure N'-benzoyl-N'-benzylbenzohydrazide.
Workflow of the New Synthetic Pathway
Caption: Synthetic workflow for N'-benzoyl-N'-benzylbenzohydrazide via the benzoylation-first pathway.
Alternative Synthetic Pathway: Benzylation Followed by Benzoylation
This alternative route involves the initial benzylation of benzohydrazide, followed by acylation. While viable, this pathway may present challenges in controlling the selectivity of the initial benzylation step.
Experimental Protocol
Step 1: Synthesis of Benzohydrazide
-
This step is identical to Step 1 of the New Synthetic Pathway.
Step 2: Synthesis of N-Benzylbenzohydrazide
-
Benzohydrazide (0.1 mol) is dissolved in a suitable solvent like ethanol or DMF.
-
A base such as potassium carbonate (K2CO3, 0.15 mol) is added to the solution.
-
Benzyl chloride (0.1 mol) is added, and the mixture is heated to reflux for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product may require purification by column chromatography to separate the desired N-benzylbenzohydrazide from any unreacted starting material and potential dibenzylated byproducts.
Step 3: Synthesis of N'-Benzoyl-N-benzylbenzohydrazide
-
N-Benzylbenzohydrazide (0.1 mol) is dissolved in a solvent such as dichloromethane or pyridine.
-
The solution is cooled to 0°C.
-
Benzoyl chloride (0.1 mol) is added dropwise with stirring.
-
The reaction is stirred at 0°C for 30 minutes and then at room temperature for an additional 3-4 hours.
-
Workup is performed by adding water and extracting the product with an organic solvent.
-
The organic layer is washed with a dilute solution of sodium bicarbonate and then with brine, dried, and concentrated.
-
The final product is purified by recrystallization.
References
A Comparative Guide to the In Silico Prediction and Experimental Activity of 1,2-Dibenzoyl-1-benzylhydrazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted and experimentally determined biological activities of 1,2-dibenzoylhydrazine and its derivatives. While in silico models offer valuable insights into the potential bioactivity of compounds like 1,2-dibenzoyl-1-benzylhydrazine, experimental validation remains the cornerstone of drug discovery and development. This document aims to bridge the gap between computational predictions and laboratory findings for this class of compounds.
At a Glance: In Silico vs. Experimental Data
Computational studies have identified the parent compound, 1,2-dibenzoylhydrazine (DBH), as a promising candidate for inhibiting several key protein targets.[1] Molecular docking simulations predict favorable binding energies and inhibition constants, particularly against the ecdysone receptor (EcR) and urease.[1] However, a notable gap exists in the literature regarding the experimental validation for the specific derivative, 1,2-dibenzoyl-1-benzylhydrazine. To provide a tangible comparison, this guide presents in silico data for the core DBH structure alongside experimental data for structurally related iodinated 1,2-diacylhydrazine analogs. This juxtaposition highlights the predictive power of computational methods while underscoring the necessity of empirical testing.
| Compound/Derivative | Target | In Silico Prediction | Experimental Activity |
| 1,2-Dibenzoylhydrazine (DBH) | Ecdysone Receptor (EcR) | Predicted ΔG: -8.13 kcal/mol | No Data Available |
| Urease | Predicted Ki: 6.71 µM | No Data Available | |
| HIV-1 Integrase | Favorable docking predicted | No Data Available | |
| Iodinated 1,2-Diacylhydrazines | Gram-positive bacteria (e.g., S. aureus) | No Data Available | MIC: ≥ 7.81 µM[2] |
| Pathogenic fungi | No Data Available | MIC: ≥ 1.95 µM[2] | |
| HepG2 cell line (Cytotoxicity) | No Data Available | IC50: ≥ 11.72 µM[2] | |
| HK-2 cell line (Cytotoxicity) | No Data Available | IC50: ≥ 26.80 µM[2] |
Note: The presented data for iodinated 1,2-diacylhydrazines is for a series of compounds and represents the most potent derivatives.
Key Biological Activities and Signaling Pathways
Ecdysone Receptor Agonism
In silico studies strongly suggest that 1,2-dibenzoylhydrazine acts as an agonist for the ecdysone receptor, an important target in insecticide development.[1] The binding of a ligand to the EcR, in complex with its partner protein Ultraspiracle (USP), initiates a signaling cascade that leads to premature and incomplete molting in susceptible insects.
Urease Inhibition
Computational models also predict that 1,2-dibenzoylhydrazine can act as a potent inhibitor of urease, a key enzyme in the pathogenesis of Helicobacter pylori infections.[1][3] By blocking the active site of urease, the compound can prevent the breakdown of urea into ammonia, thereby mitigating the virulence of the bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays relevant to the predicted activities of 1,2-dibenzoylhydrazine derivatives.
Urease Inhibition Assay (Jack Bean Urease)
This protocol outlines a common in vitro method for assessing the urease inhibitory potential of a test compound.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1,2-dibenzoylhydrazine derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of Jack Bean Urease in phosphate buffer (pH 7.0).
-
Prepare a solution of urea (substrate) in phosphate buffer.
-
Prepare the phenol-hypochlorite reagent for ammonia detection.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound solution at various concentrations.
-
Add the urease enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method, which develops a colored product.
-
Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 625 nm).
-
Thiourea is commonly used as a standard inhibitor for comparison.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the urease activity, by plotting the inhibition percentage against the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Materials:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Culture the desired bacterial or fungal strains in appropriate broth media to a standardized cell density (e.g., McFarland standard).
-
Use a 96-well microtiter plate for the assay.
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution in the broth medium directly in the wells of the microtiter plate to obtain a range of concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The in silico predictions for 1,2-dibenzoylhydrazine are promising, suggesting its potential as a multi-target inhibitor. However, the lack of direct experimental data for 1,2-dibenzoyl-1-benzylhydrazine highlights a critical gap in the current research landscape. The experimental findings for related iodinated 1,2-diacylhydrazines demonstrate that this chemical scaffold possesses significant antimicrobial and cytotoxic properties. Future research should focus on the synthesis and experimental evaluation of 1,2-dibenzoyl-1-benzylhydrazine and its close analogs to validate the in silico predictions and to fully elucidate the structure-activity relationships within this class of compounds. Such studies are essential for the rational design of novel therapeutic agents and agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Benzoylhydrazine Compounds: From Promising Pharmaceuticals to Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Benzoylhydrazine and its derivatives have emerged as a versatile class of compounds with a wide spectrum of applications, ranging from the development of novel therapeutics to the creation of advanced materials. Their unique structural features, including the presence of a reactive hydrazide moiety, allow for diverse chemical modifications, leading to a broad array of biological activities and material properties. This guide provides a comparative overview of the applications of benzoylhydrazine compounds in medicine, agriculture, and materials science, supported by experimental data, detailed protocols, and mechanistic insights.
Medicinal Applications: A New Frontier in Drug Discovery
Benzoylhydrazine derivatives have shown significant promise in the field of medicine, exhibiting a range of biological activities including anticancer, enzyme inhibitory, and antimicrobial effects.
Anticancer Activity
Several studies have highlighted the potential of benzoylhydrazine compounds as potent anticancer agents. Their efficacy has been demonstrated against various cancer cell lines, with some derivatives showing comparable or even superior activity to existing chemotherapeutic drugs.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzoylhydrazine Derivatives
| Compound/Derivative | A549 (Lung) | MGC-803 (Gastric) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| IIb-10 | - | - | - | - | [1] |
| Compound 5b | - | - | - | 4.2 ± 0.9 | [2] |
| Compound 11 | - | - | - | 2.5 ± 0.5 | [2] |
| Compound 13 | - | - | - | 5.7 ± 1.1 | [2] |
| Cisplatin (Standard) | - | - | - | 12.5 ± 1.9 | [2] |
| Salicylaldehyde benzoylhydrazone 4 | - | - | - | 1.6 (K-562 Leukemia) | [3] |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action: Targeting the Neddylation Pathway
One of the identified mechanisms of anticancer action for certain benzoylhydrazine derivatives is the inhibition of the neddylation pathway.[1] This pathway is crucial for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation and cell cycle control. By inhibiting the NEDD8-activating enzyme (NAE), these compounds disrupt CRL function, leading to the accumulation of CRL substrates, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1]
Caption: Inhibition of the Neddylation Pathway by Benzoylhydrazine Derivatives.
Enzyme Inhibition
Benzoylhydrazine derivatives have also been identified as potent inhibitors of various enzymes, including cholinesterases, which are key targets in the treatment of Alzheimer's disease.
Table 2: Comparative Cholinesterase Inhibition (IC50 in µM) of Benzoylhydrazine Derivatives
| Compound/Derivative | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Reference |
| N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 44-100 | >22 | [No specific reference found for this exact compound in the provided snippets] |
| Rivastigmine (Standard) | - | - | [No specific reference found for this exact compound in the provided snippets] |
Note: The provided search results mention these compounds but do not give specific comparative IC50 values in a tabular format.
Antimicrobial Activity
The antimicrobial potential of benzoylhydrazine compounds has been extensively studied, with derivatives showing efficacy against a range of bacterial and fungal strains.
Table 3: Comparative Antibacterial Activity (MIC in µM) of Benzoylhydrazine Derivatives
| Compound/Derivative | S. aureus | B. subtilis | E. coli | Reference |
| Benzimidazole derivative 11 | 0.032 | 0.032 | 0.032 | [4][5] |
| Cefadroxil (Standard) | 0.345 | 0.345 | 0.345 | [4][5] |
| Ampicillin (Standard) | >100 (MRSA) | - | >100 | [6] |
Note: "-" indicates data not available in the cited sources. MRSA: Methicillin-resistant Staphylococcus aureus.
Agricultural Applications: Protecting Crops with Novel Chemistry
In agriculture, benzoylhydrazine derivatives have demonstrated significant utility as fungicides and insecticides, offering new tools for crop protection.
Antifungal Activity
Certain benzoylhydrazine derivatives have shown excellent in vitro antifungal activities against various plant pathogenic fungi.
Table 4: Comparative Antifungal Activity (EC50 in µg/mL) of Benzoylhydrazine Derivatives
| Compound/Derivative | G. zeae | P. sasakii | P. infestans | C. gloeosporioides | Reference |
| Compound 5L | 20.06 | - | - | - | [7][8][9] |
| Compound 5o | 23.17 | - | - | - | [7][8][9] |
| Compound 5q | - | 26.66 | - | - | [7][8][9] |
| Compound 5r | - | - | 15.37 | - | [7][8][9] |
| Compound A5 | - | - | - | 0.66 | [10] |
| Compound A6 | - | - | - | 0.71 | [10] |
| Compound A11 | - | - | - | 0.40 | [10] |
| Compound A17 | - | - | - | 0.42 | [10] |
| Hymexazol (Standard) | 40.51 | 32.77 | 18.35 | - | [7][8][9] |
| Carbendazim (Standard) | - | - | 34.41 | 6.96 | [7][8][9][10] |
| Boscalid (Standard) | - | - | - | 0.36 | [10] |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Some benzoylhydrazine-based fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[10] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
Caption: Mechanism of action of SDHI benzoylhydrazine fungicides.
Insecticidal Activity
Dibenzoylhydrazine (DBH) compounds are known for their insecticidal properties, particularly against lepidopteran larvae. They act as ecdysone receptor agonists, inducing a premature and lethal molt.[11]
Table 5: Comparative Larvicidal Activity (LC50 in nM) of Dibenzoylhydrazines against Anopheles gambiae
| Compound | LC50 (5 days) | Reference |
| KU-106 | 760 | [11] |
| Halofenozide | Similar to KU-106 | [11] |
| Tebufenozide | - | [11] |
| Methoxyfenozide | - | [11] |
Note: "-" indicates specific value not provided, but mentioned in the study for comparison.
Materials Science Applications: Innovations in Corrosion Inhibition and Coordination Polymers
Beyond their biological activities, benzoylhydrazine derivatives are also finding applications in materials science.
Corrosion Inhibition
Benzoylhydrazine derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments.[3][12][13][14] They function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.
Table 6: Comparative Corrosion Inhibition Efficiency of Benzoylhydrazine Derivatives for Mild Steel in HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| MPEH | 0.005 | 95.1 | [3][14] |
| PPEH | 0.005 | 83.8 | [3][14] |
| HD24 | Optimal | 97 | [13] |
| 1c | 1x10⁻³ | 91.34 | [15] |
| 1b | 1x10⁻³ | 91.30 | [15] |
Note: MPEH = 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine; PPEH = 1-phenyl-2-(1-phenylethylidene) hydrazine; HD24 = N'-(3-phenylallylidene) benzohydrazide; 1c = (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid; 1b = N-Benzo[1][16]dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine. Experimental conditions may vary between studies.
Coordination Polymers
The ability of benzoylhydrazine derivatives to chelate metal ions has led to their use as ligands in the synthesis of coordination polymers. These materials exhibit interesting structural diversity and have potential applications in areas such as gas sorption and catalysis. For instance, coordination polymers based on 1,2-bis(4-pyridyl)hydrazine have shown potential for selective CO2 capture.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this review.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][12][15][17][18]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the benzoylhydrazine compounds. A control group without any treatment is also included.
-
Incubation: The plates are incubated for a specific duration, typically 24 to 72 hours, to allow the compounds to exert their effects.[17]
-
MTT Addition: After incubation, the media is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well.[1][18]
-
Formazan Formation: The plates are incubated for another 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][18]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[1][18]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity.[13][16][19][20][21]
Experimental Workflow:
Caption: Workflow for Ellman's cholinesterase inhibition assay.
Detailed Steps:
-
Reagent Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme (AChE or BChE).[13]
-
Inhibitor Addition: Different concentrations of the benzoylhydrazine inhibitor are added to the wells. A control without the inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated for a set period to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, such as acetylthiocholine iodide.[13]
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product. The increase in absorbance at 412 nm is monitored over time using a microplate reader.[13][16]
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is subsequently determined.[16]
Conclusion
The diverse applications of benzoylhydrazine compounds underscore their importance as a versatile scaffold in chemical research. From combating cancer and microbial infections to protecting crops and preventing corrosion, these compounds offer a wealth of opportunities for further investigation and development. The comparative data and mechanistic insights provided in this guide aim to facilitate the rational design of new and more effective benzoylhydrazine derivatives for a wide range of scientific and industrial applications. Future research should focus on expanding the structure-activity relationship studies, exploring novel mechanisms of action, and developing compounds with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. cales.arizona.edu [cales.arizona.edu]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. azom.com [azom.com]
- 7. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stablemicrosystems.com [stablemicrosystems.com]
- 11. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl-2-(1-phenylethylidene)hydrazine and its Analog Against Mild Steel Corrosion in Hydrochloric Acid Solution [pccc.icrc.ac.ir]
- 15. sciencetechindonesia.com [sciencetechindonesia.com]
- 16. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 21. wssa.net [wssa.net]
Evaluating the Specificity of 1,2-dibenzoyl-1-benzylhydrazine as a Putative Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the specificity of 1,2-dibenzoyl-1-benzylhydrazine as a potential enzyme inhibitor. As direct experimental data on this specific compound is not publicly available, this analysis is based on computational predictions for the closely related analog, 1,2-dibenzoylhydrazine (DBH), and provides a framework for its experimental validation. The guide compares the predicted targets of DBH—ecdysone receptor (EcR), urease, and HIV-1 integrase—with established inhibitors of these enzymes, supported by experimental data from the literature. Detailed protocols for key enzyme inhibition assays are also provided to facilitate further research.
Executive Summary
Computational docking studies have identified 1,2-dibenzoylhydrazine (DBH), a structural analog of 1,2-dibenzoyl-1-benzylhydrazine, as a potential multi-target inhibitor. The in silico analysis suggests that DBH may exhibit inhibitory activity against the insect ecdysone receptor (EcR), the bacterial and plant enzyme urease, and the viral enzyme HIV-1 integrase. This guide presents a comparative analysis of the predicted inhibitory potential of this scaffold against the known potencies of established inhibitors for these three distinct enzyme targets. The lack of experimental data for 1,2-dibenzoyl-1-benzylhydrazine underscores the necessity for in vitro validation to determine its actual inhibitory activity and specificity.
Comparative Inhibition Data
The following table summarizes the inhibitory activities of established compounds against the ecdysone receptor, urease, and HIV-1 integrase. This data provides a benchmark against which the potential activity of 1,2-dibenzoyl-1-benzylhydrazine can be compared once experimentally determined.
| Target Enzyme | Compound | Type | IC50 / EC50 | Reference |
| Ecdysone Receptor (EcR) | Ponasterone A | Agonist | 1.2 nM | [1] |
| Muristerone A | Agonist | 1.9 nM | [1] | |
| 20-hydroxyecdysone | Agonist | 35 nM | [1] | |
| α-ecdysone | Agonist | 1200 nM | [1] | |
| Tebufenozide | Agonist | >100,000 nM | [1] | |
| Chromafenozide | Agonist | >100,000 nM | [1] | |
| Urease | Thiourea | Standard Inhibitor | 21.25 µM | [2] |
| Cefadroxil | Inhibitor | 21.35 ± 0.54 µM | [2] | |
| Cefpodoxime | Inhibitor | 23.74 ± 0.82 µM | [2] | |
| Levofloxacin | Inhibitor | 7.24 ± 0.29 µM | [2] | |
| Ofloxacin | Inhibitor | 16.53 ± 0.85 µM | [2] | |
| HIV-1 Integrase | Raltegravir | INSTI | 2.2–5.3 ng/mL | [3] |
| Elvitegravir | INSTI | 0.04–0.6 ng/mL | [3] | |
| Dolutegravir | INSTI | ~0.2 ng/mL | [3] | |
| Bictegravir | INSTI | ~0.2 ng/mL | [3] | |
| Cabotegravir | INSTI | ~0.1 ng/mL | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating an enzyme inhibitor, the following diagrams have been generated using Graphviz.
Figure 1. Generalized workflow for in vitro enzyme inhibition assay.
Figure 2. Simplified signaling pathway illustrating competitive inhibition.
Experimental Protocols
Detailed methodologies for the in vitro evaluation of inhibitors against the three potential targets are provided below.
Ecdysone Receptor (EcR) Competitive Binding Assay
This protocol is adapted from a method for developing an in vitro receptor binding assay for the ecdysone receptor.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for binding to the EcR/USP heterodimer.
Materials:
-
Recombinant ligand-binding domains of EcR and Ultraspiracle (USP) expressed as fusion proteins (e.g., GST-fusion).
-
Radiolabeled ligand (e.g., [3H]-ponasterone A).
-
Test compound (1,2-dibenzoyl-1-benzylhydrazine).
-
Binding buffer.
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Prepare a mixture of the purified EcR and USP ligand-binding domains.
-
In a reaction tube, combine the EcR/USP mixture, a fixed concentration of [3H]-ponasterone A (e.g., 2.14 nM), and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the protein-bound radioligand from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand by liquid scintillation counting.
-
Plot the percentage of inhibition of [3H]-ponasterone A binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Urease Inhibition Assay (Berthelot Method)
This protocol is a widely used spectrophotometric method for determining urease activity.[4]
Objective: To measure the inhibition of urease-catalyzed urea hydrolysis by a test compound.
Materials:
-
Purified urease (e.g., from Jack bean).
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5).
-
Test compound (1,2-dibenzoyl-1-benzylhydrazine).
-
Phenol reagent (10.0 g/L phenol, 50 mg/L sodium nitroprusside).
-
Alkali reagent (5 g/L sodium hydroxide, 8.4 mL/L sodium hypochlorite).
-
96-well microplate.
-
Microplate spectrophotometer.
Procedure:
-
In a 96-well plate, add 15 µL of urease solution and 15 µL of the test compound at various concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 70 µL of urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to detect the ammonia produced.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This protocol is based on a commercially available ELISA-based kit.[5]
Objective: To quantify the inhibition of the strand transfer step of HIV-1 integrase activity.
Materials:
-
HIV-1 Integrase Assay Kit (containing streptavidin-coated plates, donor substrate DNA, target DNA, recombinant HIV-1 integrase, HRP-conjugated antibody, and detection reagents).
-
Test compound (1,2-dibenzoyl-1-benzylhydrazine).
-
Wash buffer and reaction buffer.
-
Microplate reader.
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA and incubate for 30 minutes at 37°C.
-
Wash the wells multiple times with wash buffer.
-
Add the recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow binding to the donor DNA.
-
Wash the wells to remove unbound integrase.
-
Add the test compound at various concentrations to the wells.
-
Add the target DNA to initiate the strand transfer reaction and incubate for 30 minutes at 37°C.
-
Wash the wells to remove unreacted components.
-
Add an HRP-conjugated antibody that recognizes the integrated target DNA and incubate for 30 minutes at 37°C.
-
Wash the wells and add the TMB substrate for color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
While computational studies suggest that the 1,2-dibenzoylhydrazine scaffold may have inhibitory potential against the ecdysone receptor, urease, and HIV-1 integrase, the specificity and potency of 1,2-dibenzoyl-1-benzylhydrazine remain to be experimentally determined. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to undertake the necessary in vitro studies. Such experimental validation is crucial to ascertain whether 1,2-dibenzoyl-1-benzylhydrazine acts as a specific inhibitor against any of these targets or if it exhibits a multi-target profile. These findings will be essential for any future consideration of this compound in drug development programs.
References
- 1. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 4. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-
This document provides crucial safety and logistical information for the proper handling and disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step guide to ensure safety and regulatory compliance.
Safety and Hazard Summary
Potential Hazards Include:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage.
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1]
-
Irritation: May cause respiratory irritation.[2]
-
Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data
The following table summarizes the available quantitative data for Hydrazine, 1,2-dibenzoyl-1-benzyl-.
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₂ |
| Molecular Weight | 330.4 g/mol |
| Appearance | Off-white powder solid (based on N,N'-Dibenzoylhydrazine) |
| Solubility | No specific data available |
| Melting Point | No specific data available |
| Boiling Point | No specific data available |
Data sourced from PubChem and extrapolated from related compounds where noted.
Detailed Disposal Protocol
The following is a step-by-step protocol for the safe disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. This procedure is based on general best practices for substituted hydrazine compounds and must be adapted to comply with all local, state, and federal regulations.
Materials Required:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Hazardous waste container, clearly labeled "Hazardous Waste: Substituted Hydrazine Derivative (Hydrazine, 1,2-dibenzoyl-1-benzyl-)"
-
Sealable plastic bags
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Initial Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all subsequent steps within a certified chemical fume hood.
-
Have a spill kit readily available.
-
-
Containerizing Small Quantities of Pure Compound:
-
Carefully place the container with the Hydrazine, 1,2-dibenzoyl-1-benzyl- into a secondary, larger, sealable plastic bag.
-
If the primary container is compromised, carefully transfer the material to a new, compatible, and properly labeled container within the fume hood.
-
Seal the bag.
-
-
Handling Contaminated Materials:
-
Any materials (e.g., weighing paper, spatulas, gloves) that have come into contact with the compound should be considered contaminated.
-
Place all contaminated disposable materials into a designated, labeled, sealable plastic bag.
-
-
Spill Cleanup:
-
For small spills, carefully cover the spill with an inert absorbent material.
-
Gently sweep the mixture into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.
-
-
Waste Storage and Disposal:
-
Place the sealed bags containing the pure compound and contaminated materials into the designated hazardous waste container.
-
Ensure the hazardous waste container is securely closed.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
Caption: Disposal workflow for Hydrazine, 1,2-dibenzoyl-1-benzyl-.
References
Essential Safety and Operational Guidance for Handling Hydrazine, 1,2-dibenzoyl-1-benzyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Given the limited specific toxicological data on this compound, it is to be handled with the utmost caution, treating it as having hazards similar to other hydrazine derivatives, which are known for their potential carcinogenicity, mutagenicity, and high reactivity.
Hazard Assessment and Chemical Properties
Hydrazine, 1,2-dibenzoyl-1-benzyl- is a derivative of hydrazine. Hydrazines as a class of compounds are considered highly toxic and should be handled with extreme caution.[1][2][3] They are often corrosive and can cause severe skin burns and eye damage.[1][4] Inhalation of hydrazine vapors can irritate the respiratory tract, and high exposure may lead to severe health effects, including damage to the liver, kidneys, and nervous system.[1][2][3] Many hydrazine compounds are also considered potential human carcinogens.[2][3][4]
| Property | Data | Source |
| Molecular Formula | C21H18N2O2 | [5] |
| Molecular Weight | 330.4 g/mol | [5] |
| Appearance | Off-white powder/solid (based on similar compounds) | [6] |
| Odor | Ammonia-like (characteristic of hydrazines) | [1][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Neoprene, Butyl rubber). Inspect gloves for any signs of degradation or perforation before and during use. | Prevents skin contact and absorption. Hydrazines can be absorbed through the skin.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields and a full-face shield. | Protects against splashes, dust, and vapors, preventing severe eye irritation and damage.[7] |
| Respiratory Protection | A NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and particulates is required if handling outside of a certified chemical fume hood. For significant spill response, a self-contained breathing apparatus (SCBA) is necessary.[8] | Protects against inhalation of toxic dust or vapors.[1][9] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing. For larger quantities or tasks with a higher risk of splashing, impervious chemical-resistant coveralls are required.[7] | Protects skin from contamination. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of Hydrazine, 1,2-dibenzoyl-1-benzyl- must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested. Have a spill kit rated for hazardous chemicals readily available.
-
Decontamination: Prepare a designated area for the decontamination of equipment and PPE.
3.2. Handling:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or a containment glove box. Handle the compound gently to avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with Hydrazine, 1,2-dibenzoyl-1-benzyl-, including gloves, wipes, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical and its solutions must be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of down the drain.[10][11]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's emergency response team. |
Visual Workflow for Safe Handling
References
- 1. nj.gov [nj.gov]
- 2. Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds | WebWire [webwire.com]
- 3. Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals [emsl.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Hydrazine, 1,2-dibenzoyl-1-benzyl- | C21H18N2O2 | CID 570093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. fishersci.com [fishersci.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. 1,2-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
